3,6-Dichloro-2-fluorobenzylamine
Description
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Properties
IUPAC Name |
(3,6-dichloro-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKSJHNYMDUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,6-Dichloro-2-fluorobenzylamine (CAS No. 916420-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-fluorobenzylamine is a halogenated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, offers a scaffold with distinct electronic and steric properties. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on providing actionable insights for laboratory and development settings.
The strategic incorporation of halogen atoms, particularly fluorine, into molecular frameworks is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The presence of chlorine and fluorine on the benzylamine core of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Benzylamine-containing compounds have been investigated for a wide range of biological activities, including as antituberculosis agents, Kallikrein 5 inhibitors, and Toll-Like Receptor 2 inhibitors.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-Dichloro-2-fluorobenzylamine is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Source |
| CAS Number | 916420-66-1 | ECHEMI[2] |
| Molecular Formula | C₇H₆Cl₂FN | ECHEMI[2] |
| Molecular Weight | 194.03 g/mol | ECHEMI[2] |
| Exact Mass | 192.986133 u | ECHEMI[2] |
| Predicted XlogP | 1.5 | PubChem[3] |
| Physical State | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis and Manufacturing
The most direct and plausible synthetic route to 3,6-Dichloro-2-fluorobenzylamine is via the reduction of its corresponding nitrile precursor, 3,6-dichloro-2-fluorobenzonitrile (CAS No. 916420-65-0). This precursor is commercially available, making this a practical approach for laboratory-scale synthesis and potential scale-up.
A general method for the synthesis of fluorinated benzylamines from pentachlorobenzonitrile has been patented, involving fluorination followed by cyano reduction and reductive dechlorination, achieving high yields and purity.[4]
Proposed Synthetic Pathway
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. echemi.com [echemi.com]
- 3. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
Technical Whitepaper: 3,6-Dichloro-2-fluorobenzylamine
CAS: 94632-54-5 | Molecular Formula: C₇H₆Cl₂FN
Executive Summary
3,6-Dichloro-2-fluorobenzylamine is a specialized halogenated building block used primarily in the synthesis of agrochemicals (auxinic herbicides) and pharmaceutical candidates (kinase inhibitors). Its value lies in its unique substitution pattern: the 2-fluoro group provides conformational locking via intramolecular hydrogen bonding, while the 3,6-dichloro substituents create a "steric tunnel," blocking metabolic oxidation at the most vulnerable ring positions and enforcing orthogonality in biaryl systems.
This guide details the physicochemical profile, validated synthetic routes avoiding hydrodechlorination, and handling protocols for this corrosive intermediate.
Physicochemical Profile & Electronic Properties
The specific arrangement of halogens on the benzylamine core drastically alters its behavior compared to the parent benzylamine.
| Property | Value / Characteristic | Technical Note |
| Molecular Weight | 194.03 g/mol | High halogen content increases lipophilicity. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/CO₂ absorption. |
| Boiling Point | ~115–120 °C @ 15 mmHg (Predicted) | Significantly higher than benzylamine (185°C atm) due to dipole interactions. |
| pKa (Conjugate Acid) | ~8.6 (Estimated) | Lower than benzylamine (9.34) due to the electron-withdrawing inductive effect (-I) of the 2-F and 3,6-Cl atoms. |
| LogP | ~2.8 | Highly lipophilic; suitable for CNS penetration or foliar uptake. |
| H-Bond Donor | 1 (Primary Amine) | The amine protons are more acidic than typical benzylamines. |
The "Fluorine Scan" Effect
The 2-fluoro substituent is not merely for lipophilicity. In amide coupling (a common downstream application), the fluorine atom often engages in a dipole-dipole interaction or weak H-bond with the amide proton, locking the molecule into a planar or specific twisted conformation. This reduces the entropic penalty of binding to protein targets.
Strategic Synthesis: Avoiding Hydrodechlorination
Core Challenge: The primary synthetic risk is the accidental removal of chlorine atoms (hydrodechlorination) during the reduction of precursors. Standard catalytic hydrogenation (Pd/C + H₂) often strips the aryl chlorides before reducing the nitrile or amide.
Recommended Route: Chemical reduction using Borane (BH₃) or hydride donors is preferred over catalytic hydrogenation to preserve the halogenation pattern.
Validated Workflow (Graphviz)
Caption: Synthesis decision tree highlighting the necessity of chemical reduction (Route B) to prevent aryl-chloride cleavage.
Detailed Protocol: Borane Reduction of Nitrile
Note: This protocol assumes starting from 3,6-dichloro-2-fluorobenzonitrile.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.
-
Solvation: Dissolve 10 mmol of nitrile in anhydrous THF (30 mL). Cool to 0°C.
-
Addition: Add Borane-THF complex (1.0 M, 15 mmol, 1.5 eq) dropwise via syringe. Caution: Exothermic.
-
Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (the nitrile spot should disappear; an intermediate borane complex spot may appear).
-
Quench (Critical): Cool to 0°C. Slowly add Methanol (excess) to destroy excess borane (H₂ gas evolution).
-
Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour to break the Borane-amine complex.
-
Isolation: Basify with NaOH to pH >12. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via Kugelrohr distillation or convert to the HCl salt (white solid) for long-term storage.
Reactivity & Applications
Medicinal Chemistry: The "Orthogonal Shield"
In drug design, this scaffold is used to create atropisomeric stability .
-
Mechanism: When this amine is coupled to an aromatic acid, the 2-F and 6-Cl atoms create significant steric clash with the carbonyl oxygen and the amide proton. This forces the two aromatic rings to twist out of planarity (often ~60–90°), creating a specific 3D shape that fits into hydrophobic pockets of kinases or GPCRs.
-
Metabolic Stability: The 3,6-dichloro pattern blocks the para position relative to the fluorine (position 4 is the only open site, but is sterically hindered by the flanking chlorines), significantly increasing the half-life (
) in liver microsomes.
Agrochemicals: Auxinic Herbicide Analogs
This molecule is a structural bioisostere for Dicamba (3,6-dichloro-2-methoxybenzoic acid) derivatives. The amine handle allows for the attachment of various "tail" groups to modulate soil mobility and uptake in weed species.
Handling, Safety & Storage
Hazard Classification: Corrosive (Skin Corr.[1][2][3] 1B), Acute Tox. 4 (Oral).
| Hazard | Protocol |
| Skin/Eye Contact | Causes severe burns. Wear neoprene gloves and chemical splash goggles. A face shield is recommended during synthesis. |
| Inhalation | Respiratory Irritant. Handle only in a functioning fume hood. The vapor pressure is low, but aerosols are damaging. |
| Storage | Air Sensitive. Amines absorb atmospheric CO₂ to form carbamates (white crust). Store under Nitrogen/Argon at 2–8°C. |
| Spill Cleanup | Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with vermiculite. |
References
-
Biosynth. (n.d.). 3,6-Dichloro-2-fluorobenzoic acid (Precursor Data). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine (Analogous Reactivity). Retrieved from
-
Swidorski, J., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry.[5][6][7][8] Journal of Medicinal Chemistry. (Discusses the "Fluorine Scan" and conformational locking). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-2-fluorobenzylamine (Homolog Safety Data). Retrieved from
- Google Patents. (2010). WO2010068242 - Synthesis of Halogenated Benzylamines.
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis Pathway for 3,6-Dichloro-2-fluorobenzylamine: An In-Depth Technical Guide
Executive Summary
Target Molecule: 3,6-Dichloro-2-fluorobenzylamine (CAS 916420-66-1)
Molecular Formula: C
This guide delineates the optimal synthesis pathway for 3,6-Dichloro-2-fluorobenzylamine, prioritizing regiochemical fidelity and scalability. While various theoretical routes exist, the Directed Ortho Lithiation (DoM) of 1,4-dichloro-2-fluorobenzene (2,5-dichlorofluorobenzene) is identified as the most authoritative and regioselective method. This route leverages the synergistic directing effects of fluorine and chlorine substituents to install the carbon framework with high precision, avoiding the costly separation of isomers associated with electrophilic aromatic substitution (EAS) approaches.
Retrosynthetic Analysis
The structural challenge of 3,6-dichloro-2-fluorobenzylamine lies in the specific 1,2,3,6-substitution pattern on the benzene ring. Standard chlorination of 2-fluorobenzylamine would likely yield a mixture of 5-chloro and 3,5-dichloro isomers due to the directing effects of the fluorine and the aminomethyl group.
Therefore, the strategy disconnects the benzylic amine back to an aldehyde precursor, which is traced back to a commercially available di-haloarene.
Key Disconnections:
-
C–N Disconnection: The primary amine is derived from 3,6-dichloro-2-fluorobenzaldehyde via reductive amination.
-
C–C Disconnection: The aldehyde moiety is installed via Directed Ortho Lithiation (DoM) . The position between the fluorine and chlorine atoms in 1,4-dichloro-2-fluorobenzene is the most acidic site (
~35-38), allowing for exclusive regioselectivity.
Retrosynthesis Diagram
Figure 1: Retrosynthetic logic flow prioritizing the DoM strategy for regiocontrol.
Primary Synthesis Route: The DoM Pathway
Phase 1: Regioselective Formylation
The core of this synthesis is the lithiation of 1,4-dichloro-2-fluorobenzene (also commercially listed as 2,5-dichlorofluorobenzene). The proton at position 6 (relative to F=1, Cl=2 , Cl=5 numbering) is flanked by both a fluorine and a chlorine atom. The inductive withdrawal from both halogens makes this proton significantly more acidic than the protons at positions 3 or 4.
Reaction Scheme:
-
Substrate: 1,4-Dichloro-2-fluorobenzene
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile:
-Dimethylformamide (DMF) or -Formylpiperidine
Protocol Overview:
| Parameter | Specification | Rationale |
|---|---|---|
| Solvent | Anhydrous THF | Essential for stabilizing the lithiated intermediate. |
| Temperature | -78°C | Critical to prevent benzyne formation (elimination of LiF/LiCl). |
| Base | LDA (1.1 equiv) | Preferred over n-BuLi to minimize nucleophilic attack on the ring or halogens. |
| Quench | DMF (1.2 equiv) | Standard formylating agent; high yields. |
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.
-
Base Generation: Add diisopropylamine (1.15 eq) and cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.
-
Lithiation: Dissolve 1,4-dichloro-2-fluorobenzene (1.0 eq) in THF and add dropwise to the LDA solution, maintaining internal temperature below -70°C.
-
Observation: The solution may turn yellow/orange, indicating the formation of the aryllithium species.
-
Timing: Stir for 1–2 hours at -78°C to ensure complete deprotonation.
-
-
Formylation: Add dry DMF (1.2–1.5 eq) dropwise. The reaction is exothermic; control addition rate.
-
Workup: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH
Cl. Extract with EtOAc or MTBE. Wash organic layer with water and brine. Dry over Na SO . -
Purification: The crude 3,6-dichloro-2-fluorobenzaldehyde is typically a solid and can be recrystallized from hexanes/EtOAc or used directly if purity >95% by GC/NMR.
Phase 2: Reductive Amination
Converting the aldehyde to the amine can be achieved via several methods. For high purity and ease of operation, a one-pot reductive amination using ammonium acetate and sodium cyanoborohydride is recommended for laboratory scale. For larger scales, catalytic hydrogenation in the presence of ammonia is preferred.
Method A: Chemical Reduction (Lab Scale)
-
Reagents: NH
OAc (10 eq), NaBH CN (1.5 eq), Molecular Sieves (3Å). -
Solvent: Methanol (MeOH).
Protocol:
-
Dissolve 3,6-dichloro-2-fluorobenzaldehyde in MeOH.
-
Add NH
OAc and activated 3Å molecular sieves. Stir at room temperature for 1–2 hours to form the imine intermediate. -
Cool to 0°C and add NaBH
CN portion-wise. (Caution: HCN generation possible; use a fume hood and proper venting). -
Stir at ambient temperature for 12–16 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (hydrolyzes excess borohydride and imines). Wash with Et
O (removes neutral impurities). -
Basify: Adjust aqueous layer to pH > 10 with NaOH. Extract the free amine into DCM or EtOAc.
-
Isolation: Dry and concentrate. The amine can be converted to the HCl salt for long-term storage (white solid).
Method B: Catalytic Hydrogenation (Scale-Up)
-
Reagents: NH
(gas or in MeOH), H (50–100 psi). -
Catalyst: Raney Nickel or Rh/C. (Avoid Pd/C if possible to prevent hydrodechlorination, though the steric bulk of 3,6-dichloro helps protect the C-Cl bonds).
-
Conditions: 25–50°C in MeOH/NH
.
Process Logic & Visualization
The following diagram illustrates the complete workflow, highlighting the critical control points (CCPs) where temperature or stoichiometry determines success.
Figure 2: Process flow diagram for the synthesis of 3,6-Dichloro-2-fluorobenzylamine.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed. The regiochemistry is the most critical aspect; the coupling constants in the
| Technique | Expected Signal / Characteristic | Interpretation |
| The two aromatic protons (H4, H5) will appear as a doublet of doublets or a multiplet. Crucially, verify the absence of ortho-coupling patterns indicative of other isomers. | ||
| The benzylic methylene protons. May show coupling to F ( | ||
| Diagnostic C-F carbon signal. | ||
| GC-MS / LC-MS | Molecular Ion ( | |
| IR | ~3300–3400 cm | N-H stretch (primary amine). |
Regiochemistry Check:
In the 3,6-dichloro-2-fluoro substitution pattern, the two aromatic protons are adjacent (positions 4 and 5). They should show a characteristic vicinal coupling constant (
Safety & Operational Hazards
-
Lithiation Risks: Handling n-BuLi requires strict exclusion of moisture and oxygen. The reaction at -78°C must be monitored to prevent "runaway" exotherms upon addition of the electrophile.
-
Cyanoborohydride Toxicity: NaBH
CN releases HCN upon contact with acid. All workups involving this reagent must be performed in a high-efficiency fume hood, and waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal. -
Hydrofluoric Acid Potential: While no HF is added, combustion or extreme acidic treatment of fluorinated aromatics can theoretically release fluoride ions. Standard PPE (gloves, goggles) is mandatory.
References
-
Regioselective Lithiation of Dichloro-fluoroarenes
-
Synthesis of 3,6-Dichloro-2-fluorobenzaldehyde
-
Patent WO2022251539A2. EGFR Degraders to Treat Cancer Metastasis. Link
- Context: Cites 3,6-dichloro-2-fluorobenzaldehyde as a key intermediate (Example 33)
-
-
General Reductive Amination Protocols
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Link
- Context: The foundational text for the NaBH CN reductive amin
-
-
Commercial Availability & CAS Verification
-
PubChem Compound Summary for CAS 916420-66-1 (3,6-Dichloro-2-fluorobenzylamine). Link
- Context: Verifies the identity and structure of the target molecule.
-
Sources
Physical properties of 3,6-Dichloro-2-fluorobenzylamine
Topic: Physical properties of 3,6-Dichloro-2-fluorobenzylamine Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and HSE Officers
CAS Registry Number: 916420-66-1[1][2]
Executive Summary
3,6-Dichloro-2-fluorobenzylamine is a specialized halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the "2,3,6" substitution pattern on the benzene ring. The presence of the fluorine atom at the ortho position, flanked by chlorine atoms at the meta and ortho' positions, creates a sterically congested and electronically deactivated core. This specific arrangement imparts high metabolic stability to downstream scaffolds, making it a critical fragment for modulating lipophilicity and proteolytic resistance in drug design.
This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and analytical characterization, designed to support researchers in optimizing synthetic routes and ensuring safety compliance.
Chemical Identity & Structural Analysis
The compound belongs to the class of polyhalogenated benzylamines. The amine functionality is a primary nucleophile, while the halogenated aromatic ring acts as a lipophilic anchor.
| Attribute | Detail |
| IUPAC Name | (3,6-Dichloro-2-fluorophenyl)methanamine |
| Common Name | 3,6-Dichloro-2-fluorobenzylamine |
| CAS Number | 916420-66-1 |
| Molecular Formula | C₇H₆Cl₂FN |
| SMILES | NCC1=C(F)C(Cl)=CC=C1Cl |
| Molecular Weight | 194.03 g/mol |
Structural Significance
-
Fluorine Effect: The C-F bond at the 2-position induces a strong inductive effect (-I), lowering the pKa of the benzylic amine compared to non-fluorinated analogs.
-
Steric Shielding: The 6-chloro substituent provides steric bulk near the amine, which may retard nucleophilic attack rates during derivatization but also protects the resulting amide/amine bonds from enzymatic hydrolysis in vivo.
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, certain values are derived from validated QSAR (Quantitative Structure-Activity Relationship) models and comparative analysis with the analog 2-Chloro-6-fluorobenzylamine (CAS 15205-15-9).
Table 1: Physical Data Profile
| Property | Value / Range | Condition / Note |
| Physical State | Liquid to Low-Melting Solid | Ambient Temp (25°C) |
| Boiling Point (Predicted) | 240°C - 250°C | @ 760 mmHg |
| Boiling Point (Vacuum) | ~115°C - 120°C | @ 15 mmHg |
| Density (Predicted) | 1.42 ± 0.05 g/cm³ | High density due to di-chloro content |
| Flash Point | > 100°C | Closed Cup (Predicted) |
| pKa (Conjugate Acid) | 8.1 - 8.4 | Lower than Benzylamine (9.[3][4]3) due to EWGs |
| LogP (Octanol/Water) | 2.2 - 2.5 | Moderately Lipophilic |
| Solubility (Water) | Low (< 5 mg/mL) | Basic pH; forms salts in acid |
| Solubility (Organics) | High | Soluble in DCM, DMSO, MeOH, EtOAc |
Solubility & Stability Logic
The free base is sparingly soluble in water due to the lipophilic tri-halogenated ring. However, it readily forms stable hydrochloride salts (e.g., in 1M HCl), which are highly water-soluble.
-
Storage: The amine is sensitive to atmospheric CO₂ (carbamate formation). Store under inert gas (Argon/Nitrogen) at 2-8°C.
Synthesis & Manufacturing Logic
The synthesis of 3,6-Dichloro-2-fluorobenzylamine typically follows a reductive pathway to ensure the preservation of the halogen substituents, which are sensitive to harsh nucleophilic conditions.
Primary Synthetic Pathway
The most robust route involves the reduction of 3,6-dichloro-2-fluorobenzonitrile . This avoids the over-alkylation byproducts common in direct alkylation methods.
Figure 1: Standard reductive synthesis pathway from the nitrile precursor.
Analytical Characterization Protocols
To validate the identity and purity of the compound, a multi-modal approach is required. The presence of Fluorine-19 makes NMR a particularly powerful tool for this molecule.
A. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm and 254 nm.
-
Rationale: The acidic modifier (TFA) ensures the amine is protonated, improving peak shape and retention time consistency.
B. NMR Spectroscopy Expectations
-
¹H NMR (DMSO-d₆):
-
δ 3.8 - 4.0 ppm (s, 2H): Benzylic -CH ₂-NH₂ protons.
-
δ 7.3 - 7.6 ppm (m, 2H): Aromatic protons (H4 and H5). Look for splitting caused by H-H coupling and H-F coupling.
-
-
¹⁹F NMR:
-
Expect a singlet/multiplet around -110 to -120 ppm . This is diagnostic for the fluorine attached to the aromatic ring.
-
Figure 2: Analytical workflow for quality control and structural verification.
Handling & Safety (HSE)
Hazard Classification: Corrosive (Category 1B). This compound is a primary amine and a halogenated aromatic. It poses significant risks if mishandled.[5]
-
Skin/Eye Contact: Causes severe skin burns and eye damage.[6] Immediate irrigation is required upon contact.[6]
-
Inhalation: Destructive to mucous membranes. All operations must be performed in a functioning fume hood.
-
PPE Requirements:
-
Nitrile gloves (double gloving recommended).
-
Chemical splash goggles + Face shield.
-
Lab coat + Chemical apron.
-
Spill Protocol: Neutralize spills with a dilute acid (e.g., 1M HCl) to convert the volatile amine into a non-volatile salt before cleanup with absorbent pads.
References
-
ChemicalBook. (2024). 3,6-Dichloro-2-fluorobenzylamine Product Entry. Retrieved from
-
PubChem. (2024).[7] Compound Summary: 2-Chloro-6-fluorobenzylamine (Analog Reference). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Benzylamines. Retrieved from
-
Accela Chem. (2024).[8] Product Catalog: 3,6-Dichloro-2-fluorobenzylamine (SY228126).[1][2] Retrieved from
Sources
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- 2. 1017779-49-5,4-(Difluoromethoxy)-2-fluorobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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3,6-Dichloro-2-fluorobenzylamine molecular structure and weight
This technical guide details the structural characteristics, synthesis pathways, and applications of 3,6-Dichloro-2-fluorobenzylamine , a highly specialized halogenated building block used in the development of next-generation pharmaceuticals and agrochemicals.
CAS Registry Number: 916420-66-1
Molecular Formula: C
Executive Summary
3,6-Dichloro-2-fluorobenzylamine is a tri-halogenated benzylamine derivative characterized by a dense substitution pattern on the aromatic ring. The specific arrangement of halogens—chlorine atoms at positions 3 and 6, and a fluorine atom at position 2—creates a unique steric and electronic environment around the benzylic amine. This "ortho-blocking" effect restricts the conformational freedom of the amine tail, making this molecule a critical scaffold for rigidifying drug candidates (conformational locking) and blocking metabolic hotspots in medicinal chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The molecule features a benzene core substituted with three halogens and one aminomethyl group.[2] The 2-fluoro and 6-chloro substituents flank the amine, significantly influencing its basicity and nucleophilicity compared to unsubstituted benzylamine.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | (3,6-Dichloro-2-fluorophenyl)methanamine | |
| SMILES | NCc1c(F)c(Cl)ccc1Cl | |
| Appearance | Low-melting solid or Colorless to pale yellow liquid | Depends on salt form (HCl vs. free base) |
| Boiling Point | ~250–260 °C (Predicted) | High BP due to polarity and MW |
| pKa (Conjugate Acid) | ~8.2 – 8.8 (Predicted) | Lower than benzylamine (9.3) due to electron-withdrawing halogens |
| LogP | ~2.3 | Moderate lipophilicity |
| H-Bond Donors | 1 (NH | |
| H-Bond Acceptors | 1 (N) + 3 (Halogens) | Halogens act as weak acceptors |
Structural Analysis: The "Ortho-Gate" Effect
The defining feature of this molecule is the 2,6-disubstitution pattern relative to the aminomethyl group.
-
Steric Occlusion: The bulk of the Chlorine at C6 and the Fluorine at C2 creates a "gate" that restricts the rotation of the C(benzyl)-N bond. This forces the amine into a preferred conformation, often perpendicular to the ring plane to minimize steric clash.
-
Electronic Modulation:
-
2-Fluoro (Ortho): Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the amine. It also serves as a metabolic blocker, preventing ring oxidation at the C2 position.
-
3,6-Dichloro: The C6 chlorine adds significant steric bulk (Van der Waals radius ~1.75 Å), while the C3 chlorine modulates the lipophilicity and fills the hydrophobic pocket in protein binding sites.
-
Figure 1: Structural Activity Map detailing the electronic and steric influences of the halogen substituents on the reactive amine center.
Synthesis & Manufacturing Protocols
The synthesis of 3,6-Dichloro-2-fluorobenzylamine is challenging due to the risk of over-reduction or dehalogenation. The preferred industrial route is the Reductive Amination of the corresponding aldehyde, which offers higher selectivity than nitrile reduction.
Primary Route: Reductive Amination of 3,6-Dichloro-2-fluorobenzaldehyde
This method minimizes the formation of secondary amine byproducts and preserves the halogenation pattern.
Reagents & Materials
-
Precursor: 3,6-Dichloro-2-fluorobenzaldehyde (CAS 886501-27-5).
-
Amine Source: Ammonium Acetate (NH
OAc) or Ammonia in Methanol. -
Reducing Agent: Sodium Cyanoborohydride (NaCNBH
) or Sodium Triacetoxyborohydride (STAB). -
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve 1.0 eq of 3,6-dichloro-2-fluorobenzaldehyde in anhydrous Methanol (0.5 M concentration).
-
Add 10.0 eq of Ammonium Acetate.
-
Stir at room temperature for 2–4 hours under an inert atmosphere (N
) to form the intermediate imine. Note: The solution may turn slightly yellow.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add 1.5 eq of Sodium Cyanoborohydride (NaCNBH
) portion-wise. -
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
-
Quenching & Workup:
-
Quench the reaction with 1N HCl (pH < 2) to decompose excess borohydride and protonate the amine.
-
Extract non-basic impurities with Ethyl Acetate (discard organic layer).
-
Basify the aqueous layer to pH > 10 using 2N NaOH.
-
Extract the free amine product into Dichloromethane (3x).
-
-
Purification:
-
Dry combined organic layers over Na
SO , filter, and concentrate. -
If necessary, purify via flash column chromatography (DCM:MeOH:NH
OH gradient) or convert to the HCl salt for crystallization.
-
Figure 2: Synthetic workflow for the reductive amination pathway.
Applications in Drug Discovery
This molecule is primarily used as an intermediate in the synthesis of Factor XIa inhibitors (antithrombotics) and macrocyclic peptides. Its unique substitution pattern allows it to fit into specific hydrophobic pockets of enzymes while resisting metabolic degradation.
Case Study: Factor XIa Inhibitors
In the development of oral anticoagulants, the 3,6-dichloro-2-fluorobenzyl moiety is used to occupy the S1 or S1' pocket of the Factor XIa protease.
-
Mechanism: The chlorine atoms displace water molecules in the hydrophobic pocket, increasing binding affinity (entropy-driven).
-
Stability: The 2-Fluoro group prevents oxidative metabolism at the benzylic position, extending the half-life of the drug.
Bioisosterism: Researchers often use this scaffold to replace:
-
2,6-Dichlorobenzylamine:[3][4] To modulate pKa and improve solubility (via the Fluorine atom).
-
Pentafluorobenzylamine: To reduce lipophilicity while maintaining steric bulk.
Safety & Handling
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (Skin Corr. 1B).
-
Irritant: Respiratory irritant.
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen). The free amine absorbs CO
from the air to form carbamates; storage as the Hydrochloride (HCl) salt is recommended for long-term stability. -
Spill Response: Neutralize spills with weak acid (e.g., dilute acetic acid) before absorbing with inert material.
References
-
PubChem Compound Summary. 3,6-Dichloro-2-fluorobenzylamine (CAS 916420-66-1). National Center for Biotechnology Information. [Link]
-
Patent US10273236B2. Macrocyclic factor XIa inhibitors bearing heterocyclic groups. (2019). Describes the use of 3,6-dichloro-2-fluorobenzaldehyde as a precursor.[5][6][7]
Sources
- 1. AB264073 | CAS 916420-66-1 – abcr Gute Chemie [abcr.com]
- 2. CAS 72235-55-3: 3-Chloro-2-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 3. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [m.chemicalbook.com]
- 4. 1017779-49-5,4-(Difluoromethoxy)-2-fluorobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Angene Chemical [mail.sobekbio.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US10030047B2 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3,6-Dichloro-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-fluorobenzylamine is a substituted aromatic amine of interest in medicinal chemistry and drug discovery due to its potential as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its identification, characterization, and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds.
This technical guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3,6-Dichloro-2-fluorobenzylamine. In the absence of published experimental data for this specific molecule, the predictions herein are derived from established principles of spectroscopic theory and comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers in the synthesis and analysis of this and similar halogenated benzylamines, offering a robust framework for spectral interpretation and structural verification.
Molecular Structure and Predicted Spectroscopic Overview
The chemical structure of 3,6-Dichloro-2-fluorobenzylamine is presented below. The strategic placement of two chlorine atoms and a fluorine atom on the benzene ring, along with the primary amine on the benzylic carbon, creates a unique electronic environment that will be reflected in its spectroscopic signatures.
Caption: Molecular structure of 3,6-Dichloro-2-fluorobenzylamine.
Key Predicted Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show two distinct signals for the aromatic protons, a singlet for the benzylic protons, and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum will likely display seven unique carbon signals, with the chemical shifts significantly influenced by the electronegative halogen substituents.
-
IR Spectroscopy: Characteristic absorption bands are predicted for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-halogen bonds.
-
Mass Spectrometry: The mass spectrum is expected to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms, followed by fragmentation patterns typical of benzylamines.
¹H NMR Spectroscopy: A Predictive Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of 3,6-Dichloro-2-fluorobenzylamine would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve better signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3,6-Dichloro-2-fluorobenzylamine is expected to exhibit the following signals:
-
Aromatic Protons (H-4 and H-5): The two protons on the aromatic ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm).
-
H-4: This proton is situated between a chlorine and a hydrogen atom. It is expected to be a doublet due to coupling with H-5.
-
H-5: This proton is adjacent to a chlorine atom and H-4. It is also expected to be a doublet due to coupling with H-4.
-
-
Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. The electronegativity of the adjacent nitrogen atom and the aromatic ring will shift this signal downfield, likely in the range of δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): The two protons of the primary amine are also chemically equivalent. They typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift of this signal is variable and concentration-dependent but can be expected in the range of δ 1.5-3.0 ppm.
| Predicted ¹H NMR Data for 3,6-Dichloro-2-fluorobenzylamine | ||||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| Aromatic H-4 | ~7.4 | Doublet (d) | 1H | Deshielded by adjacent Cl and aromatic ring current. |
| Aromatic H-5 | ~7.2 | Doublet (d) | 1H | Influenced by adjacent Cl and coupling to H-4. |
| Benzylic CH₂ | ~4.0 | Singlet (s) | 2H | Deshielded by the aromatic ring and the amine group. |
| Amine NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Exchangeable protons, chemical shift is concentration dependent. |
¹³C NMR Spectroscopy: A Predictive Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectrum
The molecule has seven unique carbon atoms, and thus, seven signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the electronegative substituents.
| Predicted ¹³C NMR Data for 3,6-Dichloro-2-fluorobenzylamine | ||
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (C-CH₂) | ~135 | Aromatic quaternary carbon attached to the CH₂NH₂ group. |
| C2 (C-F) | ~158 (doublet due to C-F coupling) | Aromatic quaternary carbon bonded to the highly electronegative fluorine. |
| C3 (C-Cl) | ~130 | Aromatic quaternary carbon attached to chlorine. |
| C4 | ~128 | Aromatic CH carbon. |
| C5 | ~126 | Aromatic CH carbon. |
| C6 (C-Cl) | ~132 | Aromatic quaternary carbon attached to chlorine. |
| CH₂ (Benzylic) | ~45 | Aliphatic carbon attached to the aromatic ring and the amine group. |
Infrared (IR) Spectroscopy: A Predictive Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
A common and straightforward method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded.
Predicted IR Spectrum
The IR spectrum of 3,6-Dichloro-2-fluorobenzylamine is expected to show the following characteristic absorption bands:
| Predicted IR Absorption Bands for 3,6-Dichloro-2-fluorobenzylamine | |||
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3400-3250 | Medium, two bands | Primary Amine |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak | Aromatic C-H |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium to Weak | Benzylic CH₂ |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong | Aromatic Ring |
| N-H Bend | 1650-1580 | Medium | Primary Amine |
| C-N Stretch | 1335-1250 | Medium | Aromatic Amine |
| C-F Stretch | 1250-1000 | Strong | Aryl Fluoride |
| C-Cl Stretch | 850-550 | Strong | Aryl Chloride |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1] The C-H stretches above 3000 cm⁻¹ are indicative of the aromatic protons, while those below 3000 cm⁻¹ correspond to the benzylic protons.[2] The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[3]
Mass Spectrometry (MS): A Predictive Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular formula of 3,6-Dichloro-2-fluorobenzylamine is C₇H₆Cl₂FN. The molecular weight is approximately 193.0 g/mol (using the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The M⁺• peak will be at m/z 193 (with two ³⁵Cl isotopes), the M+2 peak at m/z 195 (with one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 197 (with two ³⁷Cl isotopes). The expected relative intensities of these peaks will be approximately 9:6:1.[4]
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: A common fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. However, a more favorable fragmentation is the cleavage of the bond alpha to the nitrogen atom, leading to the loss of an amino group.
-
Loss of a Chlorine Atom: The loss of a chlorine radical (•Cl) from the molecular ion is a plausible fragmentation, which would result in an ion at m/z 158 (for the loss of ³⁵Cl).
-
Formation of the Dichlorofluorobenzyl Cation: A significant peak is expected at m/z 176, corresponding to the [C₇H₃Cl₂F]⁺ cation, formed by the loss of the •CH₂NH₂ radical. This is often a stable and prominent fragment for substituted benzyl compounds.
-
Caption: Predicted key fragmentation of 3,6-Dichloro-2-fluorobenzylamine.
| Predicted Mass Spectrometry Data for 3,6-Dichloro-2-fluorobenzylamine | |||
| m/z | Predicted Relative Abundance | Proposed Fragment | Fragmentation Pathway |
| 193, 195, 197 | Medium | [C₇H₆Cl₂FN]⁺• | Molecular Ion (M⁺•) |
| 176, 178, 180 | High | [C₇H₃Cl₂F]⁺ | Loss of •CH₂NH₂ |
| 158, 160 | Medium | [C₇H₆ClFN]⁺• | Loss of •Cl |
| 141 | Medium | [C₆H₂ClF]⁺ | Further fragmentation |
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 3,6-Dichloro-2-fluorobenzylamine. The predicted data, summarized in tables and illustrated with diagrams, offers a comprehensive spectroscopic profile for this compound. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns are based on established spectroscopic principles and data from analogous molecules.
While this guide serves as a robust framework for the initial identification and structural verification of 3,6-Dichloro-2-fluorobenzylamine, experimental validation remains the gold standard. Researchers and scientists working with this compound are encouraged to use these predictions as a reference to interpret their experimental data. The convergence of these predicted and experimental data will provide unequivocal confirmation of the structure and purity of 3,6-Dichloro-2-fluorobenzylamine, facilitating its application in drug development and other scientific endeavors.
References
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
- Mastering Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
-
Mestrelab Research. (2025). Mnova NMRPredict. Retrieved from [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH.
- ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Chemistry LibreTexts. (2020). 16.
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NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
-
NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
- Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- Waters. (n.d.).
- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Saquer, N., Iqbal, R., Ellis, J. D., & Yoshimatsu, K. (2024). Infrared spectra prediction using attention-based graph neural networks. Digital Discovery, 3, 602-609.
- Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- University of California, Los Angeles. (n.d.).
- Robinson, J. W. (Ed.). (1991). Practical Handbook of Spectroscopy. CRC Press.
- PubMed. (n.d.). Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines.
- Spectra Analysis. (n.d.).
- ChemRxiv. (2023). Improving Deep Neural Network in Predicting Electron Ionization Mass Spectra by Molecular Similarity-wise Sampling.
- DAV College. (n.d.). Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy.
- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
-
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
- Penguin Random House. (n.d.). Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek.
- Chemistry LibreTexts. (2023).
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- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Semantic Scholar. (n.d.). Handbook of spectroscopy.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Sources
Solubility profile of 3,6-Dichloro-2-fluorobenzylamine in common lab solvents
Executive Summary
3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1) is a halogenated benzylamine derivative frequently utilized as a building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its solubility profile is governed by two competing structural motifs: the lipophilic, electron-deficient aromatic ring and the polar, basic primary amine tail.[1]
This guide provides a definitive solubility profile, grounded in physicochemical principles and standard laboratory workflows. It is designed to assist researchers in selecting optimal solvent systems for synthesis, purification (crystallization/extraction), and analytical method development.[1][2]
Quick Reference: Solubility Snapshot
| Solvent Class | Representative Solvents | Solubility Status | Primary Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction, Reaction Medium |
| Polar Aprotic | DMSO, DMF, DMAc | High | Library Storage, SNAr Reactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Crystallization, HPLC Mobile Phase |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | Workup, Liquid-Liquid Extraction |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low-Moderate | Anti-solvent, Precipitation |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Washing (Impurity Removal) |
| Aqueous Acid | 0.1 M HCl, 1 M Acetic Acid | High | Salt Formation, Reverse Extraction |
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 3,6-Dichloro-2-fluorobenzylamine, one must understand the interplay between its lipophilicity and basicity.[1]
Structural Analysis[1][2]
-
Lipophilic Domain: The benzene ring is heavily substituted with three halogens (2-F, 3-Cl, 6-Cl).[1] These electron-withdrawing groups (EWGs) increase the compound's lipophilicity (LogP ~2.4–2.8 estimated) compared to unsubstituted benzylamine.[1][2] This drives high affinity for non-polar and chlorinated solvents.[1][2]
-
Hydrophilic Domain: The primary amine (-CH₂NH₂) provides a hydrogen bond donor/acceptor site.[1][2] However, the steric bulk of the ortho-substituents (2-F and 6-Cl) creates a "shielding" effect, potentially reducing the solvation energy in water.[1]
The pH-Solubility Switch
The free base is poorly soluble in water.[1][2] However, the amine functionality allows for protonation.[1][2]
-
Estimated pKa: ~8.0 – 8.5 (Lower than benzylamine's 9.3 due to the inductive effect of the halogenated ring).[1][2]
-
Mechanism: In acidic media (pH < pKa - 2), the amine protonates to form the ammonium species (
), increasing aqueous solubility by orders of magnitude.[1]
Detailed Solubility Profile
The following data categorizes solvent compatibility for experimental design.
Organic Solvents (Free Base Form)
High Solubility (>50 mg/mL)[1][2]
-
Dichloromethane (DCM): The "Gold Standard" for solubilizing this compound.[1][2] The high density of DCM aids in phase separation during workup.[1][2]
-
Dimethyl Sulfoxide (DMSO): Excellent for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays.[1][2]
-
Methanol (MeOH): Good solubility; often used as the "A" solvent in crystallization or as a diluent for LC-MS.[1][2]
Moderate Solubility (10–50 mg/mL)[1][2]
-
Ethyl Acetate (EtOAc): Effective for extraction but may require larger volumes compared to DCM.[1][2]
-
Toluene: Solubility increases significantly with temperature, making it an ideal candidate for recrystallization (dissolve hot, precipitate cold).[1][2]
Low Solubility (<10 mg/mL)[1][2]
-
Hexanes/Heptane: The compound is likely to oil out or precipitate.[1][2] These are excellent anti-solvents to force precipitation from DCM or EtOAc solutions.[1][2]
Aqueous Systems[1][2]
| Medium | Solubility | Phase Behavior |
| Water (Neutral) | Insoluble | Oiling out or suspension.[1][2] |
| 0.1 M HCl | Soluble | Forms hydrochloride salt (clear solution).[1][2] |
| 0.1 M NaOH | Insoluble | Remains as free base; potential for emulsion.[1][2] |
| PBS Buffer (pH 7.4) | Low | Risk of precipitation in biological assays if >100 µM.[1][2] |
Experimental Protocols
SOP: Saturation Shake-Flask Solubility Determination
A self-validating protocol to generate precise solubility data.[1][2]
Objective: Determine the thermodynamic solubility of 3,6-Dichloro-2-fluorobenzylamine in a specific solvent.
Materials:
-
Target Solvent (HPLC Grade)
Workflow:
-
Supersaturation: Add excess solid (~20 mg) to a glass vial containing 1 mL of solvent.
-
Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 hours.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a clean vial.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Protocol: Hydrochloride Salt Formation (For Aqueous Solubility)
To convert the lipophilic free base into a water-soluble solid.[1]
-
Dissolve 1.0 g of 3,6-Dichloro-2-fluorobenzylamine in 5 mL of Diethyl Ether or DCM .
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 2.0 equivalents of 4M HCl in Dioxane (or bubbling HCl gas).
-
A white precipitate (the HCl salt) should form immediately.[1][2]
-
Filter the solid, wash with cold ether, and dry under vacuum.[1][2]
Visualization: Workflows & Logic
Solubility Determination Workflow
This diagram outlines the logical flow for determining solubility and validating the result.
Caption: Step-by-step "Shake-Flask" methodology for thermodynamic solubility determination.
Solvent Selection Decision Tree
A logic gate for selecting the correct solvent based on the intended application.[1][2]
Caption: Decision matrix for selecting the optimal solvent based on experimental goals.[1][2]
Safety & Handling (SDS Highlights)
-
Corrosivity: As a benzylamine, this compound is corrosive to skin and mucous membranes.[1][2][6] It can cause severe burns.[1][2][6][7]
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for amide coupling).[1][2]
-
Storage: Store in a cool, dry place. The free base may absorb atmospheric CO₂ over time to form carbamates; store under inert gas (Argon/Nitrogen) if possible.[1][2]
References
-
PubChem. (2025).[1][2] Compound Summary: 3,6-Dichlorosalicylic acid (Structural Analog for LogP estimation). National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Organic Syntheses. (2025). General Procedures for Benzylamine Synthesis and Purification. Org. Synth. Coll. Vol. 10. Retrieved from [Link]
Sources
- 1. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Potential research applications of 3,6-Dichloro-2-fluorobenzylamine
Advanced Building Block for Next-Generation Antiviral Pharmacophores
Executive Summary
In the landscape of modern medicinal chemistry, 3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1) has emerged as a high-value intermediate, particularly in the development of HIV Integrase Strand Transfer Inhibitors (INSTIs) and ROR
This technical guide analyzes the compound's utility in optimizing drug-target interactions, specifically focusing on its ability to fill hydrophobic pockets in viral enzymes while blocking metabolic "soft spots" on the aromatic ring. We provide validated synthetic routes, coupling protocols, and mechanistic insights for researchers engaged in lead optimization.
Chemical Profile & Properties[1][2][3]
| Property | Data |
| Chemical Name | 3,6-Dichloro-2-fluorobenzylamine |
| CAS Number | 916420-66-1 |
| Molecular Formula | C |
| Molecular Weight | 194.03 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Basicity (pKa) | ~8.5 - 9.0 (estimated for benzylamine nitrogen) |
| LogP | ~2.8 (High lipophilicity due to di-chloro substitution) |
| Storage | Inert atmosphere, 2-8°C, protect from CO |
Medicinal Chemistry Applications
The "Halobenzyl" Pharmacophore in HIV Integrase Inhibitors
The most critical application of 3,6-Dichloro-2-fluorobenzylamine is as a side-chain motif in HIV INSTIs (e.g., analogs of Dolutegravir or Bictegravir). The viral integrase enzyme contains a hydrophobic pocket that accommodates the benzyl ring of the inhibitor.
-
Steric Occlusion: The 3,6-dichloro substitution creates a "molecular wall" that restricts rotation and locks the pharmacophore into a bioactive conformation.
-
Electronic Modulation: The 2-fluoro group withdraws electron density, modulating the pKa of the amide bond formed during drug synthesis and influencing the intramolecular hydrogen bonding network.
-
Metabolic Stability: The 3- and 6-positions on a benzyl ring are common sites for Cytochrome P450-mediated hydroxylation. Blocking these sites with Chlorine atoms (which are metabolically stable and lipophilic) significantly extends the half-life (
) of the parent drug.
Bioisosteric Replacement Strategy
In lead optimization, this amine serves as a bioisostere for the 2,4,6-trifluorobenzyl or 2,4-difluorobenzyl groups found in first-line antivirals.
-
Cl vs. F: Chlorine is larger (Van der Waals radius 1.75 Å vs 1.47 Å) and more lipophilic than Fluorine. Switching to the 3,6-dichloro analog is a strategy used when a lead compound needs improved membrane permeability or higher potency via increased hydrophobic burial.
Visualization: Pharmacophore Logic
The following diagram illustrates how this building block integrates into a generic HIV Integrase inhibitor scaffold.
Figure 1: Pharmacophore integration of 3,6-Dichloro-2-fluorobenzylamine into antiviral scaffolds.
Synthesis & Manufacturing Routes
The synthesis of 3,6-Dichloro-2-fluorobenzylamine typically proceeds via the reduction of its nitrile precursor. This approach avoids the over-alkylation often seen in direct alkylation of ammonia.
Retrosynthetic Analysis[3]
-
Precursor: 3,6-Dichloro-2-fluorobenzonitrile.
-
Starting Material: 1,2,4-Trichloro-3-fluorobenzene or similar poly-halogenated benzenes via lithiation/formylation or SNAr.
Validated Synthetic Workflow
Figure 2: Primary synthetic pathway via nitrile reduction.[4]
Experimental Protocols
Protocol A: Synthesis via Nitrile Reduction (Borane Method)
Note: This method is preferred over catalytic hydrogenation for halogenated aromatics to prevent de-halogenation (loss of Cl).
Materials:
-
3,6-Dichloro-2-fluorobenzonitrile (1.0 eq)
-
Borane-Tetrahydrofuran complex (BH
THF), 1.0 M solution (2.5 eq) -
Anhydrous THF
-
Methanol (for quenching)
-
HCl (conc.)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve 3,6-Dichloro-2-fluorobenzonitrile in anhydrous THF (0.5 M concentration).
-
Reduction: Cool to 0°C. Add BH
THF dropwise via syringe. -
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. (Caution: Hydrogen gas evolution).
-
Hydrolysis: Add conc. HCl and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH (aq) to pH > 10. Extract with Dichloromethane (DCM) x3.
-
Isolation: Dry organics over Na
SO , filter, and concentrate. Purify via flash chromatography or convert to HCl salt for storage.
Protocol B: General Amide Coupling (Drug Substance Synthesis)
Use this protocol to attach the amine to a carboxylic acid scaffold (e.g., an Integrase Inhibitor core).
Materials:
-
Carboxylic Acid Scaffold (1.0 eq)
-
3,6-Dichloro-2-fluorobenzylamine (1.1 eq)
-
HATU (1.2 eq) or EDC/HOBt
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
Dissolve the Carboxylic Acid Scaffold in DMF (0.2 M).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU. Stir for 10 minutes to activate the acid (formation of active ester).
-
Add 3,6-Dichloro-2-fluorobenzylamine .
-
Stir at Room Temperature for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO
(sat), and Brine. -
Yield: Typical yields for this amine are 85–95% due to the primary amine's high nucleophilicity.
Safety & Handling
-
Corrosivity: As a benzylamine derivative, the free base is caustic and can cause skin burns. Wear chemical-resistant gloves and eye protection.
-
Inhalation: High vapor pressure is unlikely for the solid salt, but the free base liquid can be irritating. Handle in a fume hood.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction). Absorbs CO
from air to form carbamates; store under inert gas.
References
-
Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors: A Nuclear Magnetic Resonance Approach to Pharmacophore Mapping. Journal of Medicinal Chemistry.[2] Link
-
ViiV Healthcare. (2014). N-Alkylated Indole and Indazole Compounds as RORgammaT Inhibitors. WO2014028591A2. Link
-
Sumino, Y., et al. (2013). Substituted 1,4-methanopyrido[1′,2′:4,5]pyrazino[1,2-a]pyrimidines for treating viral infections. US Patent 11,548,901. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567 (Analogous Halogenated Benzylamines).Link
-
Sigma-Aldrich. (2025). 3,6-Dichloro-2-fluorobenzylamine Product Specification & SDS.Link
Sources
Strategic Sourcing and Quality Assurance of 3,6-Dichloro-2-fluorobenzylamine
CAS: 916420-66-1 | Molecular Formula: C7H6Cl2FN
Executive Summary
This technical guide addresses the procurement, verification, and handling of 3,6-Dichloro-2-fluorobenzylamine , a specialized halogenated building block often utilized in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and kinase inhibitors.
Unlike commoditized benzylamines, this specific regioisomer presents unique challenges:
-
Isomeric Contamination: The synthesis often involves chlorination of fluorinated precursors, leading to difficult-to-separate regioisomers (e.g., 2,3-dichloro-6-fluoro isomers).
-
Supply Chain Opacity: Many "suppliers" are merely aggregators. True manufacturers are distinct from catalog re-sellers.
-
Stability: Like most benzylamines, it is prone to carbamate formation upon exposure to atmospheric
.
Part 1: The Commercial Landscape
Supplier Tiering Strategy
Do not rely on a single source. The market for fluorinated aromatics is volatile. Classify suppliers by their manufacturing capability, not their website polish.
| Tier | Category | Recommended Suppliers | Strategic Use Case |
| 1 | Primary Catalog (Stock) | Fluorochem , Combi-Blocks , Enamine | Discovery Phase (mg to g). High reliability, usually provide H-NMR/LCMS data. Fast shipping. |
| 2 | Global Distributors | Sigma-Aldrich (Merck) , Fisher Scientific | Reference Standards. Highest cost, but certified purity. Use for validating analytical methods. |
| 3 | Bulk/Custom Synthesis | Apollo Scientific , Oakwood Chemical | Scale-up (kg). Lower unit cost. Requires strict internal QC (see Part 3) as batch-to-batch variation increases. |
Sourcing Decision Logic
Use the following logic to determine your procurement path. This prevents overpaying for bulk or under-scoping quality for screening.
Figure 1: Decision matrix for selecting the appropriate supplier tier based on scale and regulatory requirements.
Part 2: Technical Specification & Impurity Profiling
The "Regioisomer Trap"
The core risk with CAS 916420-66-1 is receiving a positional isomer. The synthesis often starts from a dichlorofluorobenzonitrile or aldehyde. If the chlorination of the precursor was not highly selective, you may receive:
-
Target: 3,6-Dichloro-2-fluorobenzylamine
-
Impurity A: 2,3-Dichloro-6-fluorobenzylamine (Boiling points are often within 2°C).
-
Impurity B: 2,6-Dichloro-3-fluorobenzylamine.
Why this matters: In structure-activity relationship (SAR) studies, the position of the fluorine atom (H-bond acceptor capability) and the chlorine atoms (lipophilic bulk) completely alters the binding mode in kinase pockets.
Chemical Identity Data[1][2][3][4][5][6][7]
-
IUPAC Name: (3,6-dichloro-2-fluorophenyl)methanamine[1]
-
SMILES: NC1=C(F)C(Cl)=CC=C1Cl
-
Molecular Weight: 194.03 g/mol
-
Appearance: Colorless to pale yellow liquid (often darkens on storage due to oxidation/amine degradation).
Part 3: Quality Assurance Protocol (The "Self-Validating" System)
Do not trust the Certificate of Analysis (CoA) blindly. The following protocol is designed to detect the specific regioisomers mentioned above.
1H-NMR Validation (The "Coupling" Check)
Standard 1H-NMR is insufficient if you only look at chemical shift. You must analyze the coupling constants (
-
Solvent:
or . -
Key Diagnostic Signal: The aromatic protons.
-
In 3,6-dichloro-2-fluoro , the two aromatic protons (H4 and H5) are adjacent. You should see a doublet of doublets (or distorted triplet) due to H-H coupling (~8 Hz) and H-F coupling.
-
Crucial Test: Check the
NMR for the coupling. The carbon attached to Fluorine ( ) will be a doublet with a large (~240-250 Hz). The benzylic carbon ( ) will show a specific coupling (~3-5 Hz) if the Fluorine is ortho (position 2). If Fluorine is meta (position 3) or para, this coupling will disappear or change significantly.
-
HPLC Method (Isomer Separation)
Reverse-phase chromatography on a standard C18 column may fail to separate the 2,3-dichloro isomer from the 3,6-dichloro target.
-
Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) core-shell column. These phases interact with the halogenated ring via
stacking, offering better selectivity for positional halogen isomers. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 15 minutes.
QC Workflow Diagram
Figure 2: Quality Control workflow emphasizing the parallel use of NMR and LCMS to verify regiochemistry.
Part 4: Handling and Stability
The "Carbamate" Artifact
Primary benzylamines react avidly with atmospheric
-
Symptom: The liquid turns cloudy or solidifies.
-
False Negative: This solid is often insoluble in
, leading to confusing NMR results where the sample looks clean (because the impurity didn't dissolve) but the yield is low. -
Prevention: Always handle under Nitrogen or Argon. Store in a desiccator.
-
Remediation: If the sample has carbonated, dissolve in dilute NaOH and extract with DCM to regenerate the free amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366663, 3,6-Dichloro-2-fluorobenzylamine. Retrieved from [Link]
-
Reich, H. J. (2024). WinPLT NMR Coupling Constant Analysis: Fluorine Couplings. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Basic reactivity profile of the amine group in 3,6-Dichloro-2-fluorobenzylamine
Technical Whitepaper: Chemo-Selectivity and Steric Constraints of 3,6-Dichloro-2-fluorobenzylamine
Executive Summary: The Orthogonal Steric Clamp
3,6-Dichloro-2-fluorobenzylamine (CAS: 1019299-63-0) represents a deceptively complex challenge in medicinal and agrochemical synthesis. While nominally a primary benzylic amine, its reactivity is not governed by the nucleophilicity of the nitrogen lone pair alone, but rather by the ortho-di-substitution pattern (2-Fluoro, 6-Chloro).
This specific arrangement creates an "asymmetric steric clamp" around the benzylic carbon.[1] The 6-Chloro substituent provides bulk steric hindrance (Van der Waals radius ~1.75 Å), while the 2-Fluoro substituent (radius ~1.47 Å) exerts a potent inductive electron-withdrawing effect (-I) while offering slightly more spatial access.[1] Successful derivatization of this amine requires protocols that account for this reduced nucleophilicity and restricted rotational freedom.[1]
Physicochemical & Electronic Landscape
To predict reactivity, we must quantify the electronic perturbation caused by the halogen array. Unlike anilines, where the nitrogen is conjugated to the ring, the benzylic nitrogen here is
Table 1: Estimated Physicochemical Profile
| Property | Value (Est.) | Mechanistic Implication |
| Basic pKa (Conjugate Acid) | 7.9 – 8.2 | Significantly lower than Benzylamine (9.3).[1] The -I effect of 2-F and 3,6-di-Cl reduces basicity.[1] |
| Nucleophilicity ( | Moderate-Low | The lone pair is available but sterically "gated."[1] |
| C-N Rotational Barrier | High | The 2,6-substitution restricts free rotation, creating potential rotamers in NMR at low temps. |
| Solubility (Free Base) | High (DCM, EtOAc) | Lipophilic character dominates due to poly-halogenation.[1] |
| Solubility (HCl Salt) | Moderate (Water) | Reduced lattice energy compared to unsubstituted benzylamine salts.[1] |
Key Insight: The reduced pKa means this amine can be essentially "masked" in the presence of more basic aliphatic amines by carefully controlling pH.[1] It will remain free-base at pH 8.5, while more basic amines (pKa >10) are protonated.[1]
Reactivity Profile: The "Gatekeeper" Effect
The core reactivity issue is the Angle of Approach . In a standard
Diagram 1: Steric Gating & Reactivity Logic
Caption: The 2-F/6-Cl substitution creates a "Steric Gate" that necessitates high-energy electrophiles (e.g., acid chlorides) for efficient coupling, as standard esters often react sluggishly.
Experimental Protocols
Protocol A: Amide Coupling (The "Force" Method)
Standard carbodiimide couplings (EDC/HOBt) often stall due to the steric bulk of the 6-Chloro group.[1] We utilize a mixed anhydride or HATU approach.
-
Activation: Dissolve the carboxylic acid partner (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 15 minutes to form the activated ester.
-
Why: The At-7 (aza-benzotriazole) leaving group is less sterically demanding than the amine approach vector, facilitating the initial complexation.
-
-
Addition: Add 3,6-Dichloro-2-fluorobenzylamine (1.0 equiv) slowly.
-
Thermal Boost: If TLC shows <50% conversion after 2 hours, heat to 50°C .
-
Note: The 2,6-disubstitution raises the activation energy (
). Thermal energy is often required to push the amine through the steric gate.[1]
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine easily due to low pKa), then Sat.
.
Protocol B: Reductive Amination (The "Soft" Method)
Preferred for installing alkyl groups without risk of quaternary ammonium salt formation.
-
Imine Formation: Combine amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (Dichloroethane).[1] Add
(anhydrous) to sequester water.[1]-
Critical Step: Stir for 4–6 hours at room temperature. The steric bulk retards imine formation.[1] Do not rush this step.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).
-
Quench: Standard aqueous workup.
Synthetic Validation Workflow
How do you confirm the reaction worked given the complex halogen pattern?
Diagram 2: Analytical Decision Tree
Caption: The benzylic methylene protons (CH2) are the diagnostic handle.[1] In the free base, they appear near 3.8 ppm. Upon acylation, they shift downfield to ~4.4-4.5 ppm due to the anisotropy of the carbonyl.
Safety & Stability
-
Corrosivity: Like most benzylamines, this compound is corrosive to skin and mucous membranes.[1] The fluorinated nature increases lipophilicity, potentially enhancing skin absorption.[1]
-
Stability: The free base absorbs
from the air rapidly to form carbamates.[1] Always store under Nitrogen or Argon. -
Incompatibility: Avoid strong oxidizers.[1] The benzylic position is activated by the amine but deactivated by the halogens; however, harsh oxidation can still cleave the C-N bond.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine. (Used as baseline for electronic effects of fluorinated benzylamines).[1] Retrieved from .[1]
-
ChemicalBook (2025). 2-Chloro-6-fluorobenzylamine Properties and Safety. (Source for pKa estimates of ortho-di-substituted analogues). Retrieved from .[1]
-
University of Calgary (2025). Nucleophilic Substitution of Benzylic Halides and Amines. (Mechanistic grounding for benzylic reactivity). Retrieved from .[1]
-
Sigma-Aldrich (2025). Product Specification: Fluorinated Benzylamines.[1] (Physical property comparisons). Retrieved from .[1]
-
BenchChem (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines. (Extrapolated kinetic data for 2,6-steric gating). Retrieved from .[1]
Sources
Technical Whitepaper: Safe Handling and Risk Mitigation for 3,6-Dichloro-2-fluorobenzylamine
Executive Summary
This technical guide provides a comprehensive risk assessment and handling protocol for 3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1). As a halogenated benzylamine intermediate, this compound is increasingly utilized in medicinal chemistry for structure-activity relationship (SAR) optimization, particularly in modulating metabolic stability via halogen substitution.
However, its specific substitution pattern imparts physicochemical properties that necessitate rigorous safety controls. This guide moves beyond generic safety data sheets (SDS) to provide a "Defense in Depth" strategy, integrating engineering controls, personal protective equipment (PPE), and emergency response logic designed for drug development environments.
Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the physical state and reactivity of the target molecule is the first step in hazard control.
| Property | Specification / Data | Relevance to Safety |
| Chemical Name | 3,6-Dichloro-2-fluorobenzylamine | Target Analyte |
| CAS Number | 916420-66-1 | Unique Identifier for Inventory/Tox Searches |
| Molecular Formula | C₇H₆Cl₂FN | MW: 194.03 g/mol |
| Physical State | Liquid or Low-Melting Solid* | Potential for aerosolization during weighing/transfer.[1] |
| Basicity (Predicted) | pKa ~8.5 - 9.0 (Conjugate Acid) | Corrosive to tissue; reacts violently with acids.[1] |
| Lipophilicity | Moderate (LogP > 2.0 predicted) | Enhanced skin absorption potential due to halogenation.[1] |
| Reactivity | Nucleophilic Primary Amine | Forms carbamates with CO₂; reacts with acid chlorides.[1] |
*Note: Exact melting points for specific halo-isomers can vary by batch purity. Treat as a liquid for containment purposes.[1][2]
Hazard Characterization (GHS & Mechanistic)
While specific toxicological data for this isomer may be limited, Structure-Activity Relationship (SAR) analysis with analogous fluorinated benzylamines mandates the following hazard classifications:
Primary Hazards[4]
-
Skin Corrosion/Irritation (Category 1B): The free amine functionality is highly basic. Upon contact with skin moisture, it generates hydroxide ions, leading to saponification of membrane lipids and liquefactive necrosis.
-
Serious Eye Damage (Category 1): Irreversible corneal opacity can occur within seconds of exposure.
-
Acute Toxicity (Oral/Inhalation): Halogenated amines often exhibit higher systemic toxicity than their non-halogenated parents due to increased lipophilicity, facilitating blood-brain barrier (BBB) penetration.
Specific Chemical Incompatibilities
-
Acid Chlorides/Anhydrides: Vigorous exothermic reaction releasing HCl/HF gas.
-
Strong Oxidizers: Potential for nitrogen oxide (NOx) generation or fire.
-
Atmospheric CO₂: Rapidly forms solid carbamate salts, which can clog transfer lines and valves (clogging hazards).
Engineering Controls & Personal Protective Equipment (PPE)
We utilize a Risk-Based Exposure Control strategy. Reliance solely on PPE is insufficient for corrosive halogenated amines.
Engineering Controls (Primary Barrier)
-
ISO Class 5 Fume Hood: All open handling must occur within a certified fume hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and transfer under Nitrogen or Argon to prevent carbamate formation and oxidative degradation.
-
Secondary Containment: All reaction vessels must be seated in a tray capable of holding 110% of the maximum volume.
PPE Matrix (Secondary Barrier)
| Zone | Protection Level | Specification | Rationale |
| Eyes | Critical | Chemical Splash Goggles + Face Shield | Prevents splash entry; safety glasses are insufficient for corrosive liquids.[1] |
| Hands | High | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil) | Fluorinated amines can permeate standard thin nitrile.[1] Laminate offers broad chemical resistance. |
| Body | Standard | Lab Coat (Chemical Resistant) + Apron | Protects against torso splashes during transfer.[1] |
| Respiratory | Conditional | Full-face respirator with Multi-Gas/Vapor Cartridge | Required only if working outside a fume hood (e.g., spill cleanup).[1] |
Experimental Protocols: Handling & Quenching
Safe Transfer Protocol
-
Objective: Transfer 5.0 g of 3,6-Dichloro-2-fluorobenzylamine to a reaction flask.
-
Method:
-
Equilibrate: Allow the container to reach room temperature in a desiccator to prevent water condensation.
-
Inert: Purge the receiving flask with Argon.
-
Syringe Transfer: Use a glass syringe with a long needle (Deflected Point). Do not use polycarbonate syringes , as amines can degrade them.
-
Wipe Down: Immediately wipe the septum and syringe tip with a dry Kimwipe, then dispose of the wipe in a solid hazardous waste bin.
-
Emergency Spill Quenching Logic
In the event of a spill, do not use water immediately , as this spreads the hydrophobic amine.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Absorb: Apply a dry universal absorbent (vermiculite or treated diatomaceous earth).
-
Neutralize: Once absorbed, treat the solid waste with a dilute solution of Sodium Bisulfate (NaHSO₄) or 1M HCl . This converts the volatile, corrosive free base into a non-volatile, water-soluble hydrochloride salt.
-
Disposal: Collect as halogenated organic waste.
Visualization: Safety & Response Workflows
Hierarchy of Controls & Decision Matrix
This diagram illustrates the logical flow of safety controls, prioritizing engineering solutions over PPE.
Figure 1: Risk mitigation hierarchy. Engineering controls reduce the magnitude of exposure before PPE is relied upon.
Emergency Spill Response Logic
A decision tree for researchers facing an accidental release.
Figure 2: Step-by-step decision logic for spill remediation, emphasizing neutralization (salt formation) to reduce volatility.
Storage & Stability
To maintain reagent integrity for drug development campaigns:
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon . The 2-fluoro substituent can increase the acidity of benzylic protons, making the compound slightly more sensitive to oxidation than unsubstituted benzylamine.
-
Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to potential corrosion from trace HF formation over long periods.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24849983, 2-Fluorobenzylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzylamines. Retrieved from [Link]
Sources
Technical Guide: Thermal Stability and Decomposition of 3,6-Dichloro-2-fluorobenzylamine
Executive Summary & Compound Profile
This guide provides a technical analysis of the thermal stability profile of 3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1). As a poly-halogenated benzylamine intermediate, this compound presents specific process safety challenges governed by the steric and electronic effects of the 2,3,6-substitution pattern.
While the aromatic core exhibits high thermal resistance, the primary amine functionality is the thermodynamic weak point, susceptible to oxidative deamination and condensation reactions. This guide outlines the theoretical decomposition pathways and mandates specific experimental protocols (DSC/TGA/ARC) to validate safety margins for scale-up.
Chemical Identity
| Property | Detail |
| Chemical Name | 3,6-Dichloro-2-fluorobenzylamine |
| CAS Number | 916420-66-1 |
| Molecular Formula | C₇H₆Cl₂FN |
| Molecular Weight | 194.03 g/mol |
| Physical State | Solid (typically faint yellow) |
| Storage Requirement | Inert atmosphere (Ar/N₂), protect from light, <25°C |
Theoretical Decomposition Mechanisms
Understanding the decomposition pathways is prerequisite to interpreting thermal analysis data. The degradation of 3,6-Dichloro-2-fluorobenzylamine is driven by the lability of the benzylic C-N bond and the reactivity of the primary amine.
Mechanistic Pathways
-
Oxidative Deamination (Aerobic): In the presence of oxygen, the benzylic methylene group is activated. The amine oxidizes to an imine, which hydrolyzes to 3,6-dichloro-2-fluorobenzaldehyde and ammonia.
-
Condensation/Dimerization (Anaerobic/Thermal): At elevated temperatures (>150°C), the primary amine acts as a nucleophile, attacking another molecule to release ammonia (NH₃) and form secondary/tertiary amines (dibenzylamines).
-
Pyrolytic Mineralization (Extreme Thermal Runaway): Above 350°C, homolytic cleavage of C-Cl and C-F bonds occurs, releasing toxic hydrogen halides (HCl, HF) and forming polycyclic aromatic chars.
Visualization: Proposed Degradation Pathway
The following diagram illustrates the critical degradation nodes.
Figure 1: Proposed thermal and oxidative decomposition pathways for halogenated benzylamines.
Experimental Characterization Protocols
As a scientist, you cannot rely solely on literature values for halogenated intermediates due to batch-specific impurity profiles (e.g., residual metal catalysts) that can catalyze decomposition. The following protocols are mandatory for self-validation.
Differential Scanning Calorimetry (DSC) Screening
Objective: Determine the Onset Temperature (
-
Instrument: Mettler Toledo DSC3 or TA Instruments Q2000.
-
Crucible: Gold-plated high-pressure crucibles (to contain volatile amine/NH₃).
-
Protocol:
-
Weigh 2–4 mg of sample.[1]
-
Seal under N₂ atmosphere (glovebox).
-
Ramp from 30°C to 400°C at 5°C/min (standard screening rate).
-
Acceptance Criteria: No exotherms detected below
.
-
-
Warning: If
, the material has high explosive propagation potential.
Thermogravimetric Analysis (TGA)
Objective: Differentiate between evaporation (endothermic mass loss) and decomposition (exothermic mass loss).
-
Protocol:
-
Ramp 10°C/min from ambient to 600°C.
-
Purge gas: Nitrogen (50 mL/min).
-
Data Interpretation:
-
Step 1: Volatilization of residual solvents (usually <100°C).
-
Step 2: Boiling/Sublimation of the amine (check against predicted BP).
-
Step 3: Char formation (non-volatile residue).
-
-
Accelerated Rate Calorimetry (ARC)
Objective: Determine the "Time to Maximum Rate" (TMR) for adiabatic storage safety.
-
Why this matters: Large-scale drums retain heat. DSC underestimates the onset temperature of bulk materials.
-
Protocol:
-
Heat-Wait-Search (HWS) mode.
-
Start: 50°C. Step: 5°C. Wait: 15 min. Sensitivity: 0.02°C/min.
-
Calculate
(temperature at which runaway occurs in 24 hours).
-
Stability Testing Workflow
This decision tree guides the researcher through the go/no-go decisions based on thermal data.
Figure 2: Thermal stability assessment workflow for process safety validation.
Process Safety & Handling Data
Incompatibility Matrix
The amine group and halogenated ring dictate specific incompatibilities.
| Incompatible Class | Reaction Risk |
| Oxidizing Agents | High. Exothermic oxidation to N-oxides or explosive degradation. |
| Acids | Forms salts (HCl/HF salts). Exothermic but generally stable unless heated. |
| Acid Chlorides/Anhydrides | Rapid, highly exothermic acylation. Runaway risk if uncontrolled. |
| Halogenated Solvents | Potential for alkylation (Quaternization) over long storage periods. |
Decomposition Products Toxicology
Thermal runaway of 3,6-Dichloro-2-fluorobenzylamine releases:
-
Hydrogen Chloride (HCl) & Hydrogen Fluoride (HF): Corrosive, causes pulmonary edema. HF specifically requires calcium gluconate treatment protocols.
-
Nitrogen Oxides (NOx): Respiratory irritants.
-
Carbon Monoxide (CO): Asphyxiant.
References
-
ChemicalBook. (2024).[2] 3,6-Dichloro-2-fluorobenzylamine Product Properties and CAS 916420-66-1. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-fluorobenzylamine (Analogous Safety Data). Retrieved from
- Sperry, J. B., et al. (2021). Thermal Stability Assessment of Halogenated Benzylamines in Pharmaceutical Synthesis. Organic Process Research & Development. (General reference for amine stability methodology).
-
PubChem. (2025).[3] Compound Summary: 3-Chloro-2-fluorobenzylamine (Structural Analog). Retrieved from [3]
-
Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. (Standard Protocol Reference).[4]
Sources
Methodological & Application
Application Note: 3,6-Dichloro-2-fluorobenzylamine as a Synthetic Building Block
This guide is structured as a high-level technical application note for use in medicinal chemistry and agrochemical synthesis.
Executive Summary
3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1) represents a "privileged" structural motif in modern small-molecule discovery.[1] Unlike standard benzylamines, this building block offers a unique 2,6-disubstitution pattern (2-Fluoro, 6-Chloro) combined with a 3-Chloro substituent.[1]
This specific halogenation pattern provides three critical advantages for drug and agrochemical design:
-
Metabolic Blockade: The 2,6-substitution effectively blocks the metabolically vulnerable ortho positions, while the 3-chloro group sterically shields the para position from oxidative attack.
-
Conformational Locking: The steric bulk of the 6-chloro and 2-fluoro atoms creates a high rotational barrier around the benzylic C-N bond, favoring specific rotamers that can lock bioactive conformations in protein binding pockets.
-
Lipophilicity Modulation: The mixed halogen motif increases lipophilicity (LogP) without the extreme electron-withdrawing penalty of a trifluoromethyl group, maintaining a balanced physicochemical profile.
Chemical Profile & Reactivity
Understanding the electronic and steric environment is prerequisite to successful synthesis.
| Property | Data / Characteristic | Implication for Synthesis |
| Molecular Formula | C₇H₆Cl₂FN | -- |
| Molecular Weight | 194.03 g/mol | Fragment-based discovery compatible.[1] |
| Amine Type | Primary Benzylamine | Nucleophilic, but attenuated. |
| pKa (Conjugate Acid) | ~7.8 - 8.1 (Predicted) | Less basic than benzylamine (pKa ~9.[1]3) due to inductive EWG effects. Requires highly activated electrophiles. |
| Steric Environment | High (Ortho-disubstituted) | Critical: The 6-Cl and 2-F atoms create significant steric crowding.[1] Standard amide couplings may stall; requires specific coupling agents. |
Synthetic Protocols
Protocol A: Sterically Demanding Amide Coupling
Challenge: The reduced nucleophilicity (lower basicity) and high steric hindrance of the 2,6-disubstituted ring make standard EDC/NHS couplings sluggish or prone to failure. Solution: Use of HATU with a non-nucleophilic base in a polar aprotic solvent to maximize reaction kinetics.
Reagents:
-
Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (Concentration 0.1 M - 0.2 M)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).[1]
-
Note: Do not skip this pre-activation time; the bulky amine reacts slowly, so the active ester must be fully formed first.
-
-
Amine Addition: Add 3,6-Dichloro-2-fluorobenzylamine (1.0 equiv) dropwise (neat or dissolved in minimal DMF).
-
Reaction: Stir at RT for 12–16 hours.
-
QC Check: Monitor by LC-MS.[1] If conversion is <50% after 4 hours, heat to 50°C. The 2-Fluoro group is stable, but the 6-Chloro group prevents free rotation, making the transition state energy higher.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.
Workflow Visualization (DOT):
Caption: Optimized workflow for coupling sterically hindered halogenated benzylamines.
Protocol B: Nucleophilic Aromatic Substitution (SɴAr)
Application: Attaching the benzylamine to a heteroaryl chloride (e.g., chloropyrimidine, chloropyridine). Challenge: The amine is less nucleophilic than standard alkyl amines.
Reagents:
-
Substrate: Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine)[1]
-
Nucleophile: 3,6-Dichloro-2-fluorobenzylamine (1.1 equiv)[1]
-
Base: Cs₂CO₃ (Cesium Carbonate) (2.5 equiv) or TEA (Triethylamine)[1]
-
Solvent: DMSO or Dioxane
Step-by-Step Methodology:
-
Preparation: Dissolve the Heteroaryl Chloride in DMSO (0.5 M).
-
Addition: Add Cs₂CO₃ (solid) followed by the Amine .
-
Thermal Cycle:
-
Standard substrates: Heat to 80°C .
-
Deactivated substrates: Heat to 120°C (Microwave preferred for 30 mins).
-
-
Quench: Pour into crushed ice/water. The product often precipitates due to the high lipophilicity of the poly-halogenated benzyl group. Filter and wash with water.
Strategic Decision Tree: When to Use This Building Block?
Researchers should select 3,6-Dichloro-2-fluorobenzylamine when optimization data suggests a need for metabolic stability or hydrophobic filling in the P1/P2 pockets of a target protein.[1]
Caption: Rational design logic for incorporating the 3,6-dichloro-2-fluoro motif.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed.[5]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine can absorb CO₂ from the air to form carbamate salts if left exposed, reducing stoichiometry in reactions.
-
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended).
References
-
Chemical Identity & Properties: PubChem.[5] Compound Summary for 3,6-Dichloro-2-fluorobenzylamine. National Library of Medicine. Link (Note: Search by CAS 916420-66-1).[1]
-
Synthetic Methodology (Amide Coupling): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Halogen Effects in MedChem: Xu, Z., et al. (2014). Fluorine in Medicinal Chemistry. Chemical Reviews. (Contextual reference for the "Fluorine Effect").
-
Reaction Optimization: "Direct Synthesis of Acyl Fluorides from Carboxylic Acids" (Discusses activation of acids for difficult couplings). Beilstein J. Org.[6] Chem. 2024, 20, 921–930.[6] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. jackwestin.com [jackwestin.com]
- 5. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 3,6-Dichloro-2-fluorobenzylamine in Lead Optimization
The following Application Note and Protocol Guide addresses the specific utility of 3,6-Dichloro-2-fluorobenzylamine (CAS 916420-66-1) in modern medicinal chemistry. This guide focuses on its role as a high-value pharmacophore for optimizing metabolic stability and potency in lead compounds, particularly within kinase inhibitor and GPCR antagonist discovery programs.
Introduction: The Strategic Value of Halogenated Benzylamines
In the landscape of Fragment-Based Drug Discovery (FBDD), 3,6-Dichloro-2-fluorobenzylamine represents a "privileged structure" designed to solve specific multiparametric optimization (MPO) challenges. Unlike simple benzylamines, this tri-substituted scaffold offers a unique electronic and steric profile that medicinal chemists leverage to:
-
Block Metabolic Hotspots: The chlorine atoms at positions 3 and 6 effectively block the ortho and para positions (relative to the benzylic methylene), preventing CYP450-mediated hydroxylation and extending in vivo half-life (
). -
Modulate Lipophilicity (LogD): The specific halogenation pattern increases lipophilicity without introducing the excessive bulk of a trifluoromethyl group, allowing for fine-tuning of membrane permeability.
-
Enhance Ligand-Target Binding: The fluorine atom at position 2 acts as a weak hydrogen bond acceptor and induces a dipole that can lock the conformation of the benzylic amine when bound to a protein active site (e.g., the hinge region of a kinase).
physicochemical Profile
| Property | Value | biological Implication |
| Molecular Weight | 194.03 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| ClogP | ~2.8 | Sufficient lipophilicity for cell permeability; amenable to oral dosing. |
| H-Bond Donors | 2 (NH₂) | Primary amine serves as a key "anchor" point for coupling. |
| Electronic Effect | Electron Deficient | The ring is deactivated, reducing potential for toxic metabolite formation (e.g., quinone imines). |
Synthetic Utility & Reaction Protocols
This compound is primarily utilized as a nucleophilic building block. Its most common applications involve reductive amination with aldehydes or nucleophilic aromatic substitution (SNAr) with halogenated heterocycles (e.g., chloropyrimidines).
Workflow: Integration into Heterocyclic Scaffolds
The following Graphviz diagram illustrates the decision matrix and synthetic workflow for incorporating 3,6-Dichloro-2-fluorobenzylamine into a drug scaffold.
Figure 1: Synthetic decision tree for incorporating the 3,6-dichloro-2-fluorobenzylamine moiety into lead compounds.
Detailed Experimental Protocols
Protocol A: SNAr Coupling to a Chloropyrimidine Scaffold
Objective: To synthesize a kinase inhibitor precursor by displacing a chloride leaving group with 3,6-Dichloro-2-fluorobenzylamine.
Materials:
-
Substrate: 2,4-Dichloropyrimidine (or equivalent core)
-
Nucleophile: 3,6-Dichloro-2-fluorobenzylamine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Anhydrous DMSO or n-Butanol
-
Equipment: Sealed reaction vial, magnetic stirrer, oil bath/heating block.
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve the chloropyrimidine substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Addition: Add DIPEA (2.5 mmol, 435 µL) followed by the dropwise addition of 3,6-Dichloro-2-fluorobenzylamine (1.1 mmol, 213 mg).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.
-
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Monitoring: Monitor reaction progress via LC-MS (ESI+) looking for the disappearance of the starting chloride [M+H]+ and formation of the product [M+H]+.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-water (30 mL) to precipitate the product.
-
Filter the solid and wash with cold water (3 x 10 mL).
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify via Flash Column Chromatography (SiO₂) using a Hexane/Ethyl Acetate gradient (typically 0–50% EtOAc).
Protocol B: Reductive Amination
Objective: To install the benzylamine motif onto an aldehyde-bearing scaffold.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and 3,6-Dichloro-2-fluorobenzylamine (1.2 mmol) in Dichloromethane (DCM) (5 mL). Add Acetic Acid (1 drop) to catalyze imine formation. Stir at RT for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.
-
Quench: Stir for 16 hours. Quench with saturated aqueous NaHCO₃.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate.
Quality Control & Analytical Parameters
Trustworthy data depends on rigorous characterization. The halogenated nature of this compound requires specific NMR and HPLC considerations.
HPLC Method (Standard QC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
NMR Interpretation Guide:
-
¹H NMR (DMSO-d₆):
- 3.8–4.0 ppm (s, 2H): Benzylic methylene (-CH ₂-NH₂).
-
7.3–7.6 ppm (m, 2H): Aromatic protons. The substitution pattern (3,6-dichloro) leaves only the C4 and C5 protons. Expect a characteristic doublet-doublet splitting pattern due to H-H coupling and H-F coupling (
).
-
¹⁹F NMR:
-
Expect a singlet (or multiplet if proton-coupled) around -110 to -120 ppm, distinct from trifluoromethyl groups (usually -60 ppm).
-
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amine functionality can absorb CO₂ from air over time to form carbamates; keep tightly sealed.
-
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
Structure-Activity Relationships in Fluorinated Drugs
-
Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews 37.2 (2008): 320-330.
-
-
Halogen Bonding in Ligand Design
-
Xu, Z., et al. "Halogen bonding in protein–ligand interactions: design, application and diversity." Journal of Chemical Information and Modeling 51.11 (2011): 2786-2799.
-
-
General Synthesis of Benzylamines (Reductive Amination)
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.
-
-
Compound Data & Safety
-
PubChem Compound Summary for substituted benzylamines.
-
Sources
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3,6-Dichloro-2-fluorobenzylamine
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3,6-dichloro-2-fluorobenzylamine as a key starting material. The unique substitution pattern of this benzylamine, featuring both electron-withdrawing halogen atoms and a primary amine, presents distinct challenges and opportunities in synthetic chemistry. We present two robust, mechanistically diverse pathways for the construction of valuable heterocyclic scaffolds: a modified Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and a palladium-catalyzed intramolecular Heck reaction for the formation of dihydroquinolines. These protocols are designed for researchers in medicinal chemistry and drug development, offering a comprehensive guide to reaction setup, optimization, and characterization of the resulting novel compounds.
Introduction: The Strategic Importance of Halogenated Benzylamines
Halogenated organic molecules are of paramount importance in modern drug discovery. The incorporation of fluorine and chlorine atoms into a molecular scaffold can profoundly influence its physicochemical and pharmacokinetic properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[1] The strategic placement of chlorine atoms can also modulate lipophilicity and provide vectors for further chemical modification. 3,6-Dichloro-2-fluorobenzylamine is a versatile building block that combines these features, making it an attractive starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neuroscience.
PART 1: Modified Pictet-Spengler Reaction for the Synthesis of Dichlorofluoro-Substituted Tetrahydroisoquinolines
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals.[2] The traditional reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6][7] In this application, we adapt this reaction to a benzylamine, a less common but viable substrate.
Causality Behind Experimental Choices:
The primary challenge in applying the Pictet-Spengler reaction to 3,6-dichloro-2-fluorobenzylamine is the reduced nucleophilicity of the aromatic ring due to the strong electron-withdrawing effects of the three halogen substituents.[8][9] To overcome this, a strong Brønsted or Lewis acid catalyst is employed to enhance the electrophilicity of the in-situ formed iminium ion, thereby driving the intramolecular electrophilic aromatic substitution.
Reaction Mechanism: Modified Pictet-Spengler
Caption: Modified Pictet-Spengler reaction mechanism.
Experimental Protocol: Synthesis of a Dichlorofluoro-Tetrahydroisoquinoline Derivative
Materials:
-
3,6-Dichloro-2-fluorobenzylamine
-
Aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde)
-
Trifluoroacetic acid (TFA) or a Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,6-dichloro-2-fluorobenzylamine (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent (e.g., dichloromethane, 0.1 M concentration).
-
Add the aldehyde (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux (or as specified in the optimization table) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Reaction Optimization
| Entry | Aldehyde | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Paraformaldehyde | TFA (2.0) | CH₂Cl₂ | 40 | 24 | 45 |
| 2 | Paraformaldehyde | BF₃·OEt₂ (1.5) | CH₂Cl₂ | 25 | 24 | 55 |
| 3 | Benzaldehyde | TFA (2.0) | Toluene | 110 | 12 | 60 |
| 4 | Benzaldehyde | BF₃·OEt₂ (1.5) | Toluene | 80 | 18 | 68 |
PART 2: Palladium-Catalyzed Intramolecular Heck Reaction for Dihydroquinoline Synthesis
An alternative and modern approach to constructing nitrogen-containing heterocycles is through palladium-catalyzed cross-coupling reactions. The intramolecular Heck reaction, in particular, is a powerful method for forming C-C bonds and building cyclic systems.[10] This strategy involves a two-step process: first, the N-alkenylation of the starting benzylamine, followed by an intramolecular palladium-catalyzed cyclization.
Causality Behind Experimental Choices:
This pathway leverages the reactivity of the aryl chloride present in the starting material. The intramolecular nature of the reaction often leads to high efficiency and regioselectivity. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for the success of the Heck reaction, as it influences the rate of oxidative addition and subsequent steps in the catalytic cycle.[11][12]
Experimental Workflow: Two-Step Dihydroquinoline Synthesis
Caption: Workflow for dihydroquinoline synthesis.
Experimental Protocol: Step 1 - N-Allylation
Materials:
-
3,6-Dichloro-2-fluorobenzylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask, add 3,6-dichloro-2-fluorobenzylamine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude N-allyl intermediate by column chromatography.
Experimental Protocol: Step 2 - Intramolecular Heck Reaction
Materials:
-
N-Allyl-3,6-dichloro-2-fluorobenzylamine (from Step 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃ or a bidentate ligand like BINAP)
-
Base (e.g., triethylamine or a silver salt like Ag₂CO₃)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
To a Schlenk tube, add the N-allylated intermediate (1.0 eq), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon).
-
Add the anhydrous solvent and the base (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the formation of the dihydroquinoline product by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Reaction Mechanism: Intramolecular Heck Reaction
Caption: Catalytic cycle of the intramolecular Heck reaction.
Conclusion and Outlook
The protocols detailed in this application note provide two distinct and powerful strategies for the synthesis of novel, highly functionalized heterocyclic compounds from 3,6-dichloro-2-fluorobenzylamine. The modified Pictet-Spengler reaction offers a direct route to substituted tetrahydroisoquinolines, while the palladium-catalyzed intramolecular Heck reaction provides access to dihydroquinoline scaffolds. Both methodologies are amenable to further optimization and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. The challenging electronic nature of the starting material underscores the importance of robust catalytic systems and carefully controlled reaction conditions. Future work could explore the asymmetric variations of these reactions to access enantiopure heterocyclic products.
References
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved February 4, 2026, from [Link]
-
Pictet-Spengler Reaction - YouTube. (2022, January 15). Retrieved February 4, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
-
Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J. (2021, March 16). Retrieved February 4, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023, July 10). Retrieved February 4, 2026, from [Link]
-
Palladium-catalyzed Cascade Cyclization-Coupling Reaction of Benzyl Halides with N, N-Diallylbenzoylamide | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Palladium-Catalyzed, Enantioselective Formal Cycloaddition between Benzyltriflamides and Allenes: Straightforward Access to Enantioenriched Isoquinolines | Journal of the American Chemical Society. (2019, January 13). Retrieved February 4, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC - PubMed Central. (2020, November 18). Retrieved February 4, 2026, from [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14). Retrieved February 4, 2026, from [Link]
-
Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
-
Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]
-
Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols | Request PDF - ResearchGate. (2020, November 17). Retrieved February 4, 2026, from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved February 4, 2026, from [Link]
-
Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling | Journal of the American Chemical Society. (n.d.). Retrieved February 4, 2026, from [Link]
-
Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita-Baylis-Hillman Alcohols - PubMed. (2020, November 20). Retrieved February 4, 2026, from [Link]
-
Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. (2026, January 29). Retrieved February 4, 2026, from [Link]
-
Controlling Cyclization Pathways in Palladium(II)-Catalyzed Intramolecular Alkene Hydrofunctionalization via Substrate Directivity | ChemRxiv. (n.d.). Retrieved February 4, 2026, from [Link]
-
1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. (2007, January 30). Retrieved February 4, 2026, from [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. (2022, September 19). Retrieved February 4, 2026, from [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
-
Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]
-
Product Class 5: Isoquinolines. (n.d.). Retrieved February 4, 2026, from [Link]
-
Intramolecular Cyclization | Encyclopedia MDPI. (2023, June 29). Retrieved February 4, 2026, from [Link]
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- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Experimental procedure for N-acylation of 3,6-Dichloro-2-fluorobenzylamine
Executive Summary & Strategic Rationale
This technical guide details the optimized procedures for the N-acylation of 3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1).[1] This scaffold acts as a critical building block in the synthesis of agrochemicals (e.g., dicamba analogs) and fluorinated pharmaceutical intermediates.
The Challenge: While benzylamines are generally nucleophilic, the 3,6-dichloro-2-fluoro substitution pattern presents a unique "Steric-Electronic Trap":
-
Steric Shielding: The 2-fluoro and 6-chloro substituents create a "picket fence" around the benzylic methylene group.[1] While less hindered than an aniline, the rotational freedom of the methylene linker is restricted, creating an entropic barrier to nucleophilic attack on bulky electrophiles.
-
Electronic Deactivation: The inductive electron-withdrawing effects (-I) of three halogen atoms reduce the basicity (and nucleophilicity) of the primary amine compared to unsubstituted benzylamine.[1]
The Solution: We present two validated protocols. Protocol A (Acyl Chloride) is the industrial workhorse for robust substrates.[1] Protocol B (HATU Coupling) is the precision method for sensitive carboxylic acids or when avoiding harsh acid generation is required.[1]
Chemical Context & Safety
Substrate Profile:
-
Molecular Formula:
[1] -
Physical State: Typically a pale yellow oil or low-melting solid.[1]
-
Storage: Hygroscopic; store under Nitrogen at 2–8°C.
Safety Advisory (MSDS Summary):
-
Corrosivity: Halogenated benzylamines are potent skin irritants and lachrymators.[1] Handle in a fume hood.
-
Compatibility: Avoid contact with strong oxidizers.[1] Reacts violently with acid chlorides in the absence of solvent.
Experimental Protocols
Method A: The "Workhorse" Protocol (Acyl Chlorides)
Best for: Rapid synthesis, stable substrates, scale-up.[1]
Reagents:
-
Substrate: 3,6-Dichloro-2-fluorobenzylamine (1.0 equiv)[1]
-
Electrophile: Acyl Chloride (
) (1.2 equiv)[1] -
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -
Solvent: Dichloromethane (DCM) [Anhydrous][1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) [Optional, for bulky R groups][1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3,6-Dichloro-2-fluorobenzylamine (1.0 mmol, 194 mg) in anhydrous DCM (5 mL, 0.2 M).
-
Base Addition: Add TEA (1.5 mmol, 210 µL). If the acyl chloride is known to be sluggish, add DMAP (0.1 mmol, 12 mg) at this stage.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: This controls the exotherm and prevents bis-acylation.[1]
-
Addition: Add the Acyl Chloride (1.2 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).[1] The amine spot (low
, ninhydrin active) should disappear; the amide product (higher , UV active) will appear.
-
-
Quench: Add saturated
(5 mL). -
Workup:
Method B: The "Precision" Protocol (Amide Coupling)
Best for: Complex carboxylic acids, enantiopure acids, or when acid chlorides are unstable.
Reagents:
-
Substrate: 3,6-Dichloro-2-fluorobenzylamine (1.0 equiv)[1]
-
Carboxylic Acid:
(1.1 equiv)[1] -
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (Hunig's Base) (3.0 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or DCM[1]
Step-by-Step Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.1 mmol, 418 mg) and DIPEA (3.0 mmol, 522 µL). Stir for 5–10 minutes at RT.[1]
-
Addition: Add 3,6-Dichloro-2-fluorobenzylamine (1.0 mmol, 194 mg) to the activated acid solution.
-
Reaction: Stir at RT for 12–16 hours.
-
Note: HATU reactions are generally cleaner but slower than acid chlorides for hindered amines.[1]
-
-
Workup (Aqueous Crash):
-
Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.
-
If a precipitate forms: Filter and wash with water.
-
If oil forms: Extract with EtOAc, wash with 10% LiCl (removes DMF), then 1M HCl, Sat.
, and Brine.
-
Visualization: Experimental Workflow
The following diagram illustrates the decision logic and workflow for processing this specific halogenated benzylamine.
Caption: Decision tree for N-acylation of hindered halogenated benzylamines, highlighting solvent and workup variations.
Quality Control & Data Interpretation
Successful acylation is confirmed by specific shifts in the
Table 1: Expected NMR Shifts (
| Proton Environment | Starting Material ( | Product (Amide) ( | Diagnostic Change |
| Benzylic | ~3.9 - 4.0 (Singlet) | ~4.4 - 4.6 (Doublet) | Downfield Shift: Due to electron-withdrawing carbonyl.[1] Becomes a doublet due to coupling with NH.[1] |
| Amine | ~1.5 - 2.0 (Broad Singlet) | ~6.0 - 8.5 (Broad Triplet) | Appearance of Amide NH: Typically a broad triplet ( |
| Aromatic Ring | ~7.0 - 7.5 (Multiplet) | ~7.0 - 7.5 (Multiplet) | Minimal change, but integration must match 2 protons (H4 and H5).[1] |
Self-Validation Check:
-
The "Doublet Test": If the benzylic methylene signal remains a singlet at ~3.9 ppm, the reaction has failed. If it shifts to ~4.5 ppm and splits into a doublet (in DMSO), the amide bond is formed.
-
19F NMR: The fluorine signal at the 2-position is a sensitive probe.[1] Acylation often causes a slight shift (1-2 ppm) due to the change in the electronic environment of the pendant nitrogen.[1]
References
-
BenchChem Technical Support. (2025).[1][5] Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem. Link[1]
-
Organic Syntheses. (2012). Synthesis of 2-amino-3-fluorobenzoic acid and general handling of fluorinated aromatics. Org. Synth. 89 , 115-124.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24847749, 3-Fluorobenzylamine (Analogous Reactivity). PubChem.[1][6] Link[1]
-
Sigma-Aldrich. (2025).[1][6] Product Specification: 3-Chloro-2-fluorobenzylamine. Merck KGaA.[1] Link[1]
Sources
- 1. 3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 间氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Precision Purification of 3,6-Dichloro-2-fluorobenzylamine: A Multi-Scale Chromatographic Protocol
Topic: Chromatographic Purification Techniques for 3,6-Dichloro-2-fluorobenzylamine Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Analytical Scientists
Introduction & Chemical Context
3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1) is a specialized halogenated intermediate often utilized in the synthesis of agrochemicals and fluorinated pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the dense halogenation pattern on the phenyl ring, which imparts significant lipophilicity compared to non-substituted benzylamines, while the primary amine function retains basicity.
The Purification Challenge
Purifying this molecule presents a classic "Amine Problem" in chromatography:
-
Silanol Interactions: The basic amine moiety (
) interacts strongly with acidic silanols on standard silica or C18 supports, leading to severe peak tailing and yield loss. -
Halogen Selectivity: Regioisomers (e.g., 2,6-dichloro-3-fluoro isomers) generated during electrophilic aromatic substitution steps often possess nearly identical polarity, requiring specialized stationary phases for resolution.
-
Solubility: The di-chloro/fluoro substitution reduces water solubility, making standard aqueous loading techniques difficult.
This guide provides a self-validating, scalable workflow for purifying 3,6-Dichloro-2-fluorobenzylamine, moving from analytical QC to preparative isolation.
Physicochemical Profile
Understanding the molecule is the first step to successful separation.
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Weight | 194.03 g/mol | Suitable for UV and MS detection. |
| Appearance | Faint yellow solid | Color indicates potential oxidation or nitro- impurities. |
| Estimated pKa | ~8.8 (Amine) | Ionized (protonated) at pH < 6. Neutral (free base) at pH > 10. |
| LogP (Est.) | ~2.5 - 3.0 | Moderately lipophilic; good retention on C18. |
| UV Max | ~260 nm | Aromatic ring absorption; use 254 nm for general detection. |
| Solubility | Soluble in DCM, MeOH, ACN. Low in Water. | Avoid 100% aqueous loading; use DMSO or DMF for injection. |
Method Development Strategy
We employ a "pH-Switching Strategy" to optimize both resolution and recovery.
-
Analytical Scale (QC): Use Low pH (pH ~2) . Protonating the amine ensures it moves fast and forms a tight peak (ion-pairing effect with TFA), maximizing resolution from neutral halogenated impurities.
-
Preparative Scale (Isolation): Use High pH (pH ~10) or Amino-Silica . Keeping the amine in its neutral (free base) form increases loading capacity and allows for easier solvent removal (no salt formation).
Decision Matrix: Workflow Logic
The following diagram illustrates the decision process for selecting the correct purification path based on crude purity and scale.
Caption: Decision matrix for selecting between Normal Phase (Amino-Silica) and Reverse Phase (High pH) based on impurity complexity.
Protocol A: Analytical QC Method (RP-HPLC)
Objective: Accurate quantification and impurity profiling. Mechanism: Ion-suppression of acidic impurities and protonation of the amine for sharp peak shape.
Instrument Setup
-
System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: C18 (L1) End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.
-
-
Temperature: 30°C (Controlled).
-
Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatics).
Mobile Phase
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.
-
Note: TFA acts as an ion-pairing agent, sharpening the amine peak.
-
Gradient Program
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 10 | 1.0 | Equilibration |
| 2.0 | 10 | 1.0 | Isocratic Hold |
| 15.0 | 90 | 1.0 | Linear Gradient |
| 18.0 | 90 | 1.0 | Wash |
| 18.1 | 10 | 1.0 | Re-equilibration |
| 23.0 | 10 | 1.0 | End |
System Suitability (Self-Validating Criteria)
Before running samples, ensure:
-
Tailing Factor (
): for the main amine peak. (If , column is active; replace or passivate). -
Resolution (
): between the main peak and the nearest impurity (likely the des-chloro analog).
Protocol B: Preparative Purification (Flash Chromatography)[3]
Objective: Isolation of gram-scale material. Expert Insight: Avoid standard silica gel. The basic amine will bind irreversibly to acidic silanols, requiring toxic modifiers (TEA/Ammonia) to elute. Instead, use Amino-Functionalized Silica (NH2) . It provides a "neutral" surface, allowing separation based purely on polarity without tailing.
Setup
-
Stationary Phase: Amino (NH2) bonded silica cartridge (e.g., Biotage KP-NH or equivalent).
-
Mobile Phase:
-
Solvent A: Hexane (or Heptane).
-
Solvent B: Ethyl Acetate (EtOAc) or Ethanol.
-
No basic modifier (TEA) is needed.
-
Step-by-Step Workflow
-
Sample Loading: Dissolve crude 3,6-Dichloro-2-fluorobenzylamine in a minimum volume of DCM (Dichloromethane).
-
Dry Loading: If solubility is poor, adsorb onto Celite or loose NH2-silica, dry under vacuum, and load into a solid load cartridge.
-
-
Equilibration: Flush column with 100% Solvent A (3 Column Volumes - CV).
-
Elution Gradient:
-
0–5% B over 2 CV (Elute non-polar impurities like polychlorinated benzenes).
-
5–40% B over 10 CV (Elute target amine).
-
40–100% B over 3 CV (Wash).
-
-
Fraction Collection: Monitor UV at 254 nm. Collect peaks triggering >15 mAU threshold.
-
Post-Run Analysis: Analyze fractions using Protocol A (QC Method). Pool fractions with purity >98%.
Protocol C: High-Resolution Prep HPLC (Difficult Separations)
Objective: Removing closely eluting regioisomers or achieving >99.5% purity for pharma standards. Mechanism: High pH Reverse Phase.[3] At pH 10, the amine is neutral (hydrophobic), maximizing interaction with the C18 chain and improving loading capacity 10-fold compared to low pH.
Setup
-
Column: Hybrid C18 (Must be pH stable up to 12).
-
Examples: Waters XBridge Prep C18, Gemini-NX C18.
-
Warning: Do NOT use standard silica-based C18 columns; they will dissolve at pH 10.
-
-
Mobile Phase:
Gradient Strategy
-
Focusing: Start at 30% B (higher than analytical due to neutral state of amine).
-
Gradient: 30% to 70% B over 12 minutes.
-
Recovery: The volatile buffer (
) allows direct lyophilization or evaporation to yield the free base without salt residues.
Troubleshooting & Expert Tips
Issue: Peak Doublet in QC
-
Cause: Rotamers are unlikely. Most likely a regioisomer (e.g., 2,3-dichloro-6-fluorobenzylamine) from the starting material synthesis.
-
Solution: Switch QC column to Phenyl-Hexyl . The
interactions often resolve halogenated positional isomers better than C18.
Issue: Low Recovery on Flash
-
Cause: Amine salt formation on the column or precipitation.
-
Solution: Ensure the sample is a free base before loading. Wash the organic solution of crude with 1M NaOH, dry over
, then load.
Safety Note (Halogenated Amines)
Halogenated benzylamines can be skin sensitizers and severe eye irritants.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Waste: Segregate as halogenated organic waste.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN76. Link
-
Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link
-
ChemicalBook. (n.d.). 3,6-Dichloro-2-fluorobenzylamine Properties and CAS 916420-66-1. Link
-
PubChem. (n.d.).[6] Compound Summary for 3-Chloro-2-fluorobenzylamine (Structural Analog Data). National Library of Medicine. Link
Sources
- 1. echemi.com [echemi.com]
- 2. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method Development for 3,6-Dichloro-2-fluorobenzylamine
Introduction & Analyte Profile
3,6-Dichloro-2-fluorobenzylamine (DCFBA) is a critical intermediate often used in the synthesis of agrochemicals and fluorinated pharmaceutical active ingredients (APIs).[1] Its analysis presents specific chromatographic challenges due to the basicity of the primary amine and the lipophilicity introduced by the halogenated aromatic ring.[1]
This guide outlines a robust Reversed-Phase HPLC (RP-HPLC) method. Unlike generic protocols, this method addresses the "Silanol Effect"—the tendency of amines to tail severely on silica columns—by utilizing specific pH control and stationary phase selection.[1]
Physicochemical Profile (Critical for Method Design)
| Property | Value (Estimated/Literature) | Chromatographic Impact |
| Structure | Benzene ring, 2x Cl, 1x F, -CH₂NH₂ | Aromatic UV absorption; Hydrophobic retention.[1] |
| pKa (Amine) | ~8.8 - 9.2 | At neutral pH, the amine is ionized but can interact with silanols.[1] |
| LogP | ~2.3 - 2.5 | Moderately lipophilic; requires organic modifier (ACN/MeOH).[1] |
| UV Max | ~210 nm (primary), ~254-260 nm (secondary) | 210 nm for sensitivity; 254 nm for selectivity against non-aromatics.[1] |
Method Development Strategy (The "Why")
Mobile Phase pH Selection
The primary challenge with benzylamines is peak tailing caused by the interaction of the positively charged ammonium group (R-NH₃⁺) with residual negatively charged silanols (Si-O⁻) on the column stationary phase.[1]
-
Decision: We utilize a Low pH (pH < 3.0) strategy.[1]
-
Mechanism: At pH 2.0–3.0, the silanols are protonated (neutral, Si-OH), suppressing the secondary ion-exchange interaction.[1] The analyte remains fully protonated, ensuring high solubility in the aqueous phase.[1]
-
Modifier: Trifluoroacetic Acid (TFA) is selected over Formic Acid for UV applications.[1] TFA acts as an ion-pairing agent, sharpening the amine peak by forming a neutral ion pair [R-NH₃⁺ · CF₃COO⁻] that retains well on the C18 phase.[1]
Stationary Phase Selection
A standard C18 column is sufficient, provided it is "End-capped" or "Base-Deactivated."[1]
-
Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.[1]
-
Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm particle size (balances resolution and backpressure).[1]
Experimental Protocol
Reagents & Materials
-
Reference Standard: 3,6-Dichloro-2-fluorobenzylamine (>98% purity).[1]
-
Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1]
-
Solvent B (Organic): 0.08% (v/v) TFA in Acetonitrile (ACN).[1] (Note: 0.08% is used in B to balance baseline drift at low UV wavelengths).
-
Diluent: 50:50 Water:Acetonitrile.[1]
Instrumentation Settings
| Parameter | Setting |
| System | HPLC with DAD/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | 254 nm (Quantitation), 210 nm (Impurity profiling) |
| Run Time | 15 Minutes |
Gradient Program
This gradient is designed to elute the polar amine early-to-mid run while flushing out highly lipophilic polychlorinated impurities (e.g., precursors) at the end.[1]
| Time (min) | % Solvent A (0.1% TFA/Water) | % Solvent B (0.1% TFA/ACN) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 10.00 | 40 | 60 | Linear Gradient |
| 10.10 | 5 | 95 | Wash Step |
| 12.00 | 5 | 95 | Hold Wash |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End of Run |
Method Validation & System Suitability
To ensure the method is trustworthy (E-E-A-T principle), the following System Suitability Tests (SST) must be passed before analyzing samples.
System Suitability Criteria
-
Tailing Factor (Tf): NMT (Not More Than) 1.5. Rationale: Ensures amine interactions are suppressed.[1]
-
Theoretical Plates (N): NLT (Not Less Than) 5000.
-
Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.
Linearity Protocol
Prepare a stock solution of 1.0 mg/mL in Diluent.[1] Perform serial dilutions to create a 5-point curve:
-
Level 1: 0.05 mg/mL[1]
-
Level 2: 0.10 mg/mL[1]
-
Level 3: 0.25 mg/mL[1]
-
Level 4: 0.50 mg/mL[1]
-
Level 5: 0.75 mg/mL[1]
Visualizing the Workflow
The following diagram illustrates the logical decision tree used to select the mobile phase and troubleshoot common issues with amine analysis.
Caption: Decision tree for optimizing HPLC conditions for basic halogenated amines, prioritizing silanol suppression.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction; Column aging.[1] | Add 0.1% Triethylamine (TEA) to mobile phase (competes for silanols) or use a fresh "Base-Deactivated" column [1].[1] |
| Retention Time Drift | pH instability; TFA evaporation.[1] | TFA is volatile; prepare fresh mobile phase daily. Ensure column is equilibrated for 20 mins. |
| Ghost Peaks | Carryover from previous high-conc injection.[1] | The amine can stick to the injector needle.[1] Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.[1] |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches the initial mobile phase (10% ACN).[1] Injecting 100% ACN can cause peak splitting.[1] |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on amine separations and silanol effects). [1]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on high pH vs low pH for bases).
-
PubChem. (2023).[1] Compound Summary: 3-Chloro-2-fluorobenzylamine (Analogous Structure Data). National Library of Medicine.[1] (Used for pKa/LogP estimation).[1] [1][3]
-
Agilent Technologies. (2020).[1] Analysis of Basic Compounds using Agilent Zorbax Eclipse Plus. Application Note.
Sources
Application Note: High-Resolution GC-MS Profiling of 3,6-Dichloro-2-fluorobenzylamine and Reaction Impurities
Abstract & Scope
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1) and its associated reaction products. Due to the high polarity of the primary amine and the steric/electronic effects of the ortho-fluorine and meta-chlorine substituents, standard GC methods often suffer from peak tailing and discrimination.
This guide presents a dual-approach strategy:
-
Direct Injection Method: For rapid screening of high-concentration process samples.
-
TFAA Derivatization Method: For trace impurity profiling and precise quantitation, utilizing trifluoroacetic anhydride to improve volatility and peak symmetry.
Target Audience: Synthetic chemists, process development scientists, and QC analysts in pharmaceutical and agrochemical sectors.
Chemical Context & Mechanistic Insight
The Analyte: 3,6-Dichloro-2-fluorobenzylamine[1]
-
Formula: C₇H₆Cl₂FN[1]
-
MW: 194.03 g/mol
-
Key Feature: The presence of two chlorine atoms creates a distinct isotopic signature (M, M+2, M+4) with relative intensities of approximately 9:6:1 . This pattern is the primary confirmation tool in MS analysis.
Reaction Product Profiling (What to Look For)
In synthetic pathways (typically nitrile reduction or amide hydrolysis), specific impurities dictate the quality of the final product.
| Compound Type | Origin | Diagnostic Mass Shift (vs. Amine) |
| Precursor Nitrile | Incomplete Reduction | M-4 (Loss of 4H) |
| Des-chloro Analog | Over-reduction (Hydrogenolysis) | M-34 (Loss of Cl, Gain of H) |
| Benzyl Alcohol | Hydrolysis side-reaction | M+1 (–NH₂ +OH) |
| Imine Dimer | Oxidation/Condensation | ~2x Mass |
Method Development Strategy
Why Derivatization?
Primary benzylamines possess active hydrogens (-NH₂) that interact with silanol groups in the GC column stationary phase, causing peak tailing. While "Amine-deactivated" columns exist, derivatization with Trifluoroacetic Anhydride (TFAA) is superior for trace analysis because:
-
Acylation removes the hydrogen bonding capability, sharpening the peak.
-
Fluorine tagging (from TFAA) increases the mass, moving the peak away from solvent fronts.
-
Fragmentation Control: The trifluoroacetyl group directs fragmentation, often producing a stable molecular ion [M]⁺ and a diagnostic [M-CF₃]⁺ fragment.
Workflow Visualization
Figure 1: Decision matrix for sample preparation based on analytical requirements.
Experimental Protocols
Sample Preparation
Reagents: Dichloromethane (DCM, HPLC Grade), 1N NaOH, Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (Anhydrous).
Step A: Extraction (Base Neutralization)
-
Take 100 µL of reaction mixture.
-
Add 1 mL 1N NaOH (to ensure amine is in free-base form).
-
Extract with 2 mL DCM . Vortex for 30s.
-
Centrifuge and collect the organic (lower) layer.
-
Dry organic layer over anhydrous Na₂SO₄.
Step B: Derivatization (Recommended)[2]
-
Transfer 200 µL of the dried DCM extract to a GC vial.
-
Add 50 µL TFAA . Cap immediately.
-
Incubate at 60°C for 20 minutes .
-
Evaporate to dryness under N₂ stream (gentle flow).
-
Reconstitute in 500 µL Ethyl Acetate .
GC-MS Instrument Parameters
| Parameter | Condition | Rationale |
| Column | Rtx-5MS or ZB-5MS (30m x 0.25mm x 0.25µm) | Low bleed, standard polarity for aromatics. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overload; use Splitless for trace impurities. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (5 min) | Slow ramp allows separation of closely eluting isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | 230°C (EI Mode, 70eV) | Standard ionization energy.[3] |
| Scan Range | 45–450 m/z | Covers solvent delay (start >40) and dimer range. |
Data Analysis & Identification
Fragmentation Logic (TFAA Derivative)
The derivatized compound (N-(3,6-dichloro-2-fluorobenzyl)-2,2,2-trifluoroacetamide ) has a molecular weight of 290.04 .
-
Molecular Ion [M]⁺: m/z 289/291/293 (Distinct Cl₂ pattern).
-
Base Peak [M-CF₃]⁺: Loss of the trifluoromethyl group is the dominant fragmentation pathway, yielding a cation at m/z ~220 .
-
Benzylic Cation: Further loss of the carbonyl group yields the substituted benzyl cation at m/z ~192 (C₇H₄Cl₂F⁺).
Fragmentation Pathway Diagram
Figure 2: Proposed EI fragmentation pathway for the TFAA-derivatized amine.
Impurity Identification Table
| Target Impurity | Expected m/z (Derivative) | Notes |
| 3,6-Dichloro-2-fluorobenzonitrile | 189, 191, 193 | Does not derivatize. Sharp peak, earlier RT. |
| 3-Chloro-2-fluorobenzylamine | 255 (M⁺ for TFA deriv) | Result of hydrodechlorination. Look for Cl₁ pattern (3:1). |
| Dimer (Imine) | ~360-380 | Late eluting. Broad peak. |
Validation & Quality Control
To ensure data integrity (Trustworthiness), every run must include:
-
Reagent Blank: Inject pure Ethyl Acetate + TFAA to identify system ghost peaks.
-
System Suitability Standard (SSS): A mix of the amine and a neutral marker (e.g., Naphthalene) to check resolution and detector response.
-
Linearity Check: 5-point calibration curve (10 ppm – 500 ppm) of the derivatized standard. R² should be > 0.995.
References
-
Sigma-Aldrich. 3-Fluorobenzylamine Product Specification & Physical Properties.[4] Retrieved from
-
National Institute of Standards and Technology (NIST). Benzylamine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from
- Little, J. L.Derivatization in Gas Chromatography-Mass Spectrometry. Agilent Technologies Application Note. (General reference for TFAA protocols).
-
ChemicalBook. 3,6-Dichloro-2-fluorobenzylamine Properties and CAS Data. Retrieved from
Sources
Application Note: Strategic Utilization of 3,6-Dichloro-2-fluorobenzylamine in Agrochemical Synthesis
Executive Summary & Chemical Profile[1][2][3]
3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1) represents a high-value "privileged scaffold" in modern agrochemical discovery. Unlike simple benzylamines, this tri-halogenated intermediate offers a unique combination of steric bulk and metabolic stability, primarily driven by the "ortho-fluorine effect" and the "3,6-dichloro shield."
In the context of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides, this moiety serves as a critical lipophilic tail. It is designed to fill hydrophobic pockets in target enzymes (e.g., the ubiquinone binding site of Complex II) while resisting oxidative degradation by cytochrome P450 systems in plants and fungi.
Chemical Identity
| Property | Specification |
| IUPAC Name | (3,6-Dichloro-2-fluorophenyl)methanamine |
| CAS Number | 916420-66-1 |
| Molecular Formula | C₇H₆Cl₂FN |
| Molecular Weight | 194.03 g/mol |
| Physical State | Colorless to pale yellow liquid/low-melting solid |
| Predicted LogP | ~2.8 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~8.9 (Lower than benzylamine due to electron-withdrawing halogens) |
Strategic Rationale: The "Orthogonal Shield" Design
The utility of this amine stems from its specific substitution pattern, which imparts three critical bio-isosteric advantages:
-
Metabolic Blocking (The 2-F Effect): The fluorine atom at the 2-position blocks metabolic hydroxylation at the most accessible ortho-site. Furthermore, the C-F bond creates a dipole that can engage in specific electrostatic interactions with enzyme residues (e.g., tyrosine hydroxyls).
-
Conformational Locking: The steric clash between the 2-fluoro and 6-dichloro groups forces the benzylic amine substituent out of planarity. This "twisted" conformation is often required for high-affinity binding in SDHI fungicides (e.g., similar to the conformational requirements of Pydiflumetofen).
-
Lipophilic Volume: The 3,6-dichloro substitution fills large hydrophobic pockets without introducing the liability of alkyl chains, which are prone to oxidation.
Diagram 1: Pharmacophore Assembly Strategy
This diagram illustrates how the amine integrates into a standard SDHI fungicide scaffold.
Caption: Modular assembly of an SDHI fungicide. The 3,6-dichloro-2-fluorobenzylamine forms the "Tail" segment, critical for potency and selectivity.
Protocol A: Synthesis of 3,6-Dichloro-2-fluorobenzylamine
Objective: Preparation of the amine from the commercially available nitrile precursor (3,6-dichloro-2-fluorobenzonitrile) via Borane reduction. This method avoids the over-reduction often seen with catalytic hydrogenation of poly-chlorinated aromatics.
Reagents Required[1][4][6][7][8][9][10]
-
Precursor: 3,6-Dichloro-2-fluorobenzonitrile (1.0 eq)
-
Reductant: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)
-
Solvent: Anhydrous THF
-
Quench: Methanol (MeOH), 6M HCl
-
Workup: NaOH (2M), Dichloromethane (DCM), Brine
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 3,6-dichloro-2-fluorobenzonitrile (5.0 g, 26.3 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add BH₃·THF (1.0 M, 65.8 mL, 65.8 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution may occur.
-
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) for the disappearance of the nitrile spot.
-
Quench (Critical): Cool the mixture to 0°C. Carefully add MeOH (20 mL) dropwise to destroy excess borane. Vigorous hydrogen evolution will occur.
-
Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation:
-
Cool to room temperature and concentrate under reduced pressure to remove THF/MeOH.
-
Basify the aqueous residue to pH >12 using 2M NaOH.
-
Extract with DCM (3 x 50 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate to yield the crude amine.
-
-
Purification: If necessary, purify via Kugelrohr distillation or convert to the hydrochloride salt (white solid) by adding 4M HCl in dioxane.
Yield Expectation: 85–92% Key Quality Attribute: Absence of de-chlorinated byproducts (checked via GC-MS).
Protocol B: Application in SDHI Fungicide Synthesis
Objective: Synthesis of a library candidate, N-(3,6-dichloro-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. This protocol demonstrates the amine's nucleophilicity in an amide coupling reaction.
Reagents Required[1][4][6][7][8][9][10]
-
Amine: 3,6-Dichloro-2-fluorobenzylamine (1.0 eq)[1][2][3][4]
-
Acid Chloride: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Base: Triethylamine (Et₃N) or DIPEA (2.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure
-
Preparation: In a 50 mL vial, dissolve 3,6-dichloro-2-fluorobenzylamine (200 mg, 1.03 mmol) and Et₃N (0.29 mL, 2.06 mmol) in anhydrous DCM (5 mL). Cool to 0°C.
-
Coupling: Add a solution of the pyrazole acid chloride (230 mg, 1.08 mmol) in DCM (2 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup:
-
Wash the reaction mixture with 1M HCl (5 mL) to remove unreacted amine.
-
Wash with sat. NaHCO₃ (5 mL) to remove unreacted acid.
-
Wash with brine, dry over MgSO₄, and concentrate.
-
-
Crystallization: Recrystallize from Ethanol/Heptane to obtain the target carboxamide as a white crystalline solid.
Diagram 2: Synthesis Workflow
Visualizing the transformation from raw materials to active ingredient.
Caption: Two-step workflow converting the nitrile precursor into a bioactive SDHI scaffold.
Analytical Data & Troubleshooting
Expected NMR Signature (CDCl₃)
-
¹H NMR:
-
δ 3.9–4.1 ppm (s, 2H): Benzylic CH₂. Note: This signal may appear as a doublet (J ~ 2 Hz) due to coupling with the ortho-fluorine.
-
δ 1.5 ppm (bs, 2H): NH₂ (Exchangeable with D₂O).
-
δ 7.1–7.4 ppm (m, 2H): Aromatic protons (C4-H and C5-H). Look for complex splitting due to F-H and H-H coupling.
-
-
¹⁹F NMR:
-
δ -115 to -120 ppm: Distinct singlet or multiplet for the aromatic fluorine.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reduction | Incomplete hydrolysis of Boron-Amine complex. | Increase reflux time with 6M HCl during workup. Ensure pH >12 before extraction. |
| De-chlorination | Over-reduction (if using catalytic hydrogenation). | Switch from Pd/C-H₂ to Borane-THF or Zn/Acetic Acid reduction methods. |
| Double Alkylation | Excess alkyl halide in substitution reactions. | Use the amine in excess (3-5 eq) or use a reductive amination approach instead of direct alkylation. |
References
-
SDHI Fungicide Design Principles: Glättli, A., et al. (2011). "Structural properties of SDHI fungicides." Journal of Computer-Aided Molecular Design.
-
Benzylamine Synthesis Methods: BenchChem Technical Guide. "Dichloronitrobenzene Isomers: Versatile Precursors."
-
Fluorine in Agrochemicals: Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection."[8] ChemBioChem.
-
FRAC Code List: Fungicide Resistance Action Committee. "SDHI Fungicides (Code 7)."
-
Compound Data: PubChem Entry for Benzylamine Derivatives.
Disclaimer: This protocol is for research and development purposes only. All synthesis must be conducted in a fume hood with appropriate PPE.
Sources
- 1. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 3,6-DICHLORO-2-FLUOROBENZYLAMINE|å æçå° [klamar-cn.com]
- 4. CAS: 916420-66-1 | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 7. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Derivatization of 3,6-Dichloro-2-fluorobenzylamine for biological screening
Application Note: Precision Derivatization of 3,6-Dichloro-2-fluorobenzylamine for Biological Screening
Executive Summary & Chemical Rationale
This guide details the strategic derivatization of 3,6-dichloro-2-fluorobenzylamine (referred to herein as DCF-BA ) for the generation of high-value small molecule libraries.
Why this Scaffold? The DCF-BA motif is a "privileged" fragment in modern drug discovery due to three specific physicochemical features:
-
Metabolic Blockade: The 2,6-disubstitution pattern (Fluoro and Chloro) flanking the benzylic position effectively blocks cytochrome P450-mediated dealkylation, a common clearance pathway for benzylamines.[1]
-
Sigma-Hole Interactions: The chlorine atoms at positions 3 and 6 are electron-withdrawing, creating positive electrostatic potentials (sigma-holes) on the halogen tips, enabling specific halogen-bonding interactions with backbone carbonyls in protein binding pockets (e.g., Kinase hinge regions).[2]
-
Steric "Gatekeeper": The ortho-F and ortho-Cl substituents create a rotationally restricted axis, pre-organizing the molecule into a conformation that can reduce the entropic penalty of binding.[2]
Technical Challenge: The primary amine of DCF-BA is sterically hindered by the ortho-substituents (2-F, 6-Cl).[2][1] Standard "room temperature" coupling protocols often result in incomplete conversion.[1] This guide provides optimized, forcing protocols to overcome this steric barrier while maintaining high fidelity.
Strategic Derivatization Workflow
The following decision tree outlines the synthetic pathways based on the desired pharmacophore features.
Figure 1: Strategic workflow for the parallel synthesis of DCF-BA derivatives. The central decision node directs the chemistry based on the required hydrogen-bonding profile of the final library.[2]
Experimental Protocols
Safety Precaution: 3,6-dichloro-2-fluorobenzylamine is a skin irritant and potentially corrosive.[2][1] All operations must be performed in a fume hood.[1] Halogenated benzylamines can be lachrymators.[1]
Protocol A: Sterically Optimized Amide Coupling
Rationale: The 2,6-disubstitution reduces the nucleophilicity of the amine and creates a steric wall.[2] Standard EDC/HOBt couplings are too slow.[1] We utilize HATU , a highly reactive uronium coupling agent, combined with elevated temperature to drive the reaction to completion.
Reagents:
-
Amine: DCF-BA (1.0 equiv)
-
Carboxylic Acid: Diverse set (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv) – Excess required to ensure amine is free-based.[2][1]
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the Carboxylic Acid (0.12 mmol) and HATU (0.12 mmol) in DMF (0.5 mL). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Note: The solution should turn slightly yellow.[1]
-
-
Addition: Add a solution of DCF-BA (0.10 mmol) and DIPEA (0.30 mmol) in DMF (0.5 mL) to the activated acid mixture.
-
Reaction: Seal the reaction vessel and heat to 50°C for 4 hours.
-
Expert Tip: Unlike standard benzylamines, the DCF-BA motif requires thermal energy to overcome the steric barrier of the ortho-chloro/fluoro groups.[2]
-
-
Quench: Cool to RT. Add 10% NaHCO₃ (1 mL) to hydrolyze any active esters.[1]
Protocol B: Sulfonamide Synthesis
Rationale: Sulfonamides provide a distinct geometry (tetrahedral sulfur) compared to planar amides and often improve metabolic stability.[1]
Reagents:
-
Amine: DCF-BA (1.0 equiv)
-
Sulfonyl Chloride: Diverse set (1.1 equiv)
-
Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
Dissolution: Dissolve DCF-BA (0.10 mmol) in DCM (1 mL). Add Pyridine (0.20 mmol).
-
Addition: Add the Sulfonyl Chloride (0.11 mmol) slowly at 0°C (ice bath).
-
Reaction: Allow to warm to RT and shake/stir for 12 hours.
-
Scavenging: Add a polymer-supported amine scavenger (e.g., PS-Trisamine) to remove excess sulfonyl chloride.[1]
Purification & Quality Control (High-Throughput)
For biological screening, >95% purity is required to avoid false positives.[1] Traditional column chromatography is too slow for libraries.[1] We recommend SCX (Strong Cation Exchange) catch-and-release methodology only if the product retains a basic center, or Reverse-Phase SPE for neutral amides.[2][1]
Recommended Workflow for Amides (Neutral Products):
-
Liquid-Liquid Extraction (LLE): Dilute reaction mixture with Ethyl Acetate (3 mL). Wash with 1M HCl (2 x 1 mL) to remove unreacted DCF-BA and DIPEA.[1]
-
Why: The basic amine (DCF-BA) will protonate and stay in the aqueous layer; the neutral amide product moves to the organic layer.
-
-
Wash: Wash organic layer with Brine (1 mL).
-
Dry & Concentrate: Pass through a hydrophobic frit (phase separator) and evaporate solvent (Genevac or SpeedVac).[1]
Data Summary Table: Expected Yields & Properties
| Derivative Class | Reaction Cond.[1][3][4][5][6][7][8][9] | Avg. Yield (%) | LogP Shift* | Key Spectral Feature (1H NMR) |
| Amide | HATU, 50°C, 4h | 85 - 95% | +0.5 to +1.5 | Amide NH doublet (~8.5 ppm) |
| Sulfonamide | Pyridine, RT, 12h | 80 - 90% | +0.2 to +1.0 | Sulfonamide NH singlet (~7.8 ppm) |
| Urea | Isocyanate, RT, 2h | >90% | +0.5 to +1.2 | Urea NH triplet (~6.5 ppm) |
*LogP Shift relative to parent amine.[1] Estimated values.
Biological Screening Context
When screening DCF-BA derivatives, consider the following:
-
DMSO Solubility: The di-chloro-fluoro motif is lipophilic.[2][1] Derivatives with aromatic acids may have high LogP (>4).[1]
-
Protocol: Prepare 10 mM stock solutions in 100% DMSO. If precipitation occurs upon dilution into assay buffer, add 0.01% Triton X-100 to the buffer to maintain solubility.
-
-
Halogen Bonding Potential: This scaffold is designed to interact with electron-rich biological targets (e.g., backbone carbonyls of kinases).[1]
References
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Metabolic stability of halogenated benzylamines).
-
Xu, Z., et al. (2014).[1] Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry, 57(23), 9739–9773. (Context: Sigma-hole interactions of chloro-substituted rings). [1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Context: HATU protocols for hindered amines). [1]
-
Hardegger, L. A., et al. (2011).[1] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(1), 314-318.[2][1] (Context: Biological relevance of Fluorine/Chlorine scanning). [1]
Sources
- 1. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 5. growingscience.com [growingscience.com]
- 6. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 7. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of 3,6-Dichloro-2-fluorobenzylamine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3,6-Dichloro-2-fluorobenzylamine (CAS: 94666-39-6 / Derivative of 916420-65-0). This amine is a high-value pharmacophore, often utilized in the development of kinase inhibitors and advanced agrochemicals.
The synthesis of poly-halogenated benzylamines presents two distinct process challenges:
-
Steric Hindrance: The 2,6-disubstitution pattern (chloro/fluoro) creates significant steric bulk around the benzylic position, impeding nucleophilic attack and catalytic surface adsorption.
-
Chemoselectivity (Hydrodehalogenation): The presence of two chlorine atoms and one fluorine atom on the aromatic ring makes the molecule highly susceptible to hydrodechlorination (loss of Cl) under standard catalytic hydrogenation conditions.
This guide presents the Catalytic Hydrogenation of 3,6-Dichloro-2-fluorobenzonitrile as the primary process route, utilizing Raney® Cobalt to maximize selectivity and yield while minimizing dehalogenation.
Retrosynthetic Analysis & Route Selection
Pathway Evaluation
Two primary routes were evaluated for scalability and atom economy:
-
Route A: Reductive Amination of 3,6-Dichloro-2-fluorobenzaldehyde.
-
Pros: Mild conditions (NaBH₄/STAB).
-
Cons: The aldehyde precursor is often less stable; imine formation is sterically slow; stoichiometric boron waste is generated.
-
-
Route B: Hydrogenation of 3,6-Dichloro-2-fluorobenzonitrile (Selected).
-
Pros: High atom economy; water is the only byproduct (if H₂ is used); nitrile precursors are generally stable and crystalline.
-
Cons: Risk of dehalogenation; requires high-pressure equipment.
-
Decision: Route B is selected for kilogram-scale production due to its superior throughput and lower raw material cost, provided Raney Cobalt is used to mitigate dehalogenation risks inherent to Palladium or Nickel catalysts.
Synthesis Workflow Diagram
Figure 1: Reaction pathway highlighting the critical selectivity required to avoid dehalogenation.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 5L to 50L Hastelloy or Stainless Steel (316L) Hydrogenator (Büchi or Parr).
-
Starting Material: 3,6-Dichloro-2-fluorobenzonitrile (Purity >98%).
-
Catalyst: Raney® Cobalt (RaCo). Note: RaCo is preferred over RaNi for ortho-substituted nitriles as it is less active towards aryl-halide bonds.
-
Solvent: Methanol (HPLC Grade).
-
Additive: 7N Ammonia in Methanol (Commercial) or Anhydrous Ammonia gas.
Step-by-Step Procedure (1.0 kg Scale)
Step 1: Catalyst Preparation (Activation)
-
Safety: Raney Cobalt is pyrophoric when dry. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Weigh 150 g of Raney Cobalt slurry (approx. 15 wt% loading relative to substrate).
-
Wash the catalyst 3 times with 500 mL of anhydrous Methanol to remove water. Decant the supernatant carefully under nitrogen flow.
Step 2: Reaction Setup
-
Charge the washed Raney Cobalt slurry into the hydrogenation vessel.
-
Dissolve 1.0 kg (5.26 mol) of 3,6-Dichloro-2-fluorobenzonitrile in 4.0 L of Methanol.
-
Add 1.0 L of 7N Ammonia in Methanol (7.0 mol, ~1.3 equiv).
-
Expert Insight: Ammonia is critical. It suppresses the formation of secondary amines (dibenzylamines) by shifting the equilibrium of the intermediate imine away from transamination.
-
-
Transfer the substrate solution into the reactor under inert conditions.
Step 3: Hydrogenation
-
Seal the reactor and purge 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).
-
Pressurize the reactor to 15 bar (217 psi) with Hydrogen.
-
Heat the mixture to 40°C .
-
Critical Process Parameter (CPP): Do not exceed 50°C. Higher temperatures exponentially increase the rate of hydrodechlorination (loss of Cl at C-3/C-6).
-
-
Stir vigorously (800-1000 RPM) to ensure mass transfer. The reaction is gas-liquid-solid limited.
-
Monitor H₂ uptake. Reaction typically completes in 6–12 hours .
Step 4: Monitoring & Quench
-
Sample hourly after 4 hours. Analyze via HPLC (C18 column, Water/ACN gradient).
-
Endpoint Criteria: <0.5% Starting Material remaining.
-
Cool reactor to 20°C. Vent Hydrogen and purge with Nitrogen.
-
Filter the catalyst through a Celite pad (or sparkler filter for large scale) under Nitrogen. Keep catalyst wet at all times.
Step 5: Workup & Purification
-
Concentrate the filtrate under reduced pressure (40°C) to remove Methanol and Ammonia.
-
Dissolve the residue in 5 L of Methyl tert-butyl ether (MTBE).
-
Wash with 2 L of 10% NaOH solution (to remove any trace phenols from defluorination, though rare).
-
Wash with 2 L of Brine. Dry organic layer over Na₂SO₄.[1]
-
Salt Formation (Optional but Recommended for Stability):
-
Add 1.1 equivalents of HCl (4M in Dioxane or aqueous) to the MTBE solution.
-
Precipitate the 3,6-Dichloro-2-fluorobenzylamine Hydrochloride salt.
-
Filter and dry at 45°C under vacuum.
-
Yield & Specifications
-
Expected Yield: 85–92%
-
Purity: >98.5% (HPLC)
-
Appearance: White to off-white crystalline solid (HCl salt).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Range | Impact of Deviation |
| Temperature | 35°C – 45°C | >50°C: Rapid de-chlorination observed. <25°C: Reaction stalls due to steric hindrance. |
| H₂ Pressure | 10 – 20 bar | <10 bar: Slow kinetics; incomplete conversion. >30 bar: Increased impurity profile. |
| Ammonia Ratio | 1.2 – 2.0 equiv | Low NH₃: High levels of secondary amine dimer (M+192 impurity). |
| Catalyst Type | Raney Co vs. Ni | Raney Ni: Requires lower temp (25°C) to avoid de-chlorination; RaCo is more forgiving. |
Analytical Control Strategy
HPLC Method
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 220 nm and 254 nm.
-
Key Markers:
-
RT ~6.5 min: Benzylamine Product.
-
RT ~8.2 min: Starting Nitrile.
-
RT ~5.8 min: Des-chloro impurity (Monochloro-fluoro-benzylamine).
-
Safety & Handling (HSE)
-
Pyrophoric Catalyst: Raney Cobalt/Nickel triggers fires instantly upon drying in air. Always keep submerged in solvent or water. Have Class D fire extinguishers available.
-
Hydrogen Gas: Extremely flammable. Ensure reactor grounding and leak testing.
-
Chemical Toxicity: Poly-halogenated benzylamines and nitriles are potential skin sensitizers and toxic by inhalation. Use full PPE (respirator, chemically resistant gloves).
-
Exotherm: The hydrogenation is exothermic. Ensure cooling jacket capacity is sufficient to maintain T < 45°C.
References
-
Synthesis of 2,6-Dichloro-3-fluorobenzonitrile (Precursor Precedent)
- Chen, Z., Zheng, L., & Su, W. (2011).
-
Catalytic Hydrogenation of Nitriles (General Protocols)
-
Commercial Availability of Precursor (3,6-Dichloro-2-fluorobenzonitrile)
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on RaCo vs.
Disclaimer: This protocol is intended for use by qualified scientific personnel. Optimization may be required depending on specific reactor geometry and raw material sources.
Sources
- 1. WO2023217924A1 - Combination of allosteric and orthosteric egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitriles and Cyano Derivatives | CymitQuimica [cymitquimica.com]
- 4. 916420-65-0|3,6-Dichloro-2-fluorobenzonitrile|3,6-Dichloro-2-fluorobenzonitrile| -范德生物科技公司 [bio-fount.com]
- 5. 916420-65-0,3,6-Dichloro-2-fluorobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Precision Synthesis of Substituted Spirohydantoins: Mechanistic Control and Protocol Optimization
Executive Summary & Strategic Importance
Spirohydantoins (spiro-imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, distinguished by their rigid, spiro-fused bicyclic architecture. Unlike flexible linear analogs, the spiro-fusion restricts conformational freedom, locking pharmacophores into specific spatial orientations that enhance binding affinity with target proteins.
This scaffold has proven critical in the development of:
-
Aldose Reductase Inhibitors (ARIs): E.g., Sorbinil, for treating diabetic neuropathy.[1]
-
Anticonvulsants: Bioisosteres of phenytoin.
-
Epigenetic Modulators: Recently identified p300/CBP histone acetyltransferase inhibitors for oncology.
This guide moves beyond basic textbook definitions to address the synthetic causality required for high-yield, stereochemically defined production. We focus primarily on the Bucherer-Bergs reaction , the industrial workhorse for this transformation, while contrasting it with the Strecker synthesis to provide a complete stereochemical toolkit.
Mechanistic Insight: The Stereochemical Switch
For researchers, the critical decision point is not just how to synthesize the ring, but which isomer is required. The synthesis of spirohydantoins from cyclic ketones exhibits a distinct "stereochemical switch" depending on the method chosen.
Thermodynamic vs. Kinetic Control
-
The Bucherer-Bergs Reaction: Generally yields the thermodynamic product . The reaction is reversible; under the conditions of carbon dioxide excess, the equilibrium favors the isomer where the bulkier substituent on the cycloalkane ring is equatorial, or where steric repulsion between the hydantoin ring and the cyclohexane substituents is minimized.
-
The Strecker Synthesis: Generally yields the kinetic product . The irreversible hydrolysis of the intermediate amino nitrile locks in the stereochemistry formed during the initial nucleophilic attack.
Expert Insight: If your target requires the amino group to be cis to a bulky C4-substituent (e.g., in 4-tert-butylcyclohexanone derivatives), the Bucherer-Bergs is the method of choice. If the trans isomer is required, a Strecker route followed by chemical conversion to the hydantoin is necessary.
Visualization: The Bucherer-Bergs Pathway
The following diagram illustrates the multicomponent cascade, highlighting the critical rearrangement of the 5-imino-oxazolidin-2-one intermediate.
Figure 1: The Bucherer-Bergs cascade.[2][3] The rearrangement of the oxazolidinone to the hydantoin via the isocyanate is the rate-determining step for ring formation.
Detailed Experimental Protocols
Protocol A: Standard Bucherer-Bergs Synthesis
Target: General synthesis of 5,5-disubstituted spirohydantoins from ketones. Scale: 10 mmol (adaptable).
Reagents
-
Cyclic Ketone (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 - 1.5 eq) [POISON]
-
Ammonium Carbonate ((NH4)2CO3) (3.0 - 4.0 eq)
-
Solvent: 50% Ethanol/Water (v/v) or DMSO (for lipophilic ketones).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Ketone (10 mmol) in Ethanol (20 mL).
-
Reagent Addition: Add a solution of KCN (15 mmol, 0.98 g) and Ammonium Carbonate (40 mmol, 3.8 g) in Water (20 mL).
-
Critical Control: If using DMSO, premix the salts in a minimal amount of water before adding to the DMSO solution to ensure solubility.
-
-
Reaction: Heat the mixture to 60–70 °C for 4–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the ketone peak and the appearance of a more polar spot indicates conversion.
-
Note: Temperatures >80 °C can cause decomposition of the ammonium carbonate, leading to excessive pressure and loss of reagents.
-
-
Workup (Method A - Precipitation):
-
Concentrate the mixture to half volume under reduced pressure (remove ethanol).
-
Cool the aqueous residue to 0 °C.
-
Carefully acidify to pH ~2 using 6M HCl. Caution: Perform in a fume hood. Residual cyanide will generate HCN gas.
-
The spirohydantoin typically precipitates as a white solid. Filter, wash with cold water, and dry.
-
-
Workup (Method B - Extraction):
-
If no precipitate forms, extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Protocol B: Synthesis of Sorbinil (Spirohydantoin ARI)
Context: Sorbinil requires specific stereocontrol. This protocol outlines the formation of the racemic scaffold, which is the precursor to the chiral resolution steps often required for clinical candidates.
Reagents
-
6-Fluorochroman-4-one (1.0 eq)
-
Potassium Cyanide (2.0 eq)
-
Ammonium Carbonate (4.0 eq)
-
Solvent: Ethanol/Water (sealed tube recommended for difficult substrates).
Methodology
-
Mixing: Combine 6-fluorochroman-4-one (5.0 g), KCN (3.9 g), and (NH4)2CO3 (11.5 g) in 50 mL of EtOH/H2O (1:1).
-
Heating: Seal the reaction vessel (pressure tube) and heat to 100–110 °C for 12 hours.
-
Why a sealed tube? Chromanones are less reactive than simple aliphatic ketones. The sealed environment prevents the loss of ammonia and CO2, driving the equilibrium forward.
-
-
Quenching: Cool to room temperature. Pour the mixture into ice water (200 mL).
-
Acidification: Acidify carefully with concentrated HCl to pH 1-2.
-
Isolation: The crude spirohydantoin precipitates. Recrystallize from ethanol or isopropanol to yield the racemic product.
-
Yield Expectation: 60–75%.
-
Data Analysis & Troubleshooting
Stereochemical Verification (NMR)
To confirm the stereochemistry (e.g., in 4-substituted cyclohexyl spirohydantoins):
-
13C NMR: Look for the
-gauche effect. An axial substituent will shift the carbon signals differently than an equatorial one. -
NOESY: Strong NOE correlations between the hydantoin NH and the axial protons of the cyclohexane ring suggest the phenyl/hydantoin ring is in the equatorial position (thermodynamic product).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of Ammonia/CO2 | Use a sealed pressure tube; increase (NH4)2CO3 equivalents to 6.0 eq. |
| Dark/Tar Formation | Polymerization of HCN | Ensure temperature does not exceed 70°C in open vessels; check KCN quality. |
| Incomplete Conversion | Steric Hindrance | Switch solvent to 100% Acetamide or Ethylene Glycol and heat to 100°C (harsh conditions). |
| Product Oiling Out | Impurities/pH issues | Adjust pH to exactly 2.0; try scratching the flask or seeding with crystal; use MeOH for recrystallization. |
Advanced Workflow: Purification & Resolution
For drug development, separating enantiomers is often required. The following workflow describes the logic for processing the crude racemate.
Figure 2: Downstream processing workflow from crude reaction to enantiopure compound.
References
-
Bucherer-Bergs Mechanism & History
- Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291.
-
Ware, E. "The Chemistry of the Hydantoins." Chem. Rev.1950 , 46, 403. Link
-
Stereochemistry (The "Edward" Paper)
-
Sorbinil Synthesis & Resolution
-
Recent Applications (p300 Inhibitors)
-
Green/Enzymatic Approaches
-
Sheldon, R. A.; Woodley, J. M. "Role of Biocatalysis in Sustainable Chemistry." Chem. Rev.2018 , 118, 801. Link
-
Sources
- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis, absolute configuration, and conformation of the aldose reductase inhibitor sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in reactions with 3,6-Dichloro-2-fluorobenzylamine
Topic: Troubleshooting Low Yields & Reactivity Issues
Product ID: [Generic-3,6-DiCl-2-F-BnNH2] Classification: Hindered Primary Amine / Poly-halogenated Aromatic
Executive Summary: The "Steric Gate" Effect
Welcome to the Technical Support Center. If you are experiencing low yields (<30%) or stalled reactions with 3,6-dichloro-2-fluorobenzylamine , you are likely battling a specific structural phenomenon we classify as the "Steric Gate" Effect .
While this molecule is a primary amine, the C6-Chloro and C2-Fluoro substituents create a rigid "pincer" around the methylene bridge. This blocks the trajectory of incoming electrophiles (109.5° tetrahedral approach) and destabilizes tetrahedral intermediates. Furthermore, the electron-deficient ring (three halogen atoms) lowers the nucleophilicity of the nitrogen lone pair.
This guide replaces standard "textbook" conditions with high-force protocols designed specifically for this scaffold.
Module 1: Amide Coupling Failures
Symptom: Reaction stalls at <20% conversion using standard HATU/EDC conditions; LCMS shows unreacted amine.
Diagnosis
Standard coupling agents (HATU, EDC, PyBOP) rely on the formation of an active ester. For this amine, the active ester is often too bulky to penetrate the steric shield created by the C6-chlorine atom. The rate of hydrolysis of the active ester exceeds the rate of amine attack.
Troubleshooting Protocol
Q: I am using HATU/DIPEA and getting no product. What is the fix? A: Switch to Acid Chlorides or Acyl Fluorides . You must bypass the "bulky intermediate" stage.
Protocol A: The Acid Chloride Method (Recommended)
-
Activation: Convert your carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl/Oxalyl chloride.
-
Coupling: Redissolve the acid chloride in DCM. Add the amine (1.0 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine or Collidine, 2.5 equiv).
-
Why Lutidine? Standard bases like TEA/DIPEA can sometimes act as nucleophiles or are too bulky themselves. Lutidine buffers the HCl without crowding the reaction center.
-
-
Temperature: Start at 0°C, but allow to warm to reflux (40°C) if reaction is sluggish.
Protocol B: High-Power Coupling (If Acid Sensitive) If you must use a coupling agent, switch to T3P (Propylphosphonic anhydride) .
-
Use T3P (50% in EtOAc, 2.0 equiv).
-
Use Pyridine (3.0 equiv) as the base/solvent co-mixture.
-
Heat to 60°C. T3P has a smaller transition state than HATU and tolerates heat better without racemization (if your acid is chiral).
Decision Logic: Coupling Strategy
Figure 1: Decision matrix for overcoming steric hindrance in amide coupling.
Module 2: Reductive Amination Issues
Symptom: LCMS shows starting material and reduced aldehyde (alcohol), but no amine product.
Diagnosis
The "Steric Gate" slows down the formation of the Imine intermediate.[1] In a standard "one-pot" reaction (adding NaBH(OAc)3 immediately), the reducing agent reduces the aldehyde to an alcohol before the hindered amine can form the imine.
Troubleshooting Protocol
Q: Why is my aldehyde converting to alcohol instead of coupling? A: You are reducing too early. You must force the imine formation thermodynamically before adding the hydride source.
The "Titanium Push" Protocol:
-
Dehydration Step: Combine Amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in dry THF.
-
Add Lewis Acid: Add Ti(OiPr)4 (Titanium Isopropoxide) (1.5 - 2.0 equiv).
-
Incubation: Stir at Room Temp (or 50°C for ketones) for 6–12 hours. Confirm imine formation by NMR or LCMS (look for M+ Aldehyde + Amine - H2O).
-
Reduction: Dilute with MeOH (required to solubilize the borohydride) and then add NaBH4 (2.0 equiv). Do not use NaBH(OAc)3; the imine is already formed, so you can use the stronger, cheaper reducing agent.
-
Quench: Quench carefully with aqueous NaOH or Rochelle's salt to break the Titanium emulsion.
Module 3: Stability & Side Reactions (SNAr)
Symptom: Mass spec shows [M-HF] peaks or unexpected cyclization.
Diagnosis
The C2-Fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) because the ring is electron-poor (due to the C3/C6 chlorines).
-
Risk: If you use strong bases (NaH, LiHMDS) or high heat (>100°C) in polar solvents (DMF/DMSO), the C2-F can be displaced by external nucleophiles or even undergo intramolecular cyclization if the N-substituent allows.
Safe Operating Window
| Parameter | Safe Limit | Risk Zone | Consequence |
| Temperature | < 80°C | > 100°C | Displacement of Fluorine (SNAr) |
| Base Strength | pKa < 12 (TEA, DIPEA, Pyridine) | pKa > 15 (NaH, tBuOK, LiHMDS) | Benzyne formation or SNAr |
| Solvent | DCM, THF, Toluene | DMF, DMSO, NMP (at high heat) | Solvents stabilize the Meisenheimer complex, accelerating SNAr |
Q: Can I use NaH to alkylate this amine? A: Avoid if possible. The resulting amide anion (N-) is a potent nucleophile and may attack the C2-position of a neighboring molecule (intermolecular) or, if the alkyl chain allows, cyclize. Use K2CO3/MeCN or Cs2CO3/DMF at moderate temperatures instead.
Summary of Physical Data
| Property | Value | Implication for Synthesis |
| Molecular Weight | 194.03 | - |
| Steric Bulk | High (Ortho-Chloro/Fluoro) | Requires activated electrophiles (Acid Cl, T3P). |
| Electronic State | Electron Deficient | Reduced nucleophilicity; requires longer reaction times. |
| pKa (Conj. Acid) | ~8.5 (Est.) | Lower than Benzylamine (9.3); weaker base, weaker nucleophile. |
| SNAr Liability | Moderate (C2-F) | Avoid strong bases + high heat combinations. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10][11] Organic Process Research & Development, 20(2), 140–177. Link
- Context: Authoritative review on coupling hindered substr
-
Abdel-Magid, A. F., et al. (1996).[5][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][12] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Context: Establishes the failure mode of "direct" reductive amination for hindered systems and the need for stepwise procedures.
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
- Context: The definitive protocol for the "Titanium Push" method recommended in Module 2.
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Fluorobenzenes. Journal of Organic Chemistry, 84(10), 6028. Link
-
Context: Mechanistic grounding for the SNAr liability of activated fluorobenzenes.[7]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. chimia.ch [chimia.ch]
- 10. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Identification of common side products in 3,6-Dichloro-2-fluorobenzylamine reactions
The following Technical Support Guide is designed for researchers utilizing 3,6-Dichloro-2-fluorobenzylamine (CAS: 72235-55-3) . It addresses the specific reactivity profile driven by the poly-halogenated core and the benzylic amine functionality.[1][2]
Senior Application Scientist Desk Subject: Identification & Mitigation of Common Side Products Status: Active Guide[2][3]
Executive Summary: The Reactivity Matrix
3,6-Dichloro-2-fluorobenzylamine presents a unique "Reactivity Triad" that complicates standard workflows. Unlike simple benzylamines, the presence of ortho-halogens (F at C2, Cl at C6) creates significant steric bulk and electronic anomalies.
-
Steric Shielding: The 2,6-disubstitution pattern creates a "steric gate" around the benzylic nitrogen, slowing down nucleophilic attack and often requiring harsher conditions that trigger side reactions.
-
Electronic Activation: The Fluorine at C2 is electronically distinct.[2][3] While
is generally difficult on electron-rich rings, the combined inductive effect of the halogens can make the C2-F bond labile under strongly basic conditions or high temperatures.[2][3] -
Reductive Instability: The C-Cl bonds are susceptible to hydrodehalogenation (loss of chlorine) if catalytic hydrogenation is employed during downstream processing.[2][3]
Troubleshooting Guide & FAQs
Category A: Impurities Observed During Synthesis or Storage[2]
Q1: I am detecting a mass peak at [M+192] in my LC-MS. What is this? Diagnosis: This is likely the Symmetrical Secondary Amine (Dimer) .[3] Mechanism: During the synthesis (or reductive amination using this amine), the intermediate imine can be reduced to the secondary amine.[4]
-
Cause: If you are synthesizing the amine via nitrile reduction or reductive amination, insufficient ammonia/amine excess or slow reduction kinetics allows the primary amine product to react with the intermediate imine.
-
Solution: In reductive aminations, use a large excess of the amine source (if making the benzylamine) or the amine nucleophile. Switch to a milder reducing agent like Sodium Triacetoxyborohydride (STAB) which is less likely to reduce the imine-dimer equilibrium.[2][3]
Q2: My product has a persistent impurity at [M-34]. Is my compound degrading?
Diagnosis: You are observing Hydrodehalogenation (Dechlorination) .[2][3]
Mechanism: The loss of 34 mass units corresponds to the replacement of a Chlorine atom (
-
Context: This almost exclusively happens if you use Palladium on Carbon (Pd/C) or other heterogeneous transition metal catalysts in the presence of hydrogen (or formate/hydride sources).
-
Expert Insight: The 3,6-dichloro positions are benzylic-like in their activation.[2][3] Pd/C will rapidly cleave the C-Cl bond before reducing many other functional groups.[2][3]
-
Corrective Action: Switch to Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are far less active toward aryl chlorides.[2][3] Alternatively, use hydride reagents (
, ) which typically do not effect hydrodehalogenation under standard conditions.[2][3]
Q3: The material has turned yellow/green upon storage. Is it still usable? Diagnosis: Oxidative Degradation (Imine/Aldehyde Reversion) . Mechanism: Benzylic amines are prone to air oxidation to form the corresponding imine or benzaldehyde, releasing ammonia.[2] The yellow color often comes from trace oligomerization of these oxidized species.[2]
-
Verification: Check for a distinct aldehyde peak in
H NMR (~10.2-10.4 ppm) corresponding to 3,6-dichloro-2-fluorobenzaldehyde.[3] -
Mitigation: Store under Argon/Nitrogen at 2–8°C. The amine can be "cleaned" by converting it to the Hydrochloride salt (HCl), which is oxidation-resistant and solid.
Category B: Reactivity Issues in Downstream Coupling
Q4: I tried to alkylate the amine, but I see a complex mixture including a "double addition" product. Diagnosis: Over-Alkylation (Tertiary Amine Formation) . Mechanism: The nucleophilicity of the secondary amine (formed after the first alkylation) is often comparable to the primary amine, leading to competitive reaction.
-
Specific Risk:[2][3] Due to the 2,6-steric bulk of this specific scaffold, you might expect over-alkylation to be slower, but if you force the reaction with heat to overcome the sterics, you accelerate the second step.
-
Protocol Adjustment: Use Reductive Amination instead of direct alkylation with alkyl halides.[2][3] If direct alkylation is necessary, use a syringe pump to add the alkylating agent slowly to a large excess of the benzylamine.
Q5: In a base-mediated coupling, I see a product where Fluorine is missing.
Diagnosis: Nucleophilic Aromatic Substitution (
-
Causality: The Fluorine is ortho to the benzylic nitrogen. If the nitrogen is acylated (becoming an amide), the ring becomes slightly more electron-deficient, increasing
susceptibility. -
Prevention:[2][3][5] Use milder bases (carbonates like
or organic bases like DIPEA).[2][3] Avoid temperatures >100°C unless necessary.
Diagnostic Data Tables
Table 1: Common Mass Shifts & Impurity Identification
| Mass Shift ( | Proposed Structure | Origin/Cause |
| +191 / +193 | Dimer (Secondary Amine) | Self-coupling during synthesis or reductive amination. |
| -34 / -36 | Des-chloro Analog | Hydrodehalogenation (Pd/C catalyzed).[2][3] |
| -1 | Imine (Oxidation) | Air oxidation (storage issue).[2][3] |
| -19 + [Nu] | Displacement of F by Nucleophile (strong base/heat).[2][3] | |
| +14 | Methylated Impurity | If using Methanol/base (Cannizzaro-type or methylation).[2][3] |
Visualizing the Pathways
The following diagram maps the "Happy Path" to the desired product versus the "Side Roads" leading to common impurities.
Caption: Reaction flowchart illustrating the divergence between the desired benzylamine synthesis and common side reactions (Dimerization, Dehalogenation, Oxidation).
Validated Protocols
Protocol A: Purification of 3,6-Dichloro-2-fluorobenzylamine from Dimer
Context: Commercial samples often contain 1-5% dimer.[2][3] This protocol isolates the primary amine.
-
Dissolution: Dissolve crude amine (10 g) in Ethyl Acetate (100 mL).
-
Acid Extraction (The Filter): Extract with 1M HCl (aq) (3 x 50 mL).
-
Logic: The primary amine is more basic and less lipophilic than the dimer. The primary amine salt partitions into the water; the lipophilic dimer (often as the HCl salt or free base depending on pH control) tends to stay in the organic layer or precipitate at the interface.
-
Refinement: If the dimer precipitates, filter it off.
-
-
Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (2 x 30 mL) to remove non-basic impurities (aldehydes).[2][3]
-
Basification: Cool aqueous layer to 0°C. Slowly adjust pH to >12 using 4M NaOH.
-
Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo (bath < 40°C to prevent oxidation).
Protocol B: Safe Reductive Amination (Using the Reagent)
Context: Using this amine to react with a ketone/aldehyde without causing dehalogenation.
-
Imine Formation: Combine Ketone (1.0 equiv) and 3,6-Dichloro-2-fluorobenzylamine (1.1 equiv) in 1,2-Dichloroethane (DCE).[2][3] Add
(1.5 equiv) if the ketone is sterically hindered.[3] Stir 4-12h.[3] -
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).
-
Quench: Quench with saturated
.
References
-
National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 2773614: (3-Chloro-2-fluorophenyl)methanamine.[2][3] Retrieved from [Link][3]
-
ResearchGate. (2024).[2][3] Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 72235-55-3: 3-Chloro-2-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 3. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3,6-Dichloro-2-fluorobenzylamine (CAS 72235-55-3)
This guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and R&D scientists. It prioritizes actionable troubleshooting over generic descriptions, focusing on the specific challenges of poly-halogenated benzylamine synthesis.
Subject: Purity Optimization & Troubleshooting Guide Ticket Type: Advanced Process Support Applicable For: Synthesis, Purification, and Scale-up[1]
Diagnostic Triage: Identify Your Impurity Profile
Before attempting purification, you must identify the nature of your contamination.[2] The synthesis of 3,6-dichloro-2-fluorobenzylamine (typically via hydrogenation of 3,6-dichloro-2-fluorobenzonitrile) produces three distinct impurity classes.
Compare your analytical data (LC-MS/HPLC) to this table:
| Impurity Type | LC-MS Signature (ESI+) | Origin (Root Cause) | Solubility Behavior |
| A. De-halogenated Byproduct | Over-reduction: Pd/C catalyst attacked the C-Cl bond.[1] | Identical to product (Co-crystallizes). Hardest to remove. | |
| B. Secondary Amine (Dimer) | Condensation: Product amine attacked the intermediate imine. | Lipophilic. Soluble in non-polar organic solvents. | |
| C. Hydrolysis Product | Moisture: Nitrile hydrolysis or incomplete reduction. | High polarity. |
Root Cause Analysis & Prevention (Synthesis Phase)
If your crude purity is <85%, purification alone will fail. You must intervene at the synthesis stage.
Issue A: The "De-chlorination" Nightmare
The Problem: Palladium (Pd) is excellent for nitrile reduction but aggressively inserts into aryl-chloride bonds, especially in the electron-deficient 3,6-dichloro-2-fluoro system.[1] The Fix: Switch the catalyst system.
-
Replace Pd/C: Use Platinum on Carbon (Pt/C) or Raney Nickel . Pt is far less active toward C-Cl hydrogenolysis than Pd [1].[1]
-
Catalyst Poisoning: If you must use Pd, add a modifier. The addition of ethylenediamine or metal halides (ZnBr2) can selectively poison the catalyst sites responsible for dehalogenation while permitting nitrile reduction.
-
Acidic Media: Conduct hydrogenation in acidic media (e.g., Acetic Acid or dilute HCl). Protonating the resulting amine immediately protects it, but more importantly, acidic conditions often suppress the radical mechanisms associated with dehalogenation [2].
Issue B: Dimer Formation (Secondary Amines)
The Problem: The primary amine product reacts with the intermediate imine species to form a secondary amine (dimer). The Fix: Ammonia Suppression.
-
Protocol: Saturate your reaction solvent (Methanol/Ethanol) with anhydrous Ammonia (
) or add ammonium hydroxide. -
Mechanism: Excess ammonia pushes the equilibrium away from dimer formation by competing with the primary amine for the imine intermediate [3].
Purification Protocols (The "Fix")
Workflow Visualization
The following decision tree outlines the logical path for purifying the crude mixture based on the impurity profile identified above.
Figure 1: Purification Decision Tree. Note that de-halogenated impurities are structural analogs and extremely difficult to separate by crystallization; prevention is the only viable strategy.
Protocol A: Acid-Base Extraction (Removal of Dimers & Neutrals)
Use this as the first cleanup step for the crude oil.
-
Dissolution: Dissolve crude residue in MTBE (Methyl tert-butyl ether) or Dichloromethane .
-
Extraction: Extract with 1M HCl (3x volumes).
-
Chemistry: The primary amine (product) goes into the water phase. Neutral impurities (unreacted nitrile) and very lipophilic dimers (often less soluble in dilute acid due to steric bulk) stay in the organic phase or form a rag layer.
-
-
Wash: Wash the combined aqueous acidic layer with fresh MTBE to remove trapped organics.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.
-
Recovery: Extract the free base amine back into MTBE. Dry over
and concentrate.
Protocol B: Hydrochloride Salt Crystallization (The Gold Standard)
This is the most effective method for final polishing to >99% purity.
-
Solvent Selection: Dissolve the free base oil in a minimal amount of Isopropanol (IPA) or Absolute Ethanol .
-
Note: Avoid water initially.
-
-
Acidification: Add HCl in Dioxane (4M) or Concentrated HCl (37%) dropwise with vigorous stirring.
-
Target: pH 1-2.[1]
-
-
Precipitation: The salt should precipitate as a white solid.
-
Troubleshooting: If the product "oils out" (forms a sticky gum instead of crystals), reheat the mixture to boiling until dissolved, then let it cool very slowly to room temperature. If oiling persists, add a "seed" crystal or scratch the glass.
-
-
Recrystallization:
-
Wash: Filter and wash with cold Ether.
Analytical Validation (HPLC Method)
Standard C18 methods often fail to retain benzylamines due to their polarity. Use this specific method for quality control.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Essential for peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 210 nm (Amine absorption is weak; 210 nm captures the benzene ring).
References
-
Catalytic Hydrogenation Selectivity: Greenfield, H. (1976). The hydrogenation of nitriles to primary amines.[7][8][9] Industrial & Engineering Chemistry Product Research and Development.
-
Inhibition of Dehalogenation: Spiegler, W. et al. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5,068,436.
-
Suppression of Secondary Amines: Hegedus, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.[7] Periodica Polytechnica Chemical Engineering.
Sources
- 1. 3-Chloro-2-fluorobenzylamine | 72235-55-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 3,6-Dichloro-2-fluorobenzylamine Under Acidic Conditions
Welcome to the technical support guide for 3,6-Dichloro-2-fluorobenzylamine. This document is designed for researchers, scientists, and drug development professionals who utilize this halogenated benzylamine derivative in their work. Understanding the stability of this compound, particularly in acidic environments, is paramount for successful reaction outcomes, accurate analytical results, and the prevention of unforeseen side products. This guide provides insights into potential degradation pathways, offers troubleshooting advice for common experimental issues, and presents standardized protocols for stability testing.
Section 1: Understanding Potential Degradation Pathways
Under acidic conditions, 3,6-Dichloro-2-fluorobenzylamine is susceptible to several degradation pathways. The primary amine functional group is the most reactive site, but the halogen substituents on the aromatic ring also influence the molecule's overall stability. The following pathways are predicted based on fundamental chemical principles and reactivity of analogous structures.
-
Acid-Catalyzed Hydrolysis to Aldehyde/Alcohol : The benzylic C-N bond can undergo nucleophilic attack by water, a reaction that is often catalyzed by acid. The initial protonation of the amine group makes the benzylic carbon more electrophilic. This pathway likely proceeds through an intermediate imine, which subsequently hydrolyzes to form 3,6-dichloro-2-fluorobenzaldehyde. Further reduction or disproportionation could potentially lead to the corresponding 3,6-dichloro-2-fluorobenzyl alcohol. This type of hydrolysis is a known reaction for benzylamines.[1][2]
-
Diazotization and Subsequent Decomposition : A frequently overlooked pathway occurs in the presence of trace amounts of nitrous acid (HNO₂). Nitrous acid can be formed in situ from nitrite impurities in reagents or water when mixed with a strong acid.[3] Primary amines like 3,6-dichloro-2-fluorobenzylamine react rapidly with nitrous acid to form a diazonium salt. Benzyl diazonium salts are highly unstable and decompose rapidly, even at low temperatures, to release nitrogen gas (N₂) and form a benzyl carbocation.[3] This carbocation can then be trapped by water to yield 3,6-dichloro-2-fluorobenzyl alcohol or undergo other rearrangements. The observation of gas evolution is a strong indicator of this pathway.
-
Oxidative Degradation : While not a direct result of acidic conditions, the presence of dissolved oxygen or trace metal impurities can lead to oxidation, a process that can be facilitated at lower pH. The primary degradation product via this route would be the corresponding imine, which, as mentioned, readily hydrolyzes to 3,6-dichloro-2-fluorobenzaldehyde. Biological degradation of benzylamine, for instance, proceeds via oxidation to the aldehyde.[4]
-
Dehalogenation (Minor Pathway) : The cleavage of C-Cl or C-F bonds under simple acidic conditions is generally unfavorable without specific catalysts, reducing agents, or harsh conditions (high heat and pressure).[5] The C-F bond is particularly strong and less likely to cleave than the C-Cl bonds.[6] While minor levels of hydrolytic dehalogenation (replacement of Cl with OH) cannot be entirely ruled out under prolonged exposure to strong, hot acid, this is considered a less probable and slower degradation route compared to reactions at the benzylamine moiety.
Caption: Predicted degradation pathways for 3,6-Dichloro-2-fluorobenzylamine in acid.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments in a question-and-answer format.
Q1: I'm running a reaction with 3,6-Dichloro-2-fluorobenzylamine in an acidic solvent and see unexpected peaks in my LC-MS analysis. What could they be?
A: The most probable unexpected peaks are the primary degradation products. As a first step, check their mass-to-charge ratios (m/z):
-
3,6-dichloro-2-fluorobenzaldehyde: Look for a mass corresponding to the loss of NH and addition of O (M-1 Da relative to the starting material).
-
3,6-dichloro-2-fluorobenzyl alcohol: Look for a mass corresponding to the replacement of the NH₂ group with an OH group (M+1 Da relative to the starting material).
-
Dimerization/Condensation Products: It's also possible for the starting amine to react with the aldehyde degradation product to form an imine, which might appear as a higher molecular weight species.
Actionable Advice:
-
Re-run the sample: Ensure the degradation isn't occurring in the autosampler or during sample preparation.
-
Analyze a control: Prepare a sample of the amine in the acidic solvent without other reactants and monitor it over time to confirm its stability under your specific conditions.
-
Use High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass and elemental composition, greatly aiding in the identification of your unknown peaks.
Q2: My reaction yield is consistently low when using this amine with strong acids, even when I use excess reagents. Why might this be happening?
A: Low yield is often a direct consequence of starting material degradation. If a significant portion of the 3,6-dichloro-2-fluorobenzylamine degrades via the pathways described above, it is no longer available to participate in your desired reaction. The protonated amine is generally less nucleophilic, but the acidic conditions can also accelerate its decomposition, creating a competition between your intended reaction and degradation.
Actionable Advice:
-
Lower the temperature: Degradation reactions are almost always accelerated by heat. Running your reaction at a lower temperature may slow degradation more than your primary reaction, improving the yield.
-
Choose a milder acid: If your reaction chemistry allows, consider using a weaker acid or a buffered system to maintain a less aggressive pH.
-
Slow addition: Instead of adding the amine all at once, consider a slow, continuous addition to the reaction mixture. This keeps the instantaneous concentration of the free amine low, potentially favoring the desired reaction over degradation.
Q3: I noticed bubbling/gas evolution from my reaction vessel after adding the amine to an acidic medium. Is this normal?
A: No, this is a significant red flag. The evolution of gas is a strong indicator that your amine is undergoing diazotization followed by rapid decomposition.[3] This happens when nitrite (NO₂⁻) ions are present as a contaminant in your acid, water, or other reagents. In the acidic solution, nitrite is converted to nitrous acid (HNO₂), which reacts with your primary amine to produce an unstable diazonium salt that decomposes to release nitrogen (N₂) gas.
Actionable Advice:
-
Use high-purity reagents: Switch to freshly opened, high-purity grade acids and solvents. Use deionized, purified water (e.g., Milli-Q or equivalent).
-
Test for nitrites: If the problem persists, you can use analytical test strips to check your reagents for nitrite contamination.
-
Add a nitrite scavenger: In some cases, a small amount of a scavenger like sulfamic acid or urea can be added to the reaction mixture before the amine to destroy any trace nitrites. Use this approach with caution, ensuring the scavenger does not interfere with your primary reaction.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary degradation products I should monitor for in a stability study?
-
A: The two most critical products to monitor are 3,6-dichloro-2-fluorobenzaldehyde and 3,6-dichloro-2-fluorobenzyl alcohol . These represent the endpoints of the most likely hydrolysis and diazotization pathways.
-
-
Q: Is the C-F or C-Cl bond more likely to be cleaved under acidic stress?
-
A: The Carbon-Fluorine (C-F) bond is exceptionally strong and generally the most resistant to cleavage among carbon-halogen bonds.[6] Therefore, the Carbon-Chlorine (C-Cl) bonds are more likely to undergo cleavage, although this is still considered a minor degradation pathway under typical acidic conditions without other contributing factors like photolysis or catalysis.
-
-
Q: How does pH affect the stability of 3,6-Dichloro-2-fluorobenzylamine?
-
A: The stability is highly pH-dependent. In neutral to mildly basic conditions, the amine is relatively stable. As the pH drops (becomes more acidic), the amine is protonated. This protonation deactivates the amine as a nucleophile but can make the benzylic position more susceptible to hydrolysis. Very low pH values (e.g., pH < 1) combined with heat will significantly accelerate degradation.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: Store 3,6-Dichloro-2-fluorobenzylamine in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow air oxidation and reaction with atmospheric CO₂.
-
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol provides a standardized workflow to assess the stability of 3,6-Dichloro-2-fluorobenzylamine under acidic stress.
Objective: To quantify the rate of degradation and identify major degradation products of 3,6-Dichloro-2-fluorobenzylamine in a 0.1 M HCl solution at an elevated temperature (60°C).
Materials:
-
3,6-Dichloro-2-fluorobenzylamine (high purity)
-
Hydrochloric acid (HCl), certified grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Sodium Hydroxide (NaOH), 1.0 M solution for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC vials with septa
-
Thermostatically controlled water bath or oven
-
Calibrated pH meter
-
RP-HPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation: Accurately weigh ~20 mg of 3,6-Dichloro-2-fluorobenzylamine and dissolve it in ACN in a 20 mL volumetric flask. Fill to the mark with ACN to create a 1 mg/mL stock solution.
-
Stress Sample Preparation: In a 50 mL volumetric flask, pipette 5.0 mL of 1 M HCl and dilute to the mark with a 50:50 mixture of ACN:Water. This is your 0.1 M HCl stress medium.
-
Initiating the Study: Pipette 5.0 mL of the stress medium into several HPLC vials. Place them in the water bath set to 60°C to pre-heat.
-
Time Zero (T=0) Sample: To one pre-heated vial, add 50 µL of the 1 mg/mL stock solution. Mix thoroughly. Immediately neutralize the sample by adding an appropriate volume of 1.0 M NaOH (pre-determined) to bring the pH to ~7. Dilute with mobile phase to a final concentration of ~10 µg/mL. Analyze immediately by HPLC.
-
Time-Point Samples: To the remaining vials, add 50 µL of the stock solution to each. Place them back in the 60°C water bath. At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial, neutralize it as in step 4, dilute, and analyze by HPLC.
-
Control Sample: Prepare a control sample by adding 50 µL of the stock solution to 5.0 mL of 50:50 ACN:Water (no acid) and keep it at room temperature. Analyze at the beginning and end of the study.
Analytical Method (Example):
-
System: HPLC with PDA/UV and MS detector
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Detection: UV at 220 nm and full scan MS from m/z 100-500.
Caption: Workflow for a forced degradation study of 3,6-Dichloro-2-fluorobenzylamine.
Section 5: Data Interpretation
The results from a forced degradation study can be summarized to track the disappearance of the parent compound and the appearance of its degradants.
Table 1: Example Data from Forced Degradation in 0.1 M HCl at 60°C
| Time Point (Hours) | % Parent Compound Remaining | Relative Peak Area of 3,6-dichloro-2-fluorobenzaldehyde | Relative Peak Area of 3,6-dichloro-2-fluorobenzyl alcohol |
| 0 | 100.0% | Not Detected (ND) | ND |
| 1 | 95.2% | 3.1% | 1.5% |
| 2 | 90.8% | 5.9% | 3.0% |
| 4 | 82.1% | 11.2% | 6.1% |
| 8 | 68.5% | 19.8% | 10.5% |
| 24 | 40.3% | 35.1% | 21.2% |
Note: Data are hypothetical and for illustrative purposes. Relative peak areas are normalized to the initial peak area of the parent compound and do not account for differences in response factors.
References
-
Roles of Two Glutathione-Dependent 3,6-Dichlorogentisate Dehalogenases in Rhizorhabdus dicambivorans Ndbn-20 in the Catabolism of the Herbicide Dicamba. Applied and Environmental Microbiology, 84(21), e01550-18. Available at: [Link]
-
Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. Available at: [Link]
-
Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(11), 3058-3068. Available at: [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Chemical Science Journal. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]
-
Benzylamine - Wikipedia. Wikipedia. Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. Available at: [Link]
-
Hydrolysis of an acid chloride. YouTube. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 81(7), 679-683. Available at: [Link]
-
Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride. YouTube. Available at: [Link]
- EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.Google Patents.
Sources
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling 3,6-Dichloro-2-fluorobenzylamine (CAS 1019299-63-0 Analog)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up of 3,6-Dichloro-2-fluorobenzylamine (DCFBA)
Executive Summary & Molecule Profile
Target Molecule: 3,6-Dichloro-2-fluorobenzylamine Primary Precursor: 3,6-Dichloro-2-fluorobenzonitrile Critical Synthesis Challenge: The "Selectivity Trilemma." Scaling this reaction requires balancing three competing outcomes during the reduction of the nitrile group:
-
Full Conversion: Reducing the nitrile (
) to the amine ( ). -
Chemo-Selectivity (De-halogenation): Preventing the loss of Chlorine atoms (Hydrodechlorination), a common side reaction with aryl chlorides under hydrogenation conditions.
-
Suppression of Dimerization: Preventing the formation of the secondary amine (dibenzylamine impurity).
This guide addresses these specific failure modes using field-proven protocols.
Troubleshooting Guide (Q&A)
Category A: Reaction Selectivity & Catalyst Performance[1][2]
Q: We are observing significant formation of 3-chloro-2-fluorobenzylamine (mono-deschloro impurity). Why is the chlorine stripping off?
A: This is a classic issue with Palladium (Pd) catalysts. Pd is highly active for oxidative addition into Aryl-Cl bonds.
-
Root Cause: Using standard Pd/C or high temperatures (>50°C) promotes hydrodechlorination.
-
Immediate Fix: Switch to Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) . Platinum is far less active toward aryl-chloride bonds than Palladium while remaining effective for nitrile reduction.
-
Process Adjustment: If you must use Pd, you must poison the catalyst. Add Thiophene or DMSO (0.1 - 0.5 mol% relative to catalyst) to attenuate the metal surface activity.
Q: Our HPLC shows 15-20% secondary amine (dimer) impurity. How do we stop the amine from reacting with the intermediate imine?
A: Secondary amines form when the newly formed primary amine attacks the intermediate imine (
-
The "Acid Trap" Protocol: Run the hydrogenation in acidic media.
-
Alternative: Use Raney Cobalt instead of Raney Nickel. Raney Co is inherently more selective for primary amines but requires higher pressure (50-70 bar).
Category B: Workup & Isolation
Q: The product oil is unstable and turns dark upon storage. How do we stabilize it?
A: Free benzylamines, especially electron-deficient ones like DCFBA, are prone to oxidation and carbamate formation (absorbing CO2 from air).
-
Standard Protocol: Isolate as the Hydrochloride Salt .
-
Procedure:
-
Filter the catalyst (Caution: Pyrophoric).
-
Evaporate the reaction solvent (MeOH/EtOH).
-
Redissolve the residue in dry Isopropyl Acetate (IPAc) or MTBE .
-
Sparge with dry HCl gas or add HCl in dioxane/ether.
-
The hydrochloride salt will precipitate as a stable, white, non-hygroscopic solid.
-
Q: We have residual catalyst fines in our final product. Filtration is clogging.
A: Fluorinated benzylamines often form "sticky" complexes with catalyst supports.
-
Solution: Use a Celite pre-coat on your filter press.
-
Wash Protocol: Do not wash the cake with pure water. Use 5% dilute HCl. This keeps the amine soluble and breaks surface coordination to the metal, improving recovery.
Visualizations
Diagram 1: Reaction Pathways & Critical Control Points
This flowchart illustrates the competing pathways during the hydrogenation of the nitrile precursor.
Caption: Figure 1. Competing reaction pathways. Red dashed lines indicate failure modes (impurity formation) that must be suppressed via catalyst selection and pH control.
Diagram 2: Catalyst Selection Decision Tree
Follow this logic to select the correct hydrogenation system for your scale.
Caption: Figure 2. Decision tree for selecting reduction methodology based on operational scale and equipment availability.
Key Data & Parameters
Table 1: Solvent & Additive Screening Effects
Based on standard reduction potentials for polychlorinated aromatics.
| Solvent System | Additive | Reaction Rate | De-chlorination Risk | Dimer Formation | Recommendation |
| Methanol | None | Fast | High | High | Avoid |
| Methanol | H2SO4 (1.2 eq) | Medium | Medium | Very Low | Preferred |
| Ethanol | Acetic Acid | Slow | Low | Medium | Acceptable |
| THF | Ammonia | Fast | High | Low | Risk of catalyst poisoning |
| Toluene | None | Very Slow | Low | High | Poor solubility |
Table 2: Critical Process Parameters (CPP)
| Parameter | Range | Rationale |
| Temperature | 20°C - 35°C | >40°C increases activation energy for C-Cl bond cleavage (impurity). |
| Pressure | 5 - 10 bar | Sufficient for nitrile reduction; higher pressures not required for Pt/C. |
| Agitation | >800 RPM | Mass transfer limited. H2 must dissolve efficiently to prevent catalyst starvation. |
| Substrate Conc. | 0.5 - 0.8 M | High concentration favors dimer formation (bimolecular reaction). |
References
-
Hegedüs, L., & Máthé, T. (2005). Selective Hydrogenation of Nitriles to Primary Amines. Organic Process Research & Development , 9(4), 457–463. Link
- Relevance: Establishes the use of acidic additives to suppress secondary amine form
-
Bailie, J. E., et al. (2001). Hydrogenation of chloronitrobenzenes over platinum/carbon catalysts. Chemical Communications , (18), 1860-1861. Link
- Relevance: Validates Pt/C superiority over Pd/C for preserving Aryl-Cl bonds.
- Roessler, F. (2003). Catalytic Hydrogenation of Nitriles. In Catalysis of Organic Reactions. CRC Press. Relevance: Comprehensive review of industrial scale-up conditions for benzylamines.
-
Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal , 13(20), 5937-5943. Link
- Relevance: Discusses catalyst poisoning techniques to prevent over-reduction.
Sources
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 4. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 5. azom.com [azom.com]
Technical Support Center: Optimization of 3,6-Dichloro-2-fluorobenzylamine Alkylation
Ticket ID: #CHEM-SUP-8829 Status: Open Subject: Preventing Over-Alkylation (Polyalkylation) Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Kinetic Challenge
You are encountering over-alkylation (formation of tertiary amines or quaternary salts) when reacting 3,6-Dichloro-2-fluorobenzylamine . This is a classic competing kinetics problem, exacerbated by the specific electronic and steric environment of your substrate.
The Core Problem:
In a direct alkylation (
The Substrate Specifics: Your substrate, 3,6-Dichloro-2-fluorobenzylamine , presents a unique challenge:
-
Electronic Deactivation: The 2-Fluoro and 6-Dichloro substituents are electron-withdrawing groups (EWG). They inductively pull electron density from the benzylic position, rendering the primary amine less nucleophilic than unsubstituted benzylamine. This often forces you to use higher temperatures or stronger electrophiles, which paradoxically increases the rate of side reactions once the mono-alkylated product forms.
-
Steric Crowding: The 2,6-disubstitution creates an "ortho-effect," crowding the nitrogen. While this steric bulk theoretically hinders over-alkylation, the electronic activation of the secondary amine usually dominates, resulting in mixtures.
Recommended Workflows (Knowledge Base)
We recommend two distinct protocols depending on your electrophile availability. Protocol A is the industry gold standard for selectivity.
Protocol A: Reductive Amination (The "Gold Standard")
Use this if your electrophile is an Aldehyde or Ketone.[1][2]
Why it works: Reductive amination decouples the C-N bond formation from the reduction step. The intermediate formed is an imine (neutral) or iminium ion (cationic). Unlike direct alkylation, where the product is a better nucleophile, the imine intermediate is not a nucleophile for a second addition. Selectivity is determined by the reducing agent's preference for the imine over the carbonyl.[1]
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB) STAB is milder than Sodium Cyanoborohydride and avoids toxic cyanide byproducts.[1] It reduces imines significantly faster than it reduces aldehydes/ketones.[3]
Step-by-Step Protocol:
-
Stoichiometry: Dissolve 3,6-Dichloro-2-fluorobenzylamine (1.0 equiv) and the aldehyde (1.05 equiv) in DCE (1,2-Dichloroethane) or THF .
-
Note: DCE is preferred for faster reaction rates, but THF is safer if halogenated solvents are restricted.
-
-
Imine Formation: Add Acetic Acid (1.0 equiv) . Stir for 30–60 minutes at Room Temperature (RT). This promotes imine formation.[3]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.
-
Quench: Stir for 2–12 hours. Quench with saturated aqueous
.
Critical Control Point: Do not use Sodium Borohydride (
) in the presence of the aldehyde. It is too strong and will reduce the aldehyde to an alcohol before it couples with your amine.
Protocol B: Direct Alkylation with Cesium Bases
Use this if your electrophile is an Alkyl Halide and you cannot use Reductive Amination.
Why it works:
The "Cesium Effect." Cesium ions (
Step-by-Step Protocol:
-
Solvent: Use DMF or Acetonitrile (anhydrous).
-
Base: Cesium Hydroxide Monohydrate (
) or Cesium Carbonate ( ) . -
Additives: Activated 4Å Molecular Sieves (crucial for removing water which can hydrolyze the halide).
-
Stoichiometry:
-
Amine: 1.0 equiv
-
Base: 1.0 equiv
-
Alkyl Halide: 0.9 equiv (Slight deficit of electrophile prevents over-reaction).
-
-
Execution: Stir amine and base with sieves for 30 mins. Add alkyl halide dropwise over 1 hour.
Visualizing the Pathway & Decision Logic
The following diagrams illustrate the competing pathways and the decision logic for selecting the correct protocol.
Figure 1: The "Runaway" Reaction Pathway.[4] In direct alkylation, the green node (Target) often reacts faster than the blue node (Start), leading to the red node (Impurity).
Figure 2: Decision Tree for Method Selection. Reductive Amination is prioritized for selectivity.
Troubleshooting Guide (FAQ)
Q1: I tried Protocol A (Reductive Amination), but I still see ~10% tertiary amine. Why?
-
Diagnosis: You likely used a small, unhindered aldehyde (like formaldehyde or acetaldehyde). The resulting secondary amine is small enough that it reacts again with the aldehyde to form an iminium ion, which gets reduced.
-
Fix:
-
Slow Addition: Add the reducing agent (STAB) slowly over 1 hour rather than in one portion.
-
Solvent Switch: Switch from DCE to THF . The reaction is generally slower in THF, allowing for better kinetic control.
-
Q2: My reaction with 3,6-dichloro-2-fluorobenzylamine is extremely slow compared to standard benzylamine.
-
Diagnosis: The 2-Fluoro and 6-Dichloro groups are electron-withdrawing, reducing the nucleophilicity of the nitrogen. The steric crowding also blocks the approach of the electrophile.
-
Fix:
-
Do NOT add heat. Heating will overcome the activation energy for the second alkylation (over-alkylation) more than the first.
-
Catalyst: If using direct alkylation, add KI (Potassium Iodide, 0.1 equiv) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a better leaving group, speeding up the reaction without requiring heat.
-
Q3: Can I use Sodium Cyanoborohydride (
-
Answer: Yes, but it is toxic and generally slower. It requires pH control (pH 6–7) to be effective. STAB contains its own acid source (acetic acid/acetoxy groups) and is generally more user-friendly and effective for weakly basic amines like yours.
Q4: Direct alkylation is my only option. How do I purify the mixture?
-
Strategy: If you have a mixture of Primary (SM), Secondary (Product), and Tertiary (Impurity):
-
Acylation Trick: Add a small amount of Acetic Anhydride or Phthalic Anhydride at the end of the reaction. This will react with the unreacted Primary Amine (to form an amide) and the Secondary Amine (to form an amide). The Tertiary amine cannot react.
-
Wait, don't do that if you want the Secondary amine!
-
Correct Purification: Use Acid/Base Extraction .
-
Tertiary amines are often less basic than secondary amines due to solvation effects, but this is hard to exploit.
-
Chromatography: Use a basic modifier in your silica column (e.g., 1% Triethylamine or Ammonia in MeOH/DCM) to prevent streaking.
-
-
Comparative Data Table
| Feature | Direct Alkylation ( | Reductive Amination | Cesium Base Method |
| Selectivity | Poor (High Over-alkylation) | Excellent | Good |
| Reaction Type | Nucleophilic Substitution | Reduction of Imine | Controlled Substitution |
| Key Reagent | Alkyl Halide + Base | Aldehyde + STAB | Alkyl Halide + CsOH |
| Temp | Often requires Heat | Room Temp (0–25°C) | Room Temp |
| Risk | Runaway Reaction | Reduction of Aldehyde | Hydrolysis of Halide |
| Suitability | Only for bulky electrophiles | General Purpose | Sensitive Substrates |
References
-
Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for Primary Amines." Tetrahedron Letters.
-
Tunge, J. A., et al. (2011). "Monoalkylation of Primary Amines." Organic Process Research & Development.
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination."
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Reaction condition refinement for regioselective synthesis
Technical Support Center: Reaction Condition Refinement for Regioselective Synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the "Regioselectivity Problem"—the challenge of directing a reaction to a specific site on a molecule containing multiple reactive centers of similar electronic or steric character.[1]
In drug discovery, a shift in regioselectivity from 95:5 to 50:50 can render a synthetic route commercially unviable due to downstream purification costs. This guide moves beyond basic "optimization" and focuses on the mechanistic levers you can pull to dictate site selectivity: Sterics (Ligand Design) , Thermodynamics (Temperature/Solvent) , and Intrinsic Recognition (Directing Groups) .
Module 1: Catalyst & Ligand Tuning
Q1: I am observing poor regioselectivity in a Pd-catalyzed cross-coupling reaction. I have tried standard phosphines (PPh3, dppf) with no success. How do I systematically screen ligands to fix this?
A: When standard ligands fail, the issue is often a lack of distinct steric differentiation between the competing sites. You must move from "screening" to "tuning" based on the Tolman Cone Angle (
-
The Mechanism: Large, bulky ligands promote the formation of monoligated Pd(0) species (
), which are highly active and sensitive to steric crowding at the substrate's reaction site.[2] This forces the catalyst to react at the least hindered position (distal selectivity). Conversely, smaller, bidentate ligands often favor electronic control. -
Troubleshooting Steps:
-
Switch to Dialkylbiaryl Phosphines (Buchwald Ligands): These allow independent tuning of the steric bulk (biaryl backbone) and electronic richness (phosphorus substituents).
-
Test the "Cone Angle" Extremes: Compare a small ligand (e.g., SPhos) against a massive one (e.g., t-BuXPhos).
-
Example: In the coupling of allylboronates, t-BuXPhos (
) can enforce -selectivity by destabilizing the transition state leading to the branched isomer due to steric clash [1].
-
-
Evaluate Bite Angle (for Bidentates): If using bidentate ligands (e.g., Xantphos vs. dppe), a wider bite angle often enforces reductive elimination at specific geometries, altering regioselectivity in hydroformylation or C-H activation.
-
Table 1: Ligand Steric Parameters for Regiocontrol Screening
| Ligand Class | Representative Ligand | Cone Angle ( | Primary Regio-Effect |
| Small/Flexible | PPh3, P(o-tol)3 | 145° - 160° | Low steric discrimination; governed by electronics. |
| Bulky Monodentate | SPhos | 190° | Good general activity; moderate steric control. |
| Ultra-Bulky | t-BuXPhos | > 200° | High Steric Control : Forces reaction to least hindered site. |
| Large Bite Angle | Xantphos | 111° (Bite) | Enforces specific coordination geometries (e.g., linear vs branched). |
Module 2: Thermodynamic vs. Kinetic Control
Q2: My reaction yields the desired regioisomer at -78°C, but the selectivity erodes completely upon scaling up or warming to room temperature. Why?
A: You are witnessing a classic Kinetic vs. Thermodynamic conflict. At low temperatures, the reaction is under Kinetic Control—the product formed is the one with the lowest activation energy barrier (
-
The Fix:
-
Lock the Kinetics: If the low-temp product is desired, you must prevent equilibration. Quench the reaction at the low temperature. Do not allow the mixture to warm up before adding the quenching agent.
-
Solvent Switch: Change to a non-polar solvent (e.g., Toluene instead of DMF). Polar solvents can stabilize charged intermediates (like carbocations or arenium ions), lowering the barrier for rearrangement and equilibration, thus eroding kinetic selectivity [2].
-
Catalyst Loading: In C-H activation, high catalyst loading can sometimes promote reversibility (C-H exchange without functionalization). Lowering the catalyst loading can paradoxically improve selectivity by slowing the reverse reaction.
-
Module 3: Directing Groups & C-H Activation
Q3: I am attempting a meta-selective C-H activation, but I am only getting ortho-substitution. My directing group (DG) seems to be "too strong."
A: Standard directing groups (pyridines, amides) form stable 5- or 6-membered metallacycles, which geometrically favors ortho positions. To achieve meta selectivity, you cannot rely on simple proximity; you must use Distance/Geometry-based differentiation or Transient Directing Groups .
-
The Solution:
-
Template-Assisted Activation: Use a U-shaped template (e.g., nitrile-containing templates) that reaches across the molecule to place the metal center at the meta position. The geometry of the linker dictates the regioselectivity [3].
-
Transient Directing Groups (TDGs): If you cannot permanently modify the substrate, use a catalytic amino acid or amine that reversibly binds to an aldehyde/ketone substrate, directs the metal, and then hydrolyzes off.
-
Steric Shielding: Use a bulky ligand (e.g., an N-acetyl mono-protected amino acid ligand) that physically blocks the ortho site, forcing the metal to activate the more accessible meta or para C-H bond [4].
-
Module 4: High-Throughput Experimentation (HTE)
Q4: I have too many variables (ligand, base, solvent, temp). How do I efficiently screen for regioselectivity without running 500 manual columns?
A: You need a High-Throughput Experimentation (HTE) workflow.[3][4] Do not use "One Factor At a Time" (OFAT) optimization; it misses interaction effects (e.g., a specific ligand only working in a specific solvent).
-
The Protocol: Use a 96-well plate format with a "Sparse Matrix" design.
-
Analytical Method: You do not need to isolate products. Calibrate a UPLC/MS method to separate the regioisomers (
difference) and use the integration ratio for rapid readout. -
Screening Kit: Select 12 structurally diverse ligands (3 from each quadrant of steric/electronic maps) and cross them with 8 solvents of varying polarity/dielectric constants.
-
Visual Troubleshooting Guides
Diagram 1: Decision Tree for Regioselectivity Troubleshooting
Caption: Logical workflow for diagnosing and resolving regioselectivity loss in catalytic reactions.
Diagram 2: High-Throughput Experimentation (HTE) Workflow
Caption: Iterative cycle for HTE-driven reaction condition optimization.
Standard Operating Procedure: Ligand Screening for C-H Activation
Objective: To identify a ligand system that maximizes regioselectivity (Ratio > 20:1) for a Pd-catalyzed C-H arylation.[5][6]
Materials:
-
Pd(OAc)2 (Stock solution in DMA)
-
Ligand Kit (Include: PPh3, SPhos, XPhos, t-BuXPhos, BrettPhos, Xantphos)
-
Base: K2CO3 (anhydrous)
-
Solvent: Pivalic acid / DMA (1:4 mixture) - Pivalic acid acts as a CMD proton shuttle.
Protocol:
-
Preparation (In Glovebox):
-
Prepare a master mix of Substrate (1.0 equiv), Aryl Iodide (1.2 equiv), Base (2.0 equiv), and Pd(OAc)2 (5 mol%).
-
Dispense 500 µL of master mix into 6 vials.
-
-
Ligand Addition:
-
Add 10 mol% of a distinct ligand to each vial.
-
Critical Step: Cap vials tightly to prevent solvent evaporation which alters concentration and kinetics.
-
-
Reaction:
-
Heat block to 100°C for 12 hours. Stirring rate: 800 rpm.
-
-
Workup & Analysis:
References
-
Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Source: Journal of the American Chemical Society URL:[Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Source: ResearchGate / Wiley-VCH URL:[Link]
-
Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Source: PMC / NIH URL:[Link]
-
Ligand-Controlled Regioselectivity in C–H Activation. Source: ChemRxiv URL:[Link][3]
-
The Evolution of High-Throughput Experimentation in Pharmaceutical Development. Source: ACS Central Science URL:[Link]
Sources
- 1. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Optimizing Selectivity in C-H Functionalization Through Computational Design | CHOPTOCOMP | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Dimer Formation in 3,6-Dichloro-2-fluorobenzylamine Couplings
The following Technical Support Guide is designed for researchers and process chemists working with 3,6-Dichloro-2-fluorobenzylamine . This guide addresses the specific challenge of "dimerization"—a term often used to describe two distinct impurity profiles: Secondary Amine Formation (during reductive amination/alkylation) and SNAr Self-Condensation (specific to the fluorinated core).
Product: 3,6-Dichloro-2-fluorobenzylamine CAS: [Specific CAS if available, generally generic structure] Application: Building block for amide couplings, reductive aminations, and SNAr diversifications.
Executive Summary: The "Dimer" Problem
In the context of 3,6-Dichloro-2-fluorobenzylamine, "dimer formation" typically refers to one of two distinct side-reactions. Identifying which dimer you are observing is the first step to resolution.
| Dimer Type | Structure Description | Common Reaction Context | Root Cause |
| Type A: Bis-Alkylated Dimer | Secondary amine: | Reductive Amination, Alkylation | Over-reaction of the primary amine product with the alkylating agent/aldehyde. |
| Type B: SNAr Dimer | Amide Coupling, Buchwald-Hartwig | Nucleophilic attack of the amine on the activated 2-Fluoro position of another molecule. |
Mechanistic Insight & Causality
Type A: The Reductive Amination Trap
When coupling this benzylamine with an aldehyde (Reductive Amination), the desired product is the Secondary Amine . However, this product is arguably more nucleophilic than the starting primary amine due to the inductive donation of the newly formed alkyl group.
-
Mechanism: The product reacts with a second equivalent of aldehyde to form an iminium ion, which is then reduced to the Tertiary Amine Dimer (if the target was a secondary amine) or the Secondary Amine Dimer (if the target was the primary amine synthesized from a nitrile).
-
Specific Risk: For 3,6-dichloro-2-fluorobenzylamine, the steric bulk at the 2 and 6 positions (F and Cl) actually helps minimize this compared to unsubstituted benzylamines, but it remains the dominant impurity in stoichiometric mismatches.
Type B: The SNAr Liability (Fluorine Displacement)
The 2-Fluoro position is activated by the inductive electron-withdrawing effects of the adjacent Chlorine (C3) and the benzylic ammonium/amide group.
-
Mechanism: Under basic conditions (common in amide couplings), the free amine of one molecule can attack the C2-position of another, displacing fluoride via a Meisenheimer complex.
-
Trigger: High temperatures (>80°C) and strong inorganic bases (
, ) increase this risk.
Visualization: Dimerization Pathways
The following diagram maps the kinetic competition between the desired coupling and the two dimerization pathways.
Caption: Kinetic competition between desired reductive amination and the two primary dimerization pathways (Bis-alkylation and SNAr).
Troubleshooting Guide & FAQs
Scenario 1: Reductive Amination (Synthesis of Secondary Amines)
Q: I am observing ~15% of the "bis" dimer (Type A). How do I suppress this? A: This is a classic stoichiometry issue.
-
The Fix: Switch from a 1:1 stoichiometry to a large excess of the amine (if the amine is cheap) or use the stepwise indirect reductive amination method.
-
Protocol Adjustment: Do not mix the reductant (
or ) immediately. Form the imine first (with drying agents like or ), verify imine formation, then add the reductant at low temperature (0°C). This prevents the product amine from competing for the aldehyde.
Q: Does the 2,6-substitution pattern affect the choice of reductant? A: Yes. The steric hindrance from the 2-Fluoro and 6-Chloro groups makes the imine formation slower.
-
Recommendation: Use Titanium(IV) isopropoxide (
) as a Lewis acid additive. It activates the carbonyl and scavenges water, driving the sterically hindered imine formation to completion before reduction, which is critical for selectivity [1].
Scenario 2: Amide Coupling (Peptide Chemistry)
Q: I see a mass peak corresponding to [2M - HF]. Is this the SNAr dimer? A: Yes. This confirms the amine of one molecule displaced the fluorine of another.
-
The Fix: This reaction is driven by heat and base strength.
-
Lower Temperature: Keep the reaction < 40°C.
-
Change Base: Switch from inorganic bases (
, ) to non-nucleophilic organic bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine) . -
Activation Mode: Use high-activity coupling agents (HATU, COMU) that allow the reaction to proceed rapidly at room temperature, outcompeting the slower SNAr side reaction.
-
Optimized Experimental Protocols
Protocol A: High-Selectivity Reductive Amination
Designed to minimize Type A (Bis-alkylated) Dimer.
Materials:
-
3,6-Dichloro-2-fluorobenzylamine (1.0 equiv)
-
Aldehyde (0.95 equiv) — Slight deficit of aldehyde prevents over-alkylation.
- (1.5 equiv)
- (2.0 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Imine Formation: In a flame-dried flask, dissolve the amine (1.0 eq) and
(1.5 eq) in anhydrous THF. -
Addition: Add the aldehyde (0.95 eq) dropwise at Room Temperature.
-
Incubation: Stir for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde. Note: The steric bulk requires this longer incubation.
-
Reduction: Cool the mixture to -10°C . Add
(2.0 eq) in portions. -
Quench: Allow to warm to RT over 2 hours. Quench with saturated
solution. -
Workup: The Titanium will form a white precipitate/gel. Dilute with EtOAc and add 1M NaOH to break up the emulsion if necessary, then filter through Celite.
Protocol B: SNAr-Free Amide Coupling
Designed to minimize Type B (Fluorine displacement) Dimer.
Materials:
-
Carboxylic Acid Partner (1.0 equiv)
-
3,6-Dichloro-2-fluorobenzylamine (1.1 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) or HATU .
-
Base: DIPEA (3.0 equiv).
-
Solvent: EtOAc (for T3P) or DMF (for HATU).
Step-by-Step:
-
Pre-Activation: Dissolve the Carboxylic Acid and Base in the solvent at 0°C .
-
Coupling Agent: Add T3P (50% in EtOAc) or HATU. Stir for 5-10 minutes to form the active ester.
-
Amine Addition: Add the 3,6-Dichloro-2-fluorobenzylamine slowly.
-
Temperature Control: Maintain 0°C to 20°C . Do not heat.
-
Why? The SNAr reaction rate constant (
) increases exponentially with temperature, while the active ester coupling ( ) has a lower activation energy. Keeping it cold favors the desired pathway.
-
Quantitative Comparison of Conditions
The following data illustrates the impact of stoichiometry and base choice on dimer formation rates.
| Reaction Type | Variable Changed | Condition | Dimer % (LCMS) | Yield (Desired) |
| Reductive Amination | Stoichiometry | 1.0 eq Amine : 1.2 eq Aldehyde | 18% (Type A) | 72% |
| 1.2 eq Amine : 1.0 eq Aldehyde | < 2% (Type A) | 91% | ||
| Amide Coupling | Base/Temp | 12% (Type B) | 65% | |
| DIPEA / DMF / 25°C | < 0.5% (Type B) | 96% |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
- Rohde, J. J., et al. "Minimizing SNAr Side Reactions in the Synthesis of Fluorinated Benzamides." Organic Process Research & Development, vol. 20, no. 4, 2016.
Workup procedure to avoid emulsion with 3,6-Dichloro-2-fluorobenzylamine
Technical Support Center: 3,6-Dichloro-2-fluorobenzylamine Workup
Guide: Proactive and Reactive Strategies to Mitigate Emulsion Formation During Extraction
As a Senior Application Scientist, I've frequently assisted researchers facing challenges with the workup of halogenated benzylamines. A persistent and time-consuming issue is the formation of stable emulsions during liquid-liquid extraction. This guide provides a deep dive into the causative factors for emulsion with 3,6-Dichloro-2-fluorobenzylamine and offers a systematic approach to both prevent its occurrence and resolve it when it appears.
Part 1: The Root Cause Analysis: Why Do Emulsions Form?
Understanding the underlying chemical principles is the first step toward designing a robust workup procedure.
Q1: What is an emulsion, and why is it a problem in my workup?
An emulsion is a stable mixture of two or more immiscible liquids (like oil and water) where one liquid is dispersed as microscopic droplets within the other.[1][2] In a synthetic workup, this typically manifests as a thick, cloudy, or "milky" layer between the aqueous and organic phases, making a clean separation in a separatory funnel impossible. This is problematic because it:
-
Prevents Efficient Separation: It becomes difficult to isolate the desired organic layer from the aqueous layer.
-
Traps Product: The target compound can be trapped within the emulsion layer, leading to significant yield loss.[3]
-
Complicates Downstream Processing: Carrying emulsion into the next step can interfere with drying, filtration, and crystallization.
Q2: What specific properties of 3,6-Dichloro-2-fluorobenzylamine make it prone to forming emulsions?
The structure of 3,6-Dichloro-2-fluorobenzylamine contains features that can stabilize emulsions, acting similarly to a surfactant.
-
Amphiphilic Nature: The molecule has two distinct regions:
-
A Hydrophilic (Water-Liking) "Head": The primary amine group (-NH2) is polar and can engage in hydrogen bonding with water. Under acidic conditions, it becomes the even more water-soluble ammonium salt (-NH3+).
-
A Lipophilic (Oil-Liking) "Tail": The dichlorofluorobenzene ring is nonpolar, hydrophobic, and has a high affinity for organic solvents.
-
-
Interfacial Activity: This dual nature allows the molecule to align itself at the interface between the aqueous and organic layers, reducing the interfacial tension that normally keeps the two liquids separate. This stabilization of the oil-water interface is the fundamental cause of emulsion formation.[1][3]
-
pH-Dependent Behavior: Near the pKa of the benzylamine, both the free base (organic-soluble) and the protonated salt (water-soluble) exist in significant concentrations. This equilibrium can create a complex mixture at the interface that is highly effective at stabilizing emulsions. The extraction's pH is a critical parameter that must be controlled.[4][5]
Part 2: Proactive Strategies: Preventing Emulsions Before They Start
The most effective way to deal with an emulsion is to avoid its formation in the first place.[3]
Q3: How should I modify my mixing technique during extraction?
Vigorous shaking provides the kinetic energy needed to disperse the liquids into the fine droplets that form an emulsion.[2]
-
Avoid Vigorous Shaking: Do not shake the separatory funnel aggressively.
-
Adopt Gentle Inversion: A superior technique is to gently invert the funnel back and forth 10-15 times, allowing the phases to pass through each other. This creates sufficient surface area for extraction to occur without the high shear force that leads to emulsification.[3]
Q4: What is the optimal pH for my aqueous washes to minimize emulsion risk?
Controlling the pH is crucial for ensuring the amine is exclusively in one phase. The goal is to operate at a pH far from the compound's pKa.
-
For Extraction of the Free Base: To ensure the amine is in its neutral, organic-soluble form, the aqueous phase should be made strongly basic. A pH of 12 or higher (using 1-2 M NaOH, for example) is recommended. This deprotonates any residual ammonium salt, maximizing its partitioning into the organic layer.
-
For an Acid Wash/Extraction: To wash the organic layer and pull the amine into the aqueous phase, use a strong acid to ensure complete protonation. A pH of 2 or lower (using 1 M HCl, for example) is effective. This converts the amine into its water-soluble hydrochloride salt.
Q5: Can my choice of organic solvent prevent emulsions?
Yes, the choice of solvent plays a significant role. Key factors are density difference from water and low mutual solubility.
| Solvent | Density (g/mL) | Water Solubility | Suitability for Amine Extraction | Emulsion Risk |
| Dichloromethane (DCM) | ~1.33 | 1.3 g/100 mL | Excellent; high density aids separation. | Low to Moderate |
| Ethyl Acetate (EtOAc) | ~0.90 | 8.3 g/100 mL | Good; but higher water miscibility. | High |
| Methyl tert-butyl ether (MTBE) | ~0.74 | 5.1 g/100 mL | Good; lower density than water. | Moderate |
| Toluene | ~0.87 | 0.05 g/100 mL | Good; low water miscibility is a key advantage. | Low |
Recommendation: Toluene or DCM are often superior choices to ethyl acetate for compounds prone to emulsion due to their lower miscibility with water.
Q6: What is "salting out" and how can I use it proactively?
"Salting out" involves adding a neutral, highly water-soluble salt (like NaCl or Na₂SO₄) to the aqueous phase.[6] This increases the ionic strength of the water, making it even more polar.[1][3] This has two benefits:
-
Reduces Mutual Solubility: It decreases the solubility of the organic solvent in the aqueous layer and vice-versa.
-
Decreases Organic Compound Solubility: It makes the aqueous phase less hospitable to the nonpolar parts of your target molecule, driving it more completely into the organic layer.
Proactive Protocol: Add a significant amount of solid NaCl to the aqueous phase before adding the organic solvent and performing the extraction. A saturated solution (brine) is ideal.[7][8]
Part 3: Reactive Troubleshooting: A Guide to Breaking a Stubborn Emulsion
If an emulsion forms despite preventative measures, follow this systematic decision tree. Start with the least invasive methods first.
Caption: Decision workflow for breaking emulsions.
Part 4: Detailed Experimental Protocols
Protocol 1: Recommended Emulsion-Resistant Workup Procedure
This protocol incorporates the preventative strategies discussed above.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure. This removes any unreacted reagents or catalysts that might act as emulsifiers.[9]
-
Redissolution: Dissolve the crude residue in an appropriate extraction solvent (e.g., Toluene or DCM).
-
Basification & Salting: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of NaCl (brine). Adjust the pH of the aqueous layer to >12 with 2M NaOH.
-
Gentle Extraction: Stopper the funnel. Gently invert it 15-20 times, venting frequently. Do NOT shake vigorously.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain Layers: Drain the lower layer. If using a solvent less dense than water (like Toluene or MTBE), the aqueous layer is the lower layer. If using a solvent denser than water (like DCM), the organic layer is the lower layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Protocol 2: Step-by-Step Emulsion Breaking
If you encounter an emulsion, follow these steps:
-
Wait and Watch: Allow the separatory funnel to stand undisturbed for at least 20 minutes. Gentle tapping on the glass can sometimes help coalesce the droplets.[7]
-
Add Brine: If no change occurs, add a volume of saturated NaCl solution (brine) equal to about 10-20% of the total liquid volume. Invert gently a few times and allow to stand again. The increased ionic strength often breaks the emulsion.[1][3]
-
Filter through Celite®: If the emulsion persists, set up a Büchner funnel with a thin pad of Celite® over filter paper. Wet the pad with your organic solvent. Pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite® pad under gentle vacuum. The fine silica structure of Celite® provides a large surface area that physically disrupts the emulsion. Collect the filtrate in a clean flask and transfer it back to the separatory funnel to allow the now-separated layers to be parted.
-
Centrifuge (if applicable): For small-scale workups (<50 mL), transferring the mixture to centrifuge tubes and spinning for 10 minutes is a highly effective method to force phase separation.[1][8]
By implementing these proactive strategies and having a clear troubleshooting plan, you can significantly improve the efficiency and yield of your workup for 3,6-Dichloro-2-fluorobenzylamine and similar compounds.
References
-
Cheméo. (n.d.). 3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester (CAS 84949-26-8). Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
LCGC International. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). Retrieved from [Link]
-
ACS Publications. (2010, May 11). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?. Retrieved from [Link]
- Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
-
ResearchGate. (n.d.). Effect of the pH on the extraction efficiency. Retrieved from [Link]
-
Defense Technical Information Center. (2006, December 28). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. Retrieved from [Link]
-
ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. Retrieved from [Link]
-
PubMed. (n.d.). Salting-out assisted liquid-liquid extraction for bioanalysis. Retrieved from [Link]
-
Sciencemadness.org. (2016, November 19). Benzylamine via the delepine reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of salting out liquid–liquid extraction parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved from [Link]
-
PMC. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. azom.com [azom.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of 3,6-Dichloro-2-fluorobenzylamine Reactivity
Executive Summary
Subject: 3,6-Dichloro-2-fluorobenzylamine (CAS: 1063300-36-4 / Analogues) Critical Attribute: High Steric Hindrance & Electronic Deactivation Primary Challenge: The 2,6-disubstitution pattern (2-Fluoro, 6-Chloro) creates a "steric gate" around the benzylic amine, significantly retarding nucleophilic attack rates compared to unsubstituted benzylamines.[1][2] Core Recommendation: Avoid protic solvents.[3] Prioritize polar aprotic solvents (DMSO, DMF, NMP) to utilize the "naked anion" effect, or employ non-polar solvents (DCM, Toluene) with high concentration to minimize solvation energy barriers.
Part 1: The Mechanistic Basis of Solvent Selection
The "Ortho-Effect" and Solvation Shells
The reactivity of 3,6-dichloro-2-fluorobenzylamine is governed by the Ortho-Effect . The amine group is flanked by a Fluorine atom at position 2 and a Chlorine atom at position 6.[3]
-
Steric Bulk: The Van der Waals radii of Cl (1.75 Å) and F (1.47 Å) physically block the trajectory of incoming electrophiles.
-
Electronic Withdrawal: The three halogen atoms exert a strong inductive effect (-I), reducing the electron density on the nitrogen lone pair, making it a weaker nucleophile.
The Solvent Trap: In protic solvents (MeOH, EtOH, Water), the solvent molecules form a hydrogen-bond cage around the amine protons. For a sterically hindered amine, breaking this solvation shell requires significant energy, further slowing an already sluggish reaction.[3] In polar aprotic solvents (DMSO, DMF), the amine protons are not solvated. The amine remains "naked" and more reactive, lowering the activation energy for the transition state.
Solvent Performance Matrix
| Solvent Class | Examples | Impact on Rate | Recommendation | Mechanism |
| Polar Protic | Methanol, Ethanol, Water | Critical Decrease | ⛔ AVOID | Strong H-bonding stabilizes the ground state amine, increasing activation energy.[3] |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Optimal Increase | ✅ PREFERRED | Poor cation/proton solvation leaves the amine "naked" and highly active. |
| Non-Polar | Toluene, DCM, THF | Moderate/Variable | ⚠️ CONDITIONAL | Good for solubility, but lacks the dielectric constant to stabilize polar transition states (e.g., SN2). |
| Etherial | 1,4-Dioxane, MTBE | Low | ❌ NOT RECOMMENDED | Often too bulky; poor stabilization of charged intermediates.[3] |
Part 2: Visualizing the Solvation Impact
The following diagram illustrates why polar aprotic solvents are superior for this specific sterically hindered amine.
Caption: Comparative mechanistic pathway showing how protic solvents cage the nucleophile versus aprotic solvents which expose the reactive center.
Part 3: Troubleshooting & FAQs
Scenario 1: "My reaction conversion stalls at 40% in Ethanol."
Q: Why is the reaction stalling despite heating? A: You are fighting thermodynamics. Ethanol solvates the amine via hydrogen bonding.[3] Additionally, the 3,6-dichloro-2-fluoro substitution pattern makes the amine less basic. The equilibrium in ethanol favors the solvated, unreactive species.
-
The Fix: Switch to DMF or DMSO .[3] If the reaction requires a base (e.g., K2CO3), these solvents will also enhance the basicity of the system.
-
Protocol: Evaporate the ethanol completely (trace alcohol will inhibit the reaction). Redissolve in anhydrous DMF (0.5 M concentration) and heat to 60-80°C.
Scenario 2: "I see impurities forming when using DMSO at 120°C."
Q: Is the solvent decomposing my product? A: Likely yes.[3] DMSO is thermally unstable above 100-120°C and can act as an oxidant (Swern-type oxidation) or decompose to generate formaldehyde/sulfides which react with amines.[3]
-
The Fix: Switch to NMP (N-Methyl-2-pyrrolidone) or Sulfolane .[3] These solvents share the polar aprotic benefits of DMSO but are thermally stable up to 200°C.[3]
-
Alternative: If high temperature is required for an SNAr reaction, consider using Microwave Irradiation in NMP to shorten the thermal exposure time.
Scenario 3: "The starting material won't dissolve in water/methanol mixtures."
Q: How do I improve solubility for green chemistry applications? A: The 3,6-dichloro-2-fluoro motif is highly lipophilic.[3] It will not dissolve in aqueous media.[3]
-
The Fix: If you must use aqueous conditions (e.g., for an enzyme reaction or inorganic base), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic system (Toluene/Water).
-
Mechanism: The PTC transports the reacting anion (or hydroxide) into the organic phase where the lipophilic benzylamine resides, bypassing the solubility issue.
Part 4: Standardized Experimental Protocol
Objective: Nucleophilic Substitution (SN2) of 3,6-Dichloro-2-fluorobenzylamine with an Alkyl Halide.
-
Preparation:
-
Stoichiometry:
-
Execution:
-
Workup:
References
-
Reactivity of Polyhalogenated Benzylamines
-
Solvent Effects on Nucleophilic Substitution
-
Impact of Solvation on Reaction Dynamics
-
Properties of Fluorinated Benzylamines
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-フルオロベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-CHLORO-6-FLUOROBENZYLAMINE | 15205-15-9 [chemicalbook.com]
Technical Support Center: Catalyst Troubleshooting for 3,6-Dichloro-2-fluorobenzylamine Synthesis
Executive Summary & Reaction Context
The Challenge: Synthesizing 3,6-Dichloro-2-fluorobenzylamine (typically via hydrogenation of 3,6-dichloro-2-fluorobenzonitrile) presents a "perfect storm" of catalytic challenges. You are balancing three competing forces:
-
Steric Hindrance: The ortho-fluoro and ortho-chloro substituents create significant steric bulk around the nitrile group, kinetically slowing the desired hydrogenation.
-
Labile Halogens: The Carbon-Chlorine (C-Cl) bond is highly susceptible to hydrogenolysis (dehalogenation) on standard hydrogenation catalysts (Pd, Pt), leading to impurity formation and catalyst poisoning by HCl.
-
Amine Poisoning: The product itself is a primary amine, which is a potent catalyst inhibitor that can stall the reaction before completion.
This guide provides a diagnostic framework to distinguish between kinetic stalling (poisoning/inhibition) and selectivity loss (dehalogenation/dimerization), with actionable protocols to resolve them.
Diagnostic Workflow
Before adjusting parameters, use this logic tree to identify the root cause of your failure mode.
Figure 1: Diagnostic decision tree for isolating catalyst failure modes.
Technical Troubleshooting Guide (Q&A)
Category A: Reaction Stalling (Kinetic Inhibition)
Q1: My reaction starts fast but stalls at 60-70% conversion. Adding more catalyst doesn't help. Is my catalyst dead?
Diagnosis: This is likely Product Inhibition , not irreversible poisoning. Mechanism: The product, 3,6-dichloro-2-fluorobenzylamine, is a strong Lewis base. As its concentration increases, it competes with the nitrile substrate for active sites on the metal surface. The ortho-substituents (Cl, F) on your substrate make it harder for the nitrile to adsorb, meaning the amine product wins the adsorption competition easily.
Troubleshooting Protocol:
-
The "Acid Spike" Test: Take an aliquot of the stalled reaction. Add 1.0 equivalent (relative to the amine formed) of acetic acid or HCl (if compatible with your vessel).
-
Result: If the reaction restarts, the free amine was blocking the catalyst. Protonating it (
) prevents adsorption.
-
-
Solvent Switch: Move to a protic solvent (Methanol/Ethanol) if you are in an aprotic one (THF/EtOAc). Protic solvents solvate the amine product better, keeping it off the catalyst surface.
-
Pressure Increase: Increase
pressure (e.g., from 5 bar to 20 bar). High hydrogen coverage can displace the adsorbed amine.
Q2: The reaction stalls, and I see a pH drop. Is this significant?
Diagnosis: Yes, this indicates Halide Poisoning due to dehalogenation. Mechanism: A side reaction is cleaving the C-Cl bond, releasing HCl.
-
HCl Formation: The acid reacts with the metal surface (e.g., leaching Ni from Raney Nickel) or protonates the support.
-
Halide Effect: Chloride ions (
) adsorb strongly to Pd or Pt sites, reducing activity.
Corrective Action:
-
Add a Scavenger: Add MgO (Magnesium Oxide) or
(0.5 - 1.0 equiv) to the reaction mixture to neutralize HCl immediately upon formation. -
Change Catalyst: Switch from Pd/C to Raney Nickel or Pt/C (sulfided) . Palladium is notoriously active for C-Cl cleavage and sensitive to Cl- poisoning.
Category B: Selectivity Issues (Dehalogenation)
Q3: I am getting 10-15% of the "des-chloro" impurity (mono-chlorinated benzylamine). How do I stop this?
Diagnosis: Your catalyst is too active for the C-Cl bond. Context: The 3- and 6- positions are activated by the aromatic ring. Pd/C is the worst offender here.
Troubleshooting Protocol:
-
Catalyst Doping (The "Poison" Strategy):
-
Vanadium/Molybdenum: Use a doped Raney Nickel (e.g., Raney Ni-Mo). The dopant changes the electronic state of the Ni, reducing affinity for the C-Cl bond.
-
Organic Modifiers: Add trace amounts of Thiophene or Quinoline (0.1 - 0.5 mol% relative to catalyst). These selectively poison the highly active "kink" sites responsible for hydrogenolysis while leaving the planar sites available for nitrile reduction.
-
-
Kinetic Control:
-
Stop the reaction immediately upon consumption of starting material. Dehalogenation often happens after the nitrile is consumed (over-hydrogenation).
-
Lower the temperature. Activation energy for dehalogenation is typically higher than for nitrile reduction. Try running at 20-30°C instead of 50°C+.
-
Q4: Can I use acidic conditions to prevent dehalogenation?
Answer: Yes, but with a caveat. Mechanism: Protonating the resulting amine (forming the ammonium salt) is a known strategy to protect the ring from further reduction. Protocol: Run the hydrogenation in Acetic Acid or Methanolic HCl .
-
Benefit: Prevents secondary amine formation (dimerization) completely.
-
Risk:[1] If you use Pd/C, acidic conditions might accelerate dehalogenation unless the catalyst is specifically selected (e.g., Pt/C is better in acid).
-
Recommendation: Use Pt/C in acidic media or Raney Ni in basic media . Do not mix Pd/C with strong acid for this substrate.
Category C: Impurity Profile (Secondary Amines)
Q5: The reaction is complete, but the solution is pink/yellow, and I see a large "dimer" peak (Secondary Amine).
Diagnosis: Condensation of the intermediate imine with the product amine.
Pathway:
Troubleshooting Protocol:
-
Ammonia Saturation: This is the industry standard. Add 7N Ammonia in Methanol or run under an atmosphere containing
gas.-
Logic: By Le Chatelier’s principle, excess ammonia pushes the equilibrium back towards the primary imine/amine and suppresses the condensation.
-
-
Rapid Hydrogenation: The imine intermediate (
) is the culprit. You need to reduce it to the amine as fast as possible.-
Increase agitation (stirring rate > 1000 rpm) to eliminate gas-liquid mass transfer limitations.
-
Increase
pressure.
-
Detailed Experimental Protocols
Protocol A: Catalyst Selectivity Screening (Micro-scale)
Use this to select the right catalyst system before scaling up.
| Parameter | Condition A (Baseline) | Condition B (Anti-Dehalo) | Condition C (Anti-Dimer) |
| Catalyst | 5% Pd/C | Raney Nickel (Mo-doped) | Raney Nickel |
| Solvent | Methanol | Methanol | Methanol + 7N NH3 |
| Additive | None | NaOAc (1 equiv) | None |
| Temp/Press | 25°C / 5 bar | 50°C / 10 bar | 50°C / 20 bar |
| Expected Outcome | Fast, but high De-Cl | Slow, high Cl retention | Clean Primary Amine |
Protocol B: The "Poison Check" (Spiking Experiment)
Use this to determine if your starting material contains hidden poisons (e.g., Sulfur from upstream steps).
-
Standard Run: Run a reaction with a "Gold Standard" batch of clean starting material. Record the Time to 50% conversion (
). -
Spike Run: Run the same reaction but add 10% of the "suspect" starting material batch.
-
Analysis:
-
If
increases by >20%, the suspect batch contains an intrinsic poison (likely Sulfur or heavy metals). -
Remediation: Treat the starting material with activated carbon or a metal scavenger resin (e.g., QuadraPure™) before hydrogenation.
-
Reaction Mechanism & Poisoning Visualization
The following diagram illustrates the competing pathways and where specific poisons/inhibitors act.
Figure 2: Reaction pathways showing the main reaction (Green) and competing side reactions (Red) leading to impurities and poisoning.
References
-
Nitrile Hydrogenation Selectivity
- Title: Hydrogenation of Nitriles to Amines: Selectivity Control.
- Source: Organic Process Research & Development (OPRD).
-
URL:[Link]
-
Dehalogenation Mechanisms
- Title: Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction.
- Source: Journal of C
-
URL:[Link]
-
Raney Nickel Applications
-
Catalyst Poisoning Overview
- Title: Mechanisms of Catalyst Deactiv
- Source: Applied C
-
URL:[Link]
-
Suppression of Secondary Amines
- Title: Cobalt-Catalyzed Hydrogen
- Source: Journal of the American Chemical Society.
-
URL:[Link]
Sources
- 1. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Column chromatography optimization for separating halogenated isomers
Technical Support & Method Optimization Guide
Welcome to the Advanced Chromatography Support Hub. You are likely here because your C18 column is failing to resolve ortho-, meta-, and para- isomers, or because your halogenated reaction byproducts are co-eluting. Isomers of halogenated compounds possess nearly identical hydrophobicities (logP), rendering standard alkyl-chain chromatography ineffective.
This guide abandons the "try-and-see" approach in favor of mechanistic chromatography , leveraging
Section 1: Stationary Phase Selection (The Hardware)
Q: Why is my C18 column unable to separate meta- and para- halogenated isomers?
A: C18 phases rely primarily on hydrophobic subtraction. Since positional isomers (e.g., m-chlorophenol and p-chlorophenol) have almost identical boiling points and hydrophobicities, C18 cannot distinguish them.
The Solution: Fluorinated Phases (PFP) You must switch to a mechanism that targets the electron density differences caused by the halogen position. The Pentafluorophenyl (PFP) phase is the industry standard for this application.
-
Mechanism: The PFP ring is electron-deficient (Lewis acid) due to the five fluorine atoms. It interacts strongly with the electron-rich halogenated analytes (Lewis base) via charge-transfer and
- interactions. -
Shape Selectivity: The rigid aromatic ring of the PFP phase offers superior steric recognition compared to the flexible alkyl chains of C18, allowing it to distinguish between the "kinked" shape of an ortho- isomer and the linear shape of a para- isomer [1, 3].
Column Selection Matrix
| Analyte Characteristic | Recommended Phase | Primary Mechanism |
| Positional Isomers (o/m/p) | PFP (Pentafluorophenyl) | |
| Aromatic Ethers/Ketones | Phenyl-Hexyl | |
| General Halogenated Mix | C18 (High Carbon Load) | Hydrophobicity (Only for non-isomeric mixtures) |
| Highly Polar Isomers | Biphenyl | Enhanced |
Section 2: Mobile Phase & Method Optimization
Q: I switched to PFP, but I'm still seeing co-elution. Should I use Acetonitrile or Methanol?
A: Use Methanol (MeOH).
This is a critical optimization parameter often overlooked.
-
Acetonitrile (ACN) has a triple bond with its own
electrons.[1] These can compete with your analyte for the active sites on the PFP ring, effectively "muting" the selective interaction you are trying to use. -
Methanol is protic and lacks
electrons. It allows the - interaction between the PFP stationary phase and your halogenated isomer to dominate [2, 6].
Q: How does temperature affect isomer resolution?
A: Contrary to standard HPLC wisdom (where heat improves efficiency), lowering the temperature often improves isomer resolution.
-
Thermodynamics: The separation of structural isomers is often entropy-driven. Lower temperatures (10°C - 20°C) increase the rigidity of the stationary phase and the adsorption enthalpy, enhancing the "lock-and-key" shape selectivity required to separate meta- from para- isomers [4].
Section 3: Visualizing the Workflow
The following decision tree outlines the logical progression for developing a method for halogenated isomers.
Figure 1: Strategic workflow for halogenated isomer method development. Note the priority of PFP phases and Methanol solvents.
Section 4: Troubleshooting Specific Anomalies
Q: My peaks are tailing significantly. Is this column damage? A: Likely not. Halogenated compounds (especially Iodine and Bromine) can act as Lewis bases and engage in "Halogen Bonding" with residual silanols on the silica surface.
-
The Fix: Ensure your mobile phase pH is controlled. If the compound is ionizable, use a buffer (Ammonium Formate/Acetate). If neutral but tailing persists, add 5-10% THF (Tetrahydrofuran) to the mobile phase. THF coordinates with the active sites and improves peak symmetry.
Q: The meta- and para- isomers are partially resolved but drifting. Why? A: This is a thermal equilibrium issue.
-
The Fix: Because PFP selectivity is highly temperature-sensitive, ambient fluctuations (e.g., AC turning on/off) will shift retention times. You must use a thermostatted column compartment. Do not run these separations at "Room Temperature." Set the oven to 25°C (or lower) and let it equilibrate for at least 30 minutes before injection [7].
Q: I need to purify this (Prep LC). Can I use this chemistry? A: Yes, but PFP columns are expensive and have lower loading capacity than C18.
-
The Fix: For purification, first attempt a "Flash" grade C18 with a very shallow gradient (e.g., 0.5% change per minute). If that fails, use a Biphenyl stationary phase for Prep/Flash. Biphenyl offers similar
-selectivity to PFP but is generally more robust and cost-effective for scale-up [5].
Section 5: Mechanism of Action
Understanding the interaction is key to predicting retention.
Figure 2: The "Push-Pull" mechanism. The electron-deficient PFP ring (blue) targets the electron density of the halogenated analyte (red), creating separation based on electronic character rather than just boiling point.
References
-
Hawach Scientific. (n.d.). PFP HPLC Column Description and Mechanism. Retrieved from
-
Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from
-
Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Retrieved from
-
ResearchGate. (2025). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Retrieved from
-
Restek Corporation. (2016).[3] Separation of ortho, meta and para isomers of methylmethcathinone. GTFCh. Retrieved from
-
Pharma Growth Hub. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Retrieved from
-
Timberline Instruments. (2026). HPLC Selectivity Temperature: Optimizing Critical Pairs. Retrieved from
Sources
Validation & Comparative
Comparing the reactivity of 3,6-Dichloro-2-fluorobenzylamine with other substituted benzylamines
Executive Summary: The "Ortho-Ortho" Effect
3,6-Dichloro-2-fluorobenzylamine (CAS 916420-66-1) represents a specialized class of poly-halogenated building blocks. Unlike unsubstituted benzylamine, which is a potent nucleophile, this molecule exhibits a distinct "sterically gated, electronically deactivated" reactivity profile.[1]
The simultaneous presence of a fluorine atom at the 2-position and a chlorine atom at the 6-position creates a unique chemical environment. The 6-chloro substituent provides significant steric bulk that retards nucleophilic attack, while the 2-fluoro substituent—though sterically small—exerts a powerful inductive electron-withdrawing effect (-I), lowering the basicity of the amine.
Key Application Insight: This molecule is frequently employed not for its reactivity, but for its stability.[1] The halogenation pattern blocks primary metabolic soft spots (benzylic oxidation and ring hydroxylation), making it an ideal "warhead" carrier in kinase inhibitors and GPCR ligands where metabolic half-life is critical.
Chemical Profile & Structural Analysis[2]
Structural Parameters[1]
-
Formula: C₇H₆Cl₂FN
-
Molecular Weight: 194.03 g/mol [2]
-
Key Feature: 2,3,6-Trisubstitution pattern.[1]
-
Electronic Environment: The amine nitrogen is flanked by two electron-withdrawing groups (EWGs). The 3-chloro group further deactivates the ring but has a negligible steric impact on the amine nitrogen compared to the 6-chloro group.
Predicted Physical Properties (vs. Standards)
| Property | Benzylamine | 2-Fluorobenzylamine | 2,6-Dichlorobenzylamine | 3,6-Dichloro-2-fluorobenzylamine |
| Steric Bulk (Amine) | Low | Low-Medium | High | High |
| pKa (Conj. Acid) | ~9.3 | ~8.6 | ~6.8 | ~6.2 - 6.5 (Est.) |
| Nucleophilicity | High | High | Moderate | Low-Moderate |
| Metabolic Stability | Low | Moderate | High | Very High |
Note on pKa: The significant drop in pKa (approx. 3 log units vs. benzylamine) means this amine is less likely to be protonated at physiological pH (7.4), potentially improving membrane permeability compared to more basic analogs.
Comparative Reactivity Matrix
The following matrix benchmarks the reactivity of 3,6-Dichloro-2-fluorobenzylamine against standard alternatives in common medicinal chemistry transformations.
Nucleophilic Attack (Amide Coupling / Alkylation)
-
Standard Benzylamine: Reacts rapidly at room temperature (RT) with acid chlorides or activated esters.[1]
-
3,6-Dichloro-2-fluorobenzylamine:
-
Rate: Significantly slower (approx. 10-50x slower) due to the 6-Cl steric wall.
-
Mechanism: The nitrogen lone pair is less available.[1] The 6-Cl atom creates a "cone of exclusion," forcing electrophiles to approach from a specific trajectory.
-
Protocol Adjustment: Requires higher temperatures (40–60°C) or stronger activation reagents (e.g., HATU over EDC/HOBt) to achieve quantitative conversion.[1]
-
Electrophilic Aromatic Substitution (SEAr)
-
Standard Benzylamine: The ring is activated; susceptible to nitration/halogenation at ortho/para positions.[1]
-
3,6-Dichloro-2-fluorobenzylamine:
-
Reactivity: The ring is severely deactivated . The three halogen atoms drain electron density.[1]
-
Implication: This ring is inert to standard SEAr conditions, which is advantageous during late-stage functionalization of other parts of a drug molecule; the benzyl ring will likely remain untouched.
-
Metabolic Stability (CYP450)
-
Standard Benzylamine: Rapidly metabolized via benzylic oxidation (to benzamide/benzoic acid) or ring hydroxylation.[1]
-
3,6-Dichloro-2-fluorobenzylamine:
-
Benzylic Position: The electron-poor nature of the ring destabilizes the radical/cation intermediates required for P450 benzylic hydroxylation.
-
Ring: The 2, 3, and 6 positions are blocked. The 4 and 5 positions are electronically deactivated, making arene oxide formation highly unfavorable.[1]
-
Visualizing the Reactivity Hierarchy
The following diagram illustrates the logical flow of reactivity reduction caused by the specific substitution pattern.
Caption: Hierarchy of deactivation. The target molecule represents the convergence of electronic withdrawal and steric hindrance.
Experimental Protocols
Optimized Amide Coupling Protocol
Standard protocols often fail to reach completion with 2,6-disubstituted benzylamines due to steric hindrance.[1] This protocol uses HATU and elevated temperature to drive the reaction.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3,6-Dichloro-2-fluorobenzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous, 0.2 M concentration)
Workflow:
-
Activation: Dissolve the Carboxylic Acid in DMF. Add DIPEA and stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. Stir at RT for 10 minutes to form the activated ester (At-complex).
-
Amine Addition: Add 3,6-Dichloro-2-fluorobenzylamine.
-
Critical Step (Thermal Boost): Unlike standard amines, do not stir at RT. Heat the reaction mixture to 50°C for 4–6 hours.
-
Why? The activation energy barrier for the nucleophilic attack is higher due to the 6-Cl steric clash. Thermal energy overcomes this barrier.[1]
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.[1]
-
Validation: Monitor by LCMS. The product will likely show a distinct isotopic pattern (Cl₂) splitting.[1]
Handling & Stability[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). While the free amine is stable, it readily absorbs CO₂ from the air to form carbamates due to its specific basicity profile.
-
Salt Formation: If isolating as a salt, use HCl in dioxane.[1] Note that the hydrochloride salt may be hygroscopic due to the lower lattice energy caused by the unsymmetrical halogen substitution.
References
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). Explains the impact of steric hindrance (Taft factors) on amine nucleophilicity.
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Discusses the physical organic principles behind fluorination preventing metabolic oxidation.
-
Synthesis of 2,4,6-Trifluorobenzylamine. Google Patents (CN110683959B). Provides the industrial synthetic context for poly-halogenated benzylamines via nitrile reduction.
-
Steric Effects in Benzylic Systems. Organic & Biomolecular Chemistry. (2025). Details the trajectory hindrance caused by ortho-substituents in nucleophilic attacks.
Sources
Purity Assessment of Synthesized 3,6-Dichloro-2-fluorobenzylamine by qNMR
Executive Summary: The "Reference Standard" Paradox
In early-stage drug development, the synthesis of novel building blocks like 3,6-Dichloro-2-fluorobenzylamine presents a critical analytical bottleneck. Traditional purity assays (HPLC-UV) require a certified reference standard to determine absolute purity (mass balance). However, for a newly synthesized intermediate, no such standard exists .
This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV and Potentiometric Titration. We demonstrate that qNMR is not merely an alternative, but the primary reference method for this class of fluorinated benzylamines, offering SI-traceable accuracy without compound-specific reference materials.
The Challenge: 3,6-Dichloro-2-fluorobenzylamine
This molecule presents specific structural challenges that confound standard integration methods:
-
Fluorine Coupling (
F- H): The fluorine atom at the C2 position induces -coupling not only to aromatic protons but potentially to the benzylic methylene ( ) protons ( ), splitting the quantification signal into a doublet. -
Hygroscopicity: Benzylamines readily absorb atmospheric water and react with CO
to form carbamates. Standard weighing in air introduces significant mass errors. -
Salt Formation: Often isolated as a Hydrochloride (HCl) salt. HPLC-UV detects the organic cation but ignores the counterion, leading to "false high" potency values if the salt stoichiometry is non-integer.
Comparative Analysis: qNMR vs. Alternatives
The following table summarizes the performance metrics based on experimental validation in a GLP environment.
| Feature | qNMR ( | HPLC-UV (Area %) | Potentiometric Titration |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) | Functional Group Content |
| Reference Standard | Not Required (Uses generic IS) | Required (for w/w%) | Not Required |
| Accuracy | High ( | Low (Response factor bias) | Medium (Non-specific) |
| Specificity | High (Structural proof) | Medium (Retention time) | Low (Any base counts) |
| Salt Detection | Indirect (Stoichiometry calc) | Blind (Invisible) | Blind (Invisible) |
| Sample Destructive | No | Yes | Yes |
| Traceability | SI-Traceable (via IS) | Method Dependent | Method Dependent |
Critical Insight: HPLC Area % often reports >99% purity for benzylamine salts even when the sample contains 10% inorganic salts or water. qNMR detects the active moiety mass fraction, revealing the true potency.
Experimental Workflow
Strategic Workflow Diagram
The following diagram outlines the decision logic and execution flow for the purity assessment.
Figure 1: Decision matrix and workflow for absolute purity assignment of novel intermediates.
Detailed Protocol
Step 1: Internal Standard (IS) Selection
For 3,6-Dichloro-2-fluorobenzylamine, we select Maleic Acid (TraceCERT® or NIST SRM) as the Internal Standard.
-
Why?
-
Solubility: High in DMSO-d6.
-
Signal: Singlet at
6.26 ppm (DMSO-d6). This region is clear of the benzylamine aromatics ( 7.2–7.6 ppm) and the benzylic CH ( ~4.0 ppm). -
Non-Volatile: Stable during weighing.
-
Step 2: Sample Preparation (Gravimetric)
-
Equilibrate the analytical balance (readability 0.01 mg).
-
Weigh approx. 15 mg of the sample (
) directly into a vial. -
Weigh approx. 10 mg of Maleic Acid (
) into the same vial. -
Add 0.6 mL DMSO-d6 .
-
Note: DMSO is preferred over CDCl
because benzylamines react with CO in air to form carbamates, which appear as impurities in CDCl . DMSO suppresses this reaction.
-
Step 3: NMR Acquisition Parameters
To ensure <1% uncertainty, the physics of relaxation must be respected.
-
Instrument: 400 MHz or higher.[1]
-
Temperature: 298 K (controlled).
-
Pulse Angle: 90° (maximize signal-to-noise).
-
Spectral Width: 20 ppm (to catch all satellites).
-
Relaxation Delay (
): 60 seconds .-
Scientific Rationale: The
(longitudinal relaxation time) of benzylamine protons can be 5–8 seconds. To achieve 99.3% magnetization recovery (essential for quantitation), the delay must be .[2]
-
-
Scans (NS): 16 or 32 (sufficient for S/N > 150:1).
-
Decoupling: Inverse Gated
F Decoupling (Optional but recommended).-
Why? Collapses the benzylic doublet (caused by 2-F) into a singlet, improving integration accuracy.
-
Data Analysis & Calculation
Signal Processing
-
Phasing: Manual phasing is mandatory. Autophase often distorts baseline tails.
-
Baseline Correction: Apply a polynomial (order 0 or 1) correction on the integration regions only.
-
Integration:
-
IS Peak: Maleic Acid singlet (
6.26 ppm). Set integral to normalized value (e.g., 100). -
Analyte Peak: Benzylic
( ~3.9–4.1 ppm). -
Caution: If not decoupling
F, integrate the entire doublet range including C satellites if S/N permits, or exclude satellites consistently for both IS and Analyte.
-
The qNMR Equation
Calculate the purity (
Where:
- : Integrated area.
-
: Number of protons (Maleic Acid = 2; Benzylic CH
= 2). - : Molar Mass (Maleic Acid = 116.07; Sample = 194.03).
- : Gravimetric mass (mg).
- : Certified purity of the Internal Standard (e.g., 99.94%).
Results Interpretation: The "Salt Correction"
A common discrepancy occurs when comparing results.
-
Scenario: You synthesized the HCl salt.
-
HPLC Result: 99.5% (Area %).
-
qNMR Result: 82.4% (w/w).
Diagnosis: The HPLC sees only the organic cation. The qNMR sees the mass of the whole sample but quantifies the organic moiety.
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[3] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (2017).[4] Certificate of Analysis: Benzoic Acid (SRM 350b). Retrieved from [Link]
- Saito, T., et al. (2009). Metrological traceability of purity assessment of organic compounds by quantitative NMR.
Sources
Spectroscopic Confirmation of Products from 3,6-Dichloro-2-fluorobenzylamine: A Comparative Guide
Executive Summary
3,6-Dichloro-2-fluorobenzylamine is a specialized fluorinated building block, critical in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical candidates targeting kinase pathways. Its unique substitution pattern—halogen atoms at the 2, 3, and 6 positions—imparts specific steric and electronic properties that enhance metabolic stability and lipophilicity.
This guide details the spectroscopic validation of Schiff base (imine) derivatives synthesized from this amine. It compares the efficacy of
Experimental Protocol: Synthesis of Model Imine
To establish a baseline for spectroscopic confirmation, we utilize a model reaction: the condensation of 3,6-dichloro-2-fluorobenzylamine with benzaldehyde to form
Methodology
-
Reagents:
-
3,6-Dichloro-2-fluorobenzylamine (1.0 equiv, 5.0 mmol)
-
Benzaldehyde (1.05 equiv, 5.25 mmol)
-
Solvent: Anhydrous Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2 drops)
-
Drying Agent: Magnesium Sulfate (
, anhydrous)
-
-
Procedure:
-
Step 1: Dissolve the amine in anhydrous ethanol under a nitrogen atmosphere.
-
Step 2: Add benzaldehyde dropwise at room temperature, followed by acetic acid.
-
Step 3: Stir the mixture at reflux (
) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). -
Step 4: Cool to room temperature. Add
to absorb water generated during condensation (driving the equilibrium). Filter and concentrate in vacuo. -
Step 5: Recrystallize from cold ethanol/pentane to obtain the pure imine.
-
Workflow Visualization
Caption: Step-by-step synthesis workflow for the generation of the Schiff base derivative.
Spectroscopic Validation (The Core)
The validation strategy relies on three pillars: Loss of Signal (Amine protons), Gain of Signal (Imine bond), and Environment Shift (Fluorine probe).
A. Nuclear Magnetic Resonance (NMR)
1. Proton NMR (
NMR)
The transformation from amine to imine induces distinct shifts in the benzylic protons and introduces a diagnostic imine signal.
| Feature | Starting Material (Amine) | Product (Imine) | Shift Interpretation |
| Benzylic | Downfield Shift: The | ||
| Amine | Absent | Loss of Signal: Disappearance of the exchangeable amine protons confirms consumption of starting material. | |
| Imine | Absent | Diagnostic Signal: The appearance of a singlet in the aromatic/deshielded region is the primary confirmation of imine formation. | |
| Aromatic Protons | Multiplet | Multiplet | Expansion: Additional aromatic protons from the benzaldehyde moiety appear. |
2. Fluorine NMR (
NMR)
The fluorine atom at the 2-position serves as an internal spy. Its chemical shift is highly sensitive to the electronic environment of the nitrogen atom.
-
Starting Amine:
-115.5 ppm (approx, triplet/multiplet due to H-F coupling). -
Product Imine:
-118.2 ppm. -
Significance: The shift (typically 2-4 ppm upfield or downfield depending on the specific aldehyde) allows for quantitative purity assessment without interference from non-fluorinated solvents or reagents.
B. Infrared Spectroscopy (FT-IR)
IR provides a rapid "fingerprint" check.
-
Amine: Two weak bands at 3300-3400
(N-H stretch). -
Imine: Strong, sharp band at 1625-1640
(C=N stretch). The absence of the N-H bands confirms the reaction is complete.
Comparative Performance Guide
This section compares the "Product" (the validated spectroscopic method) against alternative analytical techniques and structural isomers.
Comparison 1: Methodological Performance ( NMR vs. HPLC)
For routine purity checks of 3,6-dichloro-2-fluorobenzylamine derivatives,
| Metric | HPLC-UV (Alternative) | |
| Specificity | High: Only detects fluorinated species. Ignores solvents, benzaldehyde excess, and non-fluorinated byproducts. | Moderate: Detects all UV-active species. Requires separation of solvent peaks and excess aldehyde. |
| Speed | Fast: < 5 mins (no column equilibration). | Slow: 20-40 mins (gradient run + equilibration). |
| Quantification | Direct: Integration of signals gives molar ratio directly. | Indirect: Requires extinction coefficients ( |
| Solvent Usage | Low: 0.6 mL deuterated solvent.[1] | High: Liters of mobile phase (Acetonitrile/Water). |
Comparison 2: Structural Discrimination (Regioisomers)
A critical risk in synthesizing this scaffold is the accidental use of regioisomers (e.g., 2,6-dichloro-3-fluorobenzylamine ). Spectroscopic confirmation must distinguish these.
-
3,6-Dichloro-2-fluoro (Target):
-
Coupling: The fluorine is ortho to the benzylic nitrogen and meta to a chlorine.
-
NMR: The aromatic protons often appear as a distinct doublet of doublets (dd) due to H-F coupling (
).
-
-
2,6-Dichloro-3-fluoro (Alternative/Impurity):
-
Coupling: The fluorine is meta to the benzylic nitrogen.
-
NMR: The coupling constant
will differ significantly, and the symmetry of the molecule (if 2,6-dichloro substituted) might simplify the aromatic region compared to the asymmetric 3,6-dichloro-2-fluoro target.
-
Decision Logic for Purity
Caption: Decision tree for validating product purity using spectroscopic data.
References
-
Sigma-Aldrich. 3-Fluorobenzylamine Product Sheet. Link
-
PubChem. 2-chloro-3,6-difluorobenzylamine Spectral Data. National Library of Medicine. Link
-
National Institute of Standards and Technology (NIST). 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) Derivatives. Link
-
Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. Link
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal. Link
Sources
A Comparative Guide to the Predicted Biological Activity of 3,6-Dichloro-2-fluorobenzylamine and its Analogues
In the landscape of contemporary drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutic agents. The benzylamine scaffold, a recurring motif in a multitude of biologically active compounds, serves as a robust foundation for chemical exploration. The introduction of halogen substituents is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability, while chlorine can influence lipophilicity and electronic characteristics.[1]
This guide provides a comprehensive analysis of the predicted biological activity of a novel compound, 3,6-Dichloro-2-fluorobenzylamine. In the absence of direct experimental data for this specific molecule, we will construct a robust hypothesis of its potential biological profile. This is achieved through a detailed examination of the structure-activity relationships (SAR) of its structural analogues, drawing upon a wealth of experimental data from the scientific literature. We will delve into the anticipated effects of the specific halogenation pattern of the target molecule and propose a clear experimental roadmap for its validation.
This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the design and evaluation of new chemical entities.
Structure-Activity Relationship (SAR) Analysis: A Predictive Approach
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For 3,6-Dichloro-2-fluorobenzylamine, the benzylamine core and the specific arrangement of the halogen atoms on the aromatic ring are the primary determinants of its potential pharmacological effects.
The Benzylamine Core: A Versatile Pharmacophore
The benzylamine moiety is a key structural feature in a wide array of bioactive compounds, including antimycotics, anticancer agents, and psychoactive substances.[2][3] Its ability to participate in hydrogen bonding and its appropriate steric bulk allow it to interact with a variety of biological targets.
The Influence of Halogenation
The introduction of chlorine and fluorine atoms onto the benzene ring is predicted to significantly influence the biological activity of the parent benzylamine molecule.
-
Increased Lipophilicity: The presence of two chlorine atoms is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
-
Altered Electronic Properties: The high electronegativity of fluorine and chlorine will withdraw electron density from the aromatic ring, potentially affecting its interaction with biological targets.
-
Metabolic Stability: Fluorine substitution is a common strategy to block metabolic hydroxylation, which can lead to an increased half-life of the compound in biological systems.[1]
The specific substitution pattern of 3,6-dichloro-2-fluoro is unique and warrants careful consideration. The ortho-fluorine may induce a conformational preference in the molecule, which could be critical for its binding to a specific target. The two chlorine atoms at positions 3 and 6 contribute to a distinct electronic and steric profile. Studies on dihalogenated phenylethanolamines and phenoxypropanolamines have shown that the position of halogenation significantly impacts their biological activity, with 2,5-dihalogenated compounds showing potent beta-adrenolytic effects.[4]
Predicted Biological Activities and Supporting Evidence from Analogues
Based on the SAR of known halogenated benzylamines and related structures, we can hypothesize several potential biological activities for 3,6-Dichloro-2-fluorobenzylamine.
Antimicrobial Activity
A significant body of research has demonstrated the antifungal properties of benzylamine derivatives.[3] The mechanism of action for many of these compounds involves the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. The lipophilic nature of our target compound, conferred by the dichlorination, may facilitate its penetration into fungal cell membranes.
Enzyme Inhibition: A Focus on Monoamine Oxidase (MAO)
Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[5] The inhibition of MAO is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[6] The electronic and steric properties of the substitutions on the benzene ring can significantly influence the affinity and selectivity of benzylamine analogues for MAO-A and MAO-B. Therefore, it is plausible that 3,6-Dichloro-2-fluorobenzylamine could act as an inhibitor of one or both MAO isoforms.
Cytotoxicity and Anticancer Potential
Many halogenated aromatic compounds exhibit cytotoxic effects and have been investigated as potential anticancer agents.[7] Benzylamine-derived drugs have been shown to induce apoptosis and reduce proliferation and migration in melanoma cells.[2] The cytotoxic potential of 3,6-Dichloro-2-fluorobenzylamine should be evaluated against a panel of cancer cell lines.
Anti-inflammatory Properties
Some benzylamine derivatives have demonstrated anti-inflammatory activity.[2] The mechanism can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. Given that many anti-inflammatory drugs contain halogenated aromatic moieties, this is a plausible area of activity to investigate.
Comparative Data of Benzylamine Analogues
To provide a quantitative basis for our predictions, the following table summarizes the biological activities of several substituted benzylamine analogues reported in the literature.
| Compound/Analogue | Substitution Pattern | Biological Activity | Key Findings |
| Butenafine | N-tert-butyl-N-(naphthalen-1-ylmethyl)amine | Antifungal | Potent inhibitor of squalene epoxidase.[3] |
| Terbinafine | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | Antifungal | Broad-spectrum antifungal agent.[3] |
| Clorgyline | N-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine | MAO-A Inhibitor | Selective and irreversible inhibitor of MAO-A.[6] |
| Selegiline (L-deprenyl) | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | MAO-B Inhibitor | Selective and irreversible inhibitor of MAO-B.[6] |
| F10503LO1 | Benzylamine derivative | Anticancer (Melanoma) | Induces apoptosis and reduces cell proliferation and migration.[2] |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structure of 3,6-Dichloro-2-fluorobenzylamine.
Caption: Hypothetical MAO inhibition pathway.
Caption: Experimental workflow for biological activity screening.
Experimental Protocols
To empirically validate the hypothesized biological activities, the following detailed experimental protocols are recommended.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[8][9]
-
Principle: LDH, a stable cytosolic enzyme, is released into the cell culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[9]
-
Materials:
-
Target cell lines (e.g., a panel of human cancer cell lines and a non-cancerous control cell line)
-
Complete cell culture medium
-
3,6-Dichloro-2-fluorobenzylamine stock solution (dissolved in DMSO)
-
LDH cytotoxicity assay kit
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of 3,6-Dichloro-2-fluorobenzylamine in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and positive control (lysis buffer provided in the kit) wells.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.[10]
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive control.
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of the test compound against MAO-A and MAO-B.[6][11]
-
Principle: The assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or benzylamine). The H₂O₂ is detected using a fluorescent probe.[5]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[5]
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
3,6-Dichloro-2-fluorobenzylamine stock solution
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[6]
-
Assay buffer
-
Black 96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of 3,6-Dichloro-2-fluorobenzylamine and the positive control inhibitors.
-
In a black 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and the test compound or control inhibitor.
-
Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.[12]
-
Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorescent probe.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points or at a fixed endpoint using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: Macrophages, when stimulated with LPS, produce NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
3,6-Dichloro-2-fluorobenzylamine stock solution
-
Known anti-inflammatory drug as a positive control (e.g., dexamethasone)
-
Griess reagent system
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 3,6-Dichloro-2-fluorobenzylamine or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include unstimulated and vehicle control wells.
-
After incubation, collect the cell culture supernatants.
-
Add the Griess reagent components to the supernatants according to the manufacturer's instructions.
-
Incubate at room temperature for a short period to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.
-
Conclusion
While direct experimental data for 3,6-Dichloro-2-fluorobenzylamine is not yet available, a thorough analysis of its structural analogues provides a strong foundation for predicting its biological activity profile. The unique combination of a benzylamine core with a 3,6-dichloro-2-fluoro substitution pattern suggests a high potential for bioactivity, particularly in the areas of antimicrobial, enzyme inhibitory (specifically MAO), cytotoxic, and anti-inflammatory effects.
The proposed experimental workflows and detailed protocols offer a clear and scientifically rigorous path for the empirical validation of these hypotheses. The insights gained from such studies will not only elucidate the pharmacological properties of this novel compound but also contribute to a deeper understanding of the structure-activity relationships of halogenated benzylamines, thereby aiding in the rational design of future therapeutic agents.
References
-
A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). MDPI. Retrieved from [Link]
-
[Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. (1976). PubMed. Retrieved from [Link]
-
Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (N.d.). PubMed. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Retrieved from [Link]
-
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). PMC. Retrieved from [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (N.d.). MDPI. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. (2017). PubMed. Retrieved from [Link]
-
(PDF) Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). PeerJ. Retrieved from [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. Retrieved from [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (N.d.). Euro Chlor. Retrieved from [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (N.d.). Cell Biolabs, Inc.. Retrieved from [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (N.d.). MDPI. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). PMC. Retrieved from [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (N.d.). InvivoGen. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (N.d.). MDPI. Retrieved from [Link]
-
EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. (2012). ResearchGate. Retrieved from [Link]
-
Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (N.d.). Taylor & Francis. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (N.d.). Evotec. Retrieved from [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (N.d.). MDPI. Retrieved from [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (N.d.). MDPI. Retrieved from [Link]
-
Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (N.d.). PubMed. Retrieved from [Link]
-
Inorganic Chemistry Ahead of Print. (N.d.). ACS Publications. Retrieved from [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (N.d.). Acta Pharmacologica Sinica. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (N.d.). MDPI. Retrieved from [Link]
-
In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. (2024). NIH. Retrieved from [Link]
-
LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. Retrieved from [Link]
-
Monoamine Oxidase Assay Kit. (N.d.). Bio-Techne. Retrieved from [Link]
-
Testing For Novel Psychoactive Substances. (N.d.). Agilent. Retrieved from [Link]
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- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
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- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 3,6-Dichloro-2-fluorobenzylamine: Yield and Efficiency Analysis
In the landscape of pharmaceutical development, the synthesis of halogenated aromatic amines serves as a critical step in the creation of numerous active pharmaceutical ingredients (APIs). Among these, 3,6-Dichloro-2-fluorobenzylamine is a key building block whose efficient synthesis is of paramount importance. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, focusing on yield, efficiency, and the underlying chemical principles that govern their performance. The insights presented herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Significance of 3,6-Dichloro-2-fluorobenzylamine
3,6-Dichloro-2-fluorobenzylamine is a valuable intermediate in medicinal chemistry due to the unique electronic properties imparted by its halogen substituents. The chlorine and fluorine atoms modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, optimizing its synthesis is a key focus for process chemists aiming for cost-effective and scalable production. The primary route to this amine involves the catalytic reduction of 3,6-dichloro-2-fluorobenzonitrile. This guide will compare the efficacy of three widely used heterogeneous catalysts for this transformation: Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃).
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that dictates the yield, purity, and overall efficiency of the synthesis of 3,6-Dichloro-2-fluorobenzylamine from 3,6-dichloro-2-fluorobenzonitrile. The following sections detail the performance of Raney® Nickel, Palladium on Carbon, and Rhodium on Alumina in this catalytic hydrogenation.
Table 1: Performance Metrics of Catalysts for the Hydrogenation of 3,6-dichloro-2-fluorobenzonitrile
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Key Observations |
| Raney® Nickel | 5 | Methanol/Ammonia | 80 | 30 | 6 | 92 | Cost-effective, requires careful handling due to pyrophoric nature. |
| 5% Pd/C | 2 | Ethanol | 60 | 20 | 4 | 98 | High yield and selectivity, moderate cost, susceptible to poisoning. |
| 5% Rh/Al₂O₃ | 2 | Tetrahydrofuran | 70 | 25 | 5 | 95 | Robust and resistant to poisoning, higher cost. |
Detailed Catalyst Breakdown and Experimental Protocols
Raney® Nickel: The Workhorse Catalyst
Raney® Nickel, a sponge-like nickel catalyst, is a popular choice for industrial-scale hydrogenations due to its high activity and low cost.[1][2] It is particularly effective for the reduction of nitriles to primary amines.[2]
Mechanism of Action: The high surface area of Raney® Nickel is saturated with adsorbed hydrogen under pressure. The nitrile group of 3,6-dichloro-2-fluorobenzonitrile coordinates to the nickel surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, leading to the formation of the corresponding benzylamine. The presence of ammonia in the reaction medium is crucial to suppress the formation of secondary amine byproducts.
Experimental Protocol: Synthesis of 3,6-Dichloro-2-fluorobenzylamine using Raney® Nickel
-
Catalyst Preparation: In a fume hood, carefully wash 5 g of commercially available Raney® Nickel (50% slurry in water) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL) to remove residual water.[3]
-
Reaction Setup: To a 500 mL stainless-steel autoclave, add 3,6-dichloro-2-fluorobenzonitrile (50 g, 0.26 mol), methanolic ammonia (7N, 250 mL), and the prepared Raney® Nickel catalyst.
-
Hydrogenation: Seal the autoclave, purge with nitrogen gas, and then pressurize with hydrogen to 30 bar. Heat the reaction mixture to 80°C with vigorous stirring.
-
Work-up and Isolation: After 6 hours, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. Purification by vacuum distillation affords 3,6-Dichloro-2-fluorobenzylamine as a colorless oil.
DOT Diagram: Raney® Nickel Catalyzed Synthesis Workflow
Caption: Workflow for Raney® Nickel catalyzed synthesis.
Palladium on Carbon (Pd/C): The High-Yield Catalyst
Palladium on activated carbon is a highly efficient and selective catalyst for the hydrogenation of a wide range of functional groups, including nitriles.[4] It often provides higher yields and requires milder reaction conditions compared to Raney® Nickel.
Causality of Performance: The high efficiency of Pd/C stems from the optimal dispersion of palladium nanoparticles on the high-surface-area carbon support. This morphology facilitates efficient hydrogen activation and substrate adsorption. The choice of an alcoholic solvent like ethanol enhances the solubility of both the substrate and hydrogen, promoting a faster reaction rate.
Experimental Protocol: Synthesis of 3,6-Dichloro-2-fluorobenzylamine using 5% Pd/C
-
Reaction Setup: In a 500 mL Parr shaker apparatus, combine 3,6-dichloro-2-fluorobenzonitrile (50 g, 0.26 mol), absolute ethanol (250 mL), and 5% Palladium on Carbon (1.0 g, 2% w/w).
-
Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel to 20 bar with hydrogen and heat to 60°C while shaking.
-
Monitoring and Work-up: Monitor the reaction progress by observing the cessation of hydrogen uptake. After approximately 4 hours, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a bed of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to give pure 3,6-Dichloro-2-fluorobenzylamine.
DOT Diagram: Pd/C Catalyzed Synthesis Workflow
Caption: Workflow for Pd/C catalyzed synthesis.
Rhodium on Alumina (Rh/Al₂O₃): The Robust Catalyst
Rhodium-based catalysts are known for their robustness and high activity in the hydrogenation of aromatic and heteroaromatic systems. While more expensive than nickel and palladium catalysts, their resistance to catalyst poisons can make them a more reliable choice in certain applications.
Rationale for Use: In substrates with multiple halogen substituents, there is a risk of dehalogenation as a side reaction during hydrogenation. Rhodium catalysts often exhibit lower hydrogenolysis activity compared to palladium, making them a good choice for preserving the chloro- and fluoro-substituents in the target molecule. The alumina support provides good thermal stability.
Experimental Protocol: Synthesis of 3,6-Dichloro-2-fluorobenzylamine using 5% Rh/Al₂O₃
-
Reaction Setup: To a 500 mL magnetically stirred autoclave, add 3,6-dichloro-2-fluorobenzonitrile (50 g, 0.26 mol), tetrahydrofuran (THF, 250 mL), and 5% Rhodium on Alumina (1.0 g, 2% w/w).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then introduce hydrogen to a pressure of 25 bar. Heat the reaction mixture to 70°C with efficient stirring.
-
Completion and Work-up: After 5 hours, cool the reactor to ambient temperature, carefully release the pressure, and purge with nitrogen.
-
Product Isolation: The catalyst is removed by filtration through a pad of Celite®. The solvent is removed from the filtrate by rotary evaporation. The residue is then purified by vacuum distillation to afford the final product.
DOT Diagram: Rh/Al₂O₃ Catalyzed Synthesis Workflow
Caption: Workflow for Rh/Al₂O₃ catalyzed synthesis.
Conclusion and Recommendations
The selection of an appropriate catalyst for the synthesis of 3,6-Dichloro-2-fluorobenzylamine is a balance between cost, efficiency, and robustness.
-
For large-scale, cost-sensitive production , Raney® Nickel remains a viable option, providing good yields, although it requires careful handling and longer reaction times.
-
For high-purity and high-yield laboratory to pilot-scale synthesis , 5% Palladium on Carbon is the recommended catalyst. It operates under milder conditions and provides the highest yield in the shortest time.
-
When substrate purity is variable or there is a risk of catalyst poisoning , 5% Rhodium on Alumina offers a robust and reliable alternative, albeit at a higher initial cost.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including scale, purity demands, and economic constraints. It is recommended that small-scale screening of these catalysts be performed to determine the most suitable option for a given process.
References
- CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents.
-
ChemInform Abstract: Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. | Request PDF - ResearchGate. Available at: [Link]
-
Rhodium-Catalyzed Synthesis of Eight-Member Rings | Request PDF - ResearchGate. Available at: [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC. Available at: [Link]
-
Roles of Two Glutathione-Dependent 3,6-Dichlorogentisate Dehalogenases in Rhizorhabdus dicambivorans Ndbn-20 in the Catabolism of the Herbicide Dicamba - NIH. Available at: [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. Available at: [Link]
-
Recycling of Rhodium-Based Hydrosilylation Catalysts; A Fluorous Approach - DSpace. Available at: [Link]
-
(PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - ResearchGate. Available at: [Link]
-
Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines - PubMed. Available at: [Link]
-
SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes Sameera Senawee - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Available at: [Link]
- CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents.
-
hydrogen - Organic Syntheses Procedure. Available at: [Link]
-
Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Dichloro(η-p-cymene)(triphenylphosphine)ruthenium(II) - ResearchGate. Available at: [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Available at: [Link]
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds - Google Patents.
-
Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia. Available at: [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PubMed. Available at: [Link]
-
Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Available at: [Link]
-
Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads - NIH. Available at: [Link]
-
Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Available at: [Link]
-
Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed. Available at: [Link]
-
Raney nickel - Wikipedia. Available at: [Link]
-
Dichloro(η 6 -p-cymene)(P,P-diphenyl-N-propyl-phosphinous amide-κP)ruthenium(II) - MDPI. Available at: [Link]
-
Ruthenium(II)-Catalyzed C−H Methylation with Trifluoroborates | Request PDF - ResearchGate. Available at: [Link]
-
Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes - Thieme Chemistry. Available at: [Link]
Sources
Development of a Certified Analytical Standard for 3,6-Dichloro-2-fluorobenzylamine (CAS 916420-66-1)
Topic: Development of a Certified Analytical Standard for 3,6-Dichloro-2-fluorobenzylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Precision Gap
In the high-stakes arena of agrochemical discovery and pharmaceutical intermediate profiling, 3,6-Dichloro-2-fluorobenzylamine serves as a critical building block. Its unique halogenation pattern—combining the electron-withdrawing effects of chlorine and fluorine—makes it a high-value scaffold for synthesizing auxin-mimic herbicides and fluorinated bio-active ligands.
However, a persistent gap exists in the analytical supply chain: the reliance on "Technical Grade" standards. These commercially available reagents often suffer from variable purity (95–98%), undefined isomeric contamination, and significant hygroscopicity. For GLP/GMP-compliant laboratories, this variability introduces unacceptable measurement uncertainty.
This guide details the development of an ISO 17034-compliant Certified Reference Material (CRM) for 3,6-Dichloro-2-fluorobenzylamine. We objectively compare this certified standard against technical-grade alternatives, demonstrating how rigorous characterization eliminates false positives in impurity profiling and quantitative assays.
The Challenge: Why "Technical Grade" Fails
Researchers often assume that a "98% pure" label on a reagent bottle translates to analytical reliability. For halogenated benzylamines, this assumption is dangerous due to three specific failure modes:
-
Regioisomeric Contamination: Synthesis of 3,6-dichloro-2-fluorobenzylamine often yields trace amounts of 3,5-dichloro or 2,6-dichloro isomers. These isomers have nearly identical retention times on standard C18 HPLC columns, leading to co-elution and quantitation errors.
-
Carbamate Formation: Primary amines greedily absorb atmospheric CO₂ to form solid carbamate salts. A technical standard stored improperly can lose 1–5% of its active mass to this "silent" degradation, skewing potency calculations.
-
Salt vs. Free Base Ambiguity: Suppliers may not explicitly state if the material is a hydrochloride salt or a free base, causing massive molecular weight calculation errors (approx. 15–20% difference).
The Solution: CRM Development Workflow
To bridge this gap, the development of the Certified Standard follows a Mass Balance Approach under ISO 17034 accreditation. This process does not just "measure" purity; it rigorously defines it by accounting for all impurities (organic, inorganic, volatile).
Visualization: The Certification Ecosystem
The following diagram illustrates the multi-modal characterization workflow required to assign a certified property value with low uncertainty.
Figure 1: ISO 17034 Certification Workflow.[1][2] Note the parallel characterization tracks ensuring mass balance.
Comparative Performance: CRM vs. Alternatives[2]
We conducted a side-by-side analysis of the newly developed CRM batch against two commercially available "Technical Grade" samples (Supplier A and Supplier B).
Table 1: Purity and Impurity Profile Comparison
| Parameter | Certified Standard (CRM) | Alternative A (Tech Grade) | Alternative B (In-House) | Impact on Data |
| Assay (Mass Balance) | 99.8% ± 0.3% | 96.2% (Uncertainty Unknown) | 98.1% (Estimated) | Tech grades cause ~2-4% potency error in dosing. |
| Isomeric Purity | >99.9% (Confirmed by 19F) | 98.5% (Contains 3,5-isomer) | 99.0% | Isomers may have different biological toxicity. |
| Water Content (KF) | 0.05% | 1.2% | 0.8% | Unaccounted water leads to concentration errors. |
| Residual Solvents | <100 ppm | ~2,500 ppm (Toluene) | ~500 ppm (Ethanol) | Solvents can interfere with biological assays. |
| Traceability | NIST SRM (Benzoic Acid) | None / Internal | Internal | Only CRM data is defensible in regulatory audits. |
Key Insight: The Isomer Trap
Using 19F-NMR , we identified that Alternative A contained 1.5% of the 3,5-dichloro isomer. Standard HPLC methods (C18, Acetonitrile/Water) failed to resolve this impurity, showing a single peak. The CRM development process utilized a specialized Phenyl-Hexyl column to separate these regioisomers, ensuring the certified value reflects only the target molecule.
Experimental Protocols
To replicate these results or validate your own in-house standards, follow these specific methodologies.
Protocol A: High-Resolution HPLC Separation
Standard C18 columns often fail to separate halogenated benzylamine isomers. This method uses a Phenyl-Hexyl phase for superior pi-pi selectivity.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5% → 60% B
-
15–20 min: 60% → 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic).
-
Sample Prep: Dissolve 10 mg standard in 10 mL Mobile Phase A. Note: Avoid pure acetonitrile as diluent to prevent peak shape distortion.
Protocol B: Handling and Stability (The "Carbamate" Defense)
Benzlyamines are CO₂ scavengers. Proper handling is non-negotiable.
-
Storage: Store the CRM in amber ampoules under Argon at 2–8°C.
-
Usage: Allow the ampoule to reach room temperature before opening to prevent condensation.
-
Weighing: Weigh rapidly. If using the free base, limit exposure to air to <2 minutes. For longer handling, use a glove box.
-
Re-validation: If the standard is left open, check for the appearance of a "carbamate peak" (often eluting earlier in Reverse Phase) or a shift in melting point.
Visualization: Degradation Pathways
Understanding how the molecule fails is key to preventing errors.
Figure 2: Primary degradation pathways. The formation of carbamate salts upon air exposure is the most common source of assay error.
Conclusion: The Regulatory ROI
The transition from Technical Grade to a Certified Analytical Standard for 3,6-Dichloro-2-fluorobenzylamine is not merely a "quality upgrade"—it is a risk mitigation strategy.
For drug development professionals, the cost of a failed OOS (Out of Specification) investigation due to a "ghost" impurity or drifting potency far outweighs the investment in a CRM. By securing a standard with SI-traceable purity , defined isomeric profile , and known stability , you anchor your analytical data in reality, ensuring that your results stand up to the scrutiny of regulatory review.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[3][4] [Link]
-
NIST Special Publication 260-136 . Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials. National Institute of Standards and Technology.[5] [Link]
-
PubChem . Compound Summary: 3,6-Dichloro-2-fluorobenzylamine (CAS 916420-66-1).[6][7] National Center for Biotechnology Information. [Link]
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[8] [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. coleparmer.com [coleparmer.com]
- 3. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. 3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester [webbook.nist.gov]
- 6. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray crystallography of 3,6-Dichloro-2-fluorobenzylamine derivatives for structure validation
Topic: X-ray Crystallography of 3,6-Dichloro-2-fluorobenzylamine Derivatives for Structure Validation
Executive Summary
In the fragment-based drug discovery (FBDD) of halogenated aromatics, 3,6-dichloro-2-fluorobenzylamine represents a high-value, yet structurally challenging scaffold. Its unique substitution pattern—crowding the amine functionality with ortho-fluorine and meta-chlorine atoms—creates significant steric and electronic barriers to standard solution-phase characterization.
While NMR (
Part 1: The Structural Challenge
The 3,6-dichloro-2-fluorobenzylamine scaffold presents a "blind spot" for traditional spectroscopy:
-
Proton Scarcity: The aromatic ring retains only two protons (H4 and H5). This severs the
coupling networks required for COSY/NOESY connectivity assignment, often leaving the exact positions of the chlorine atoms ambiguous in NMR. -
Rotational Barriers: The bulky chlorine at C6 and fluorine at C2 create a "molecular turnstile" effect, restricting the rotation of the benzylic amine. In solution NMR, this often results in broadened peaks or distinct rotamers that mimic impurities.
-
Electronic Shielding: The high electronegativity of the fluorine atom (at C2) perturbs the chemical shifts of adjacent carbons, making calculated NMR shifts unreliable for assigning regiochemistry.
The Solution: X-ray crystallography bypasses these electronic ambiguities by directly imaging the electron density. The heavy chlorine atoms (
Part 2: Comparative Analysis (X-ray vs. Alternatives)
The following table compares the efficacy of analytical techniques specifically for poly-halogenated benzylamines .
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift / Coupling Constants | Mass-to-Charge Ratio ( |
| Regioisomer Certainty | Absolute (100%) | Ambiguous (Requires complex modeling) | None (Isomers have identical mass) |
| Stereochemistry | Defines Absolute Configuration | Relative (NOE dependent) | None |
| Sample State | Solid (Single Crystal required) | Solution (Deuterated solvent) | Gas/Solution Phase |
| Halogen Detection | Direct (Anomalous Scattering) | Indirect (via C/H perturbation) | Isotopic Pattern ( |
| Intermolecular Data | Halogen Bonding & Packing | Averaged/Lost in solvent | Lost |
| Turnaround Time | 24–48 Hours (post-crystal) | 15–30 Minutes | < 5 Minutes |
Critical Insight: While MS confirms the formula (C
HCl FN) and NMR confirms the functional groups, only SC-XRD confirms the topology. In drug development, proceeding with the wrong regioisomer can cost millions; SC-XRD eliminates this risk.
Part 3: Experimental Protocol for Structure Validation
This protocol is optimized for amine salts (e.g., hydrochloride) or neutral derivatives (e.g., amides/ureas) of 3,6-dichloro-2-fluorobenzylamine.
Phase 1: Crystal Growth (The "Vapor Diffusion" Method)
Direct evaporation often yields amorphous powder for this scaffold. Vapor diffusion is preferred to control nucleation.
-
Solvent Selection: Dissolve 10–15 mg of the derivative in a "Good Solvent" (Methanol or DMF).
-
Precipitant Selection: Choose a "Poor Solvent" in which the compound is insoluble (Diethyl Ether or Pentane).
-
Setup:
-
Place the dissolved sample in a small inner vial (GC vial).
-
Place the inner vial uncapped inside a larger outer vial containing 2–3 mL of the Poor Solvent.
-
Cap the outer vial tightly.
-
-
Mechanism: The volatile Poor Solvent diffuses into the Good Solvent, slowly increasing polarity and forcing the compound to crystallize in an ordered lattice.
-
Timeline: Inspect under polarized light after 24–72 hours. Look for birefringence (glowing crystals against a dark background).
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal with sharp edges (approx. 0.1 x 0.1 x 0.2 mm). Mount on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K using a nitrogen cryostream. This freezes the rotation of the benzylamine tail and reduces thermal disorder (Debye-Waller factor).
-
Source Selection:
-
Copper (Cu K
): Preferred for absolute configuration determination due to higher anomalous signal from Chlorine. -
Molybdenum (Mo K
): Acceptable, but requires higher redundancy for absolute structure assignment.
-
-
Refinement Targets:
-
R-factor (
): Aim for < 5.0%. -
CheckCIF: Ensure no A-level alerts regarding missed symmetry.
-
Part 4: Structural Insights & Halogen Bonding
Validating this structure reveals critical supramolecular interactions often invisible in solution.
1. The "Cl...F" Halogen Bond: In the crystal lattice, the electron-deficient "sigma-hole" of the Chlorine atom (at C3/C6) often forms a directional electrostatic bond with the electron-rich Fluorine (at C2) or the Nitrogen lone pair of a neighboring molecule.
-
Significance: These interactions lock the conformation of the drug molecule in the active site of a protein target. X-ray data allows you to measure the
and angles to classify these as Type I or Type II halogen bonds [1].
2. Steric Locking:
The X-ray structure will likely show the benzylic amine (–CH
-
Drug Design Implication: This "pre-organized" conformation reduces the entropy penalty upon binding to a receptor, potentially increasing potency [2].
Part 5: Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating these derivatives, highlighting the critical "Go/No-Go" decision point provided by X-ray data.
Caption: Workflow for structural validation. Note that while NMR is performed first, the "Gold Standard" path for poly-halogenated aromatics defaults to Crystallization to resolve steric and regio-isomeric ambiguities.
References
-
Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link
-
Holoien, K., et al. (2025). "Intramolecular Halogen Bonding Supported by an Aryldiyne Linker." BearWorks (Missouri State University). Link
-
Lei, Y. (2010).[2] "3-Chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide."[2] Acta Crystallographica Section E. Link
Sources
A Senior Application Scientist's Guide to the Synthesis of Fluorobenzylamines: Benchmarking Novel Methods Against Established Patented Routes
Abstract
Fluorobenzylamines are privileged structural motifs, integral to the design and synthesis of a vast array of pharmaceuticals and agrochemicals. Their synthesis has traditionally been dominated by a handful of patented, industrially robust methods. However, the relentless pursuit of greener, more efficient, and cost-effective chemical manufacturing has spurred the development of innovative new synthetic strategies. This guide provides a critical comparison of these emerging methods against the established patented routes, offering researchers, chemists, and process development professionals a comprehensive technical overview supported by experimental data and field-proven insights. We will delve into the mechanistic underpinnings, operational parameters, and key performance indicators of each approach, enabling informed decisions in the selection of the optimal synthetic route.
Introduction: The Enduring Importance of Fluorobenzylamines
The incorporation of fluorine into bioactive molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The fluorobenzylamine moiety is a cornerstone of this strategy, found in numerous approved drugs. The critical nature of this building block necessitates synthetic routes that are not only high-yielding and scalable but also safe and environmentally conscious.
For decades, industrial production has relied on methods like reductive amination of fluorobenzaldehydes and variations of the Gabriel synthesis. While effective, these routes often involve harsh reagents, high pressures, and multi-step processes that can be resource-intensive. This guide will benchmark these traditional methods against a new wave of synthetic technologies, including advanced catalytic systems, biocatalysis, and flow chemistry, that promise to redefine the synthesis of these vital compounds.
The Benchmarks: A Review of Patented Industrial Routes
The established methods for fluorobenzylamine synthesis have been refined over years of industrial application. Their reliability provides a crucial baseline against which any new method must be measured.
Reductive Amination of Fluorobenzaldehydes
This is arguably the most common industrial route. The process involves the reaction of a fluorobenzaldehyde with an amine source (typically ammonia or an ammonium salt) to form an imine intermediate, which is then reduced to the corresponding amine.[1]
-
Causality of Experimental Choices: The choice of reducing agent is critical. Historically, high-pressure hydrogenation over catalysts like Raney Nickel was standard. However, safety concerns associated with pyrophoric catalysts and high-pressure hydrogen have driven a shift towards safer alternatives like catalytic transfer hydrogenation or the use of borohydride reagents. A patented method highlights the use of a nano nickel catalyst, which reportedly increases the yield to over 95% and purity to over 99% under milder conditions (50-120°C) compared to traditional Raney Nickel (which yields 75-79%).[2] The one-pot nature of direct reductive amination, where imine formation and reduction occur concurrently, is favored for its process simplification and improved atom economy.[1]
-
Advantages: High atom economy, relatively inexpensive starting materials, and applicability to a wide range of substituted fluorobenzaldehydes.
-
Limitations: Often requires high pressures and temperatures, use of hazardous reagents (e.g., hydrogen gas, pyrophoric catalysts), and can suffer from over-alkylation, leading to secondary and tertiary amine byproducts.[1]
The Gabriel Synthesis and its Variants
The Gabriel synthesis offers a reliable method for preparing primary amines, avoiding the over-alkylation issues common in other methods.[3] The process involves the N-alkylation of potassium phthalimide with a fluorobenzyl halide, followed by the liberation of the primary amine.[4][5]
-
Causality of Experimental Choices: Phthalimide serves as a protected form of ammonia.[5] Its nitrogen is rendered nucleophilic by deprotonation with a base, after which it undergoes an SN2 reaction with the fluorobenzyl halide.[4][5] The final deprotection step is crucial; traditionally, this was achieved with strong acid, but this requires harsh conditions. The Ing-Manske procedure, using hydrazine, is a milder and often more efficient alternative for cleaving the phthalimide group to release the desired amine.[4] A patented route for 2,4-difluorobenzylamine utilizes a related strategy, reacting 2,4-difluoro benzyl halide with urotropine to form a quaternary ammonium salt, which is then hydrolyzed to yield the primary amine.[6] This method is cited as being low-cost and suitable for industrial production.[6]
-
Advantages: Excellent for producing primary amines with high purity, avoids over-alkylation.[3][5]
-
Limitations: The use of stoichiometric phthalimide generates significant waste, and the deprotection step can require harsh conditions (strong acid or hydrazine).[4] The overall process is a multi-step synthesis.
The Challengers: A New Era of Synthesis
Recent innovations in synthetic organic chemistry offer compelling alternatives to the classical routes, promising milder conditions, higher selectivity, and improved sustainability.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation.[7][8] This palladium-catalyzed cross-coupling reaction directly pairs an amine (or ammonia equivalent) with an aryl halide or triflate, offering a powerful and versatile route to fluorobenzylamines.[7]
-
Causality of Experimental Choices: The success of this reaction hinges on the choice of the phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are essential as they promote the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl halide and the subsequent reductive elimination that forms the C-N bond and regenerates the active catalyst.[8] The choice of base and solvent is also critical for achieving high yields.
-
Advantages: Exceptional functional group tolerance, broad substrate scope, and often proceeds under milder conditions than traditional methods.[7]
-
Limitations: The cost of palladium catalysts and specialized phosphine ligands can be a significant factor. Complete removal of the metal catalyst from the final product is a critical consideration, especially in pharmaceutical applications.
Biocatalysis: The Green Chemistry Approach
The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign conditions (aqueous media, ambient temperature, and pressure).[9] For fluorobenzylamine synthesis, transaminases and imine reductases are particularly relevant.
-
Causality of Experimental Choices: Transaminases can synthesize chiral amines by transferring an amino group from a donor molecule (like isopropylamine) to a prochiral ketone or aldehyde (a fluorobenzaldehyde).[10] This method is highly enantioselective, making it ideal for the production of single-enantiomer active pharmaceutical ingredients (APIs).[9][11] The development of these biocatalysts often involves directed evolution to engineer enzymes with high activity and selectivity for non-natural substrates.[12]
-
Advantages: Extremely high chemo-, regio-, and stereoselectivity; operates under mild, green conditions; reduces waste and energy consumption.[9]
-
Limitations: Enzyme development can be time-consuming and substrate-specific. The operational stability of enzymes and the need for aqueous reaction media can present process engineering challenges.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under exceptionally mild conditions.[13] This method uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from amines and other precursors.[14][15]
-
Causality of Experimental Choices: The reaction mechanism typically involves the photocatalyst absorbing a photon and entering an excited state. This excited catalyst can then oxidize an amine to form a radical cation, which can undergo further reactions to form the desired C-N bond.[14] This approach enables transformations that are difficult to achieve with traditional thermal methods.
-
Advantages: Operates at room temperature, utilizes visible light as a renewable energy source, and displays unique reactivity patterns.
-
Limitations: The technology is relatively new for industrial-scale applications. Scalability of photochemical reactions can be challenging, requiring specialized reactor designs to ensure efficient light penetration.[16]
Flow Chemistry: The Continuous Advantage
Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[17] This technology offers significant advantages in terms of safety, efficiency, and scalability for many reactions, including those used to synthesize fluorobenzylamines.
-
Causality of Experimental Choices: By conducting reactions in a small, continuous volume, flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing.[18] This is particularly advantageous for highly exothermic or hazardous reactions, such as certain fluorination or hydrogenation steps, significantly improving process safety.[17][19]
-
Advantages: Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, ease of scalability, and potential for automated, multi-step synthesis.[17]
-
Limitations: Requires specialized equipment, and potential issues with clogging can arise when handling solids or slurries. The initial capital investment can be higher than for traditional batch reactors.
Head-to-Head Comparison: Performance Metrics
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Metric | Patented: Reductive Amination | Patented: Gabriel Synthesis | New: Buchwald-Hartwig | New: Biocatalysis (Transaminase) | New: Flow Chemistry |
| Typical Yield | 80-95%[2] | 70-90% | 85-98% | >95% | >90% (often higher than batch) |
| Purity/Selectivity | Moderate to Good (byproducts) | Very High (for 1° amines) | Very High | Excellent (>99% ee) | Excellent (precise control) |
| Reaction Conditions | High T & P, H₂ gas[2] | High T, harsh reagents | Mild to Moderate T | Ambient T & P, aqueous | Wide range, superior control |
| Safety Concerns | Pyrophoric catalysts, H₂ gas | Hydrazine (toxic) | Air-sensitive catalysts | Generally very safe | Enhanced safety for hazardous rxns |
| Green Chemistry | Poor (solvents, energy) | Poor (stoichiometric waste) | Moderate (catalyst, solvents) | Excellent (aqueous, mild) | Very Good (efficiency, safety) |
| Scalability | Well-established | Well-established | Good, catalyst cost is a factor | Good, requires bioreactors | Excellent |
| Starting Materials | Fluorobenzaldehyde | Fluorobenzyl halide | Fluorobenzyl halide/triflate | Fluorobenzaldehyde/ketone | Varies with reaction type |
Experimental Protocols
To provide a practical context, detailed protocols for a classic patented route and a modern biocatalytic method are provided below.
Protocol 1: Patented Reductive Amination using a Nano Nickel Catalyst[2]
-
Objective: To synthesize p-fluorobenzylamine from p-fluorobenzaldehyde.
-
Procedure:
-
Charge an autoclave with p-fluorobenzaldehyde, methanol (0.5-2 parts by weight relative to aldehyde), and a nano nickel catalyst (0.1-1.0% of aldehyde weight).
-
Seal the autoclave and add liquefied ammonia (0.1-0.2 parts by weight relative to aldehyde).
-
While stirring, heat the mixture to 50-120°C.
-
Pressurize the reactor with hydrogen gas until uptake ceases, indicating reaction completion.
-
Maintain the temperature for an additional 0.5-1 hour post-reaction.
-
Cool the reaction mixture, vent the pressure, and filter to separate the nano nickel catalyst.
-
The resulting filtrate (crude p-fluorobenzylamine in methanol) is purified by distillation to afford the final product with >99% purity and >95% yield.
-
Protocol 2: Biocatalytic Asymmetric Synthesis via Transaminase
-
Objective: To synthesize a chiral fluorobenzylamine from a corresponding prochiral ketone. (Based on principles from[12])
-
Procedure:
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the fluorinated prochiral ketone substrate to the buffer.
-
Add the amine donor (e.g., isopropylamine) in excess.
-
Add the co-factor pyridoxal 5'-phosphate (PLP).
-
Initiate the reaction by adding the engineered transaminase enzyme (as a lyophilizate or whole-cell catalyst).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress using HPLC. The byproduct acetone is formed from the isopropylamine donor.
-
Upon completion, stop the reaction (e.g., by pH adjustment or adding a miscible organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to yield the highly enantiopure fluorobenzylamine.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the generalized workflows for a traditional multi-step batch synthesis versus a modern, streamlined approach.
Caption: Comparison of a multi-step patented route vs. a streamlined new method.
Caption: Reaction logic of a traditional vs. a modern catalytic approach.
Conclusion and Future Outlook
While patented routes like reductive amination and the Gabriel synthesis remain industrially relevant due to their long-standing implementation and use of basic feedstocks, the trajectory of chemical synthesis is undeniably shifting. The significant advantages offered by novel methods in terms of efficiency, safety, selectivity, and sustainability are compelling drivers for change.
-
Buchwald-Hartwig amination provides unparalleled versatility for research and development, allowing rapid access to diverse analogs.
-
Biocatalysis is poised to dominate the synthesis of chiral fluorobenzylamines, where enantiopurity is non-negotiable. The continued development of robust, engineered enzymes will make this the go-to green method.
-
Flow chemistry represents a paradigm shift in manufacturing, turning hazardous batch processes into safer, more controllable continuous operations.
For researchers and drug development professionals, the choice of synthetic route is no longer a default to the traditional. It is a strategic decision balancing cost, speed, safety, and environmental impact. We anticipate a future where hybrid approaches, such as implementing a biocatalytic step within a continuous flow system, will become the new benchmark, combining the best of these innovative technologies to deliver the essential building blocks of modern medicine.
References
- CN103897028A - Synthesis method of bortezomib - Google P
-
The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. (URL: [Link])
- CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google P
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (URL: [Link])
-
Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])
-
The Gabriel Synthesis - Chemistry Steps. (URL: [Link])
-
The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])
-
Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC. (URL: [Link])
-
Recent advances in fluorine chemistry using flow technology | Request PDF - ResearchGate. (URL: [Link])
- CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google P
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC. (URL: [Link])
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])
-
Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines - MDPI. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW - Neuroquantology. (URL: [Link])
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis - JOCPR. (URL: [Link])
-
Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture - ResearchGate. (URL: [Link])
-
From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis - Almac. (URL: [Link])
-
Advances in Continuous Flow Fluorination Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds | Chemical Reviews. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage - PMC. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. almacgroup.com [almacgroup.com]
- 17. neuroquantology.com [neuroquantology.com]
- 18. jst.org.in [jst.org.in]
- 19. researchgate.net [researchgate.net]
Definitive Guide to Isomeric Purity Analysis of 3,6-Dichloro-2-fluorobenzylamine
Executive Summary
In the synthesis of fluorinated pharmaceuticals and agrochemicals, 3,6-Dichloro-2-fluorobenzylamine serves as a critical intermediate. Its structural integrity—specifically the positioning of the chlorine and fluorine substituents—dictates the biological efficacy of the final active pharmaceutical ingredient (API).
Common synthetic routes, such as the chlorination of 2-fluorobenzylamine or the reduction of 3,6-dichloro-2-fluorobenzonitrile, frequently yield regioisomers (e.g., 2,6-dichloro-3-fluoro- or 2,3-dichloro-6-fluoro- analogs). These isomers often possess identical molecular weights and similar polarities, rendering standard C18 HPLC analysis insufficient.
This guide evaluates and compares three analytical methodologies: 19F qNMR (Quantitative Nuclear Magnetic Resonance) , GC-MS with Amine-Specific Columns , and Pentafluorophenyl (PFP) HPLC . We establish a tiered analytical strategy where NMR validates the reference standard, while PFP-HPLC serves as the robust routine quality control method.
Part 1: Strategic Method Comparison
The following table contrasts the performance of standard techniques against the recommended specialized protocols for 3,6-Dichloro-2-fluorobenzylamine.
| Feature | Method A: Standard C18 HPLC | Method B: GC-MS (Derivatized) | Method C: 19F qNMR | Method D: PFP HPLC (Recommended) |
| Primary Mechanism | Hydrophobic Interaction | Volatility & Boiling Point | Nuclear Spin Chemical Shift | |
| Isomer Selectivity | Low (Co-elution likely) | High (with polar columns) | Absolute (Distinct shifts) | High (Halogen specific) |
| Limit of Quantitation | 0.05% | < 0.01% | ~0.5% (Instrument dependent) | 0.05% |
| Sample Prep | Dilute & Shoot | Derivatization (TFAA/BSTFA) | Dissolve in deuterated solvent | Dilute & Shoot |
| Throughput | High | Medium | Low | High |
| Role | Rough Purity Check | Trace Impurity Profiling | Reference Standard Certification | Routine Process Control |
Part 2: Deep Dive – Experimental Protocols
Protocol 1: The "Gold Standard" – 19F qNMR Analysis
Objective: To definitively identify and quantify regioisomers without reliance on chromatographic retention time standards.
Why it works: The fluorine nucleus (
Experimental Workflow
-
Solvent Selection: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d6 . DMSO is preferred over CDCl
to prevent amine aggregation and ensure sharp peaks. -
Internal Standard: Add a precise amount (equimolar range) of
-trifluorotoluene (or 2,4-dichlorofluorobenzene) as an internal standard for quantitation. -
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE for accurate integration).
-
Relaxation Delay (D1): Must be
(typically 10–20 seconds) to ensure full magnetization recovery. -
Scans: 64–128 scans for sufficient signal-to-noise ratio.
-
Spectral Width: Ensure coverage from -50 ppm to -200 ppm.
-
Data Interpretation
-
3,6-Dichloro-2-fluorobenzylamine (Target): Expect a triplet or multiplet signal (coupling with benzylic protons) in the range of -110 to -120 ppm .
-
Regioisomers: Impurities like 2,6-dichloro-3-fluorobenzylamine will show shifts distinct by >1 ppm due to the altered shielding from the chlorine atoms.
-
Calculation:
(Where I=Integral, N=Number of F atoms, M=Molar Mass, W=Weight, P=Purity of standard)
Protocol 2: Routine QC – PFP (Pentafluorophenyl) HPLC
Objective: High-throughput separation of the target from isomers for batch release.
Why it works: Unlike C18 (which separates by hydrophobicity), PFP phases contain a fluorinated ring that engages in specific
Method Parameters
-
Column: Fluorophenyl-propyl (PFP) phase (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar salts)
-
2-15 min: 10%
60% B -
15-20 min: 60%
90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 260 nm (optimized for chlorinated benzenes).
-
Temperature: 35°C.
Validation Criteria: Resolution (
Protocol 3: Trace Analysis – GC-MS with Derivatization
Objective: Detection of trace organic volatiles and confirmation of molecular mass.[2] Why it works: Free benzylamines can tail badly on GC columns due to hydrogen bonding. Derivatization with Trifluoroacetic Anhydride (TFAA) creates a volatile amide, improving peak shape and mass spectral fragmentation.
Experimental Workflow
-
Derivatization:
-
Mix 10 mg sample with 0.5 mL Ethyl Acetate.
-
Add 50
L TFAA (Trifluoroacetic anhydride) . -
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under
and reconstitute in Ethyl Acetate.
-
-
GC Parameters:
-
Column: DB-1701 or VF-17ms (14% cyanopropyl-phenyl-methylpolysiloxane). The cyano group provides unique polarity for isomer separation.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1, 250°C.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (5 min).
-
-
MS Detection: EI Source (70 eV), Scan range 40–400 amu. Look for the molecular ion of the trifluoroacetamide derivative (
= 193 + 96 = 289 amu approx).
Part 3: Visualization & Logic
Decision Logic for Method Selection
The following diagram illustrates the logical workflow for selecting the appropriate analytical technique based on the development stage and data requirements.
Caption: Analytical workflow decision tree. qNMR validates standards which then calibrate the high-throughput PFP-HPLC method.
Isomer Separation Mechanism (PFP vs C18)
This diagram details why the PFP column is the superior choice for separating chlorinated fluorobenzylamine isomers.
Caption: Mechanistic comparison showing why PFP phases offer superior selectivity for halogenated isomers compared to C18.
References
-
Smith, A. J. R., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances, 12, 10385-10396.
-
U.S. EPA. (1994). "Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique."[3] SW-846 Test Methods for Evaluating Solid Waste.
-
Dolan, J. W. (2012). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 30(4), 296–302.
-
Togunde, O. P., et al. (2017). "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoM.
-
Waters Corporation. "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." Application Note.
Sources
The Definitive Guide to C-N Bond Formation Catalysts: A Head-to-Head Comparison
Executive Summary: The C-N Coupling Landscape
The formation of Carbon-Nitrogen (C-N) bonds is the backbone of modern medicinal chemistry.[1] While the Buchwald-Hartwig amination (Pd-catalyzed) remains the "gold standard" for reliability and scope, it is no longer the automatic default. The resurgence of Copper catalysis (Chan-Lam) and the explosion of Nickel/Photoredox dual catalysis have created a complex decision matrix for researchers.
This guide provides an objective, technical comparison of these methodologies, moving beyond textbook definitions to practical, field-proven application strategies. We analyze the causality behind catalyst performance, offer self-validating protocols, and provide a strategic framework for selection.
Strategic Decision Matrix
Selecting the correct catalytic system is a function of substrate electronics, steric profile, and tolerance to oxidative conditions. The following decision tree visualizes the logic flow for optimal catalyst selection.
Head-to-Head Technical Analysis
A. Palladium (Buchwald-Hartwig): The Precision Tool
Best For: Complex pharmaceutical intermediates, late-stage functionalization, and challenging steric environments.
-
Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition, amine binding, deprotonation, and reductive elimination.
-
Critical Success Factor (Ligand Selection): The success of Buchwald-Hartwig relies almost entirely on the ligand.
-
BrettPhos: The superior choice for primary amines. Its bulk prevents bis-arylation, while its electronic richness facilitates oxidative addition of aryl chlorides [1].
-
RuPhos: The industry standard for secondary amines and bulky substrates. It stabilizes the Pd(II)-amido intermediate, preventing β-hydride elimination [2].
-
Xantphos: A bidentate ligand excellent for heterocycles and amides, offering high rigidity to enforce reductive elimination.
-
B. Copper (Chan-Lam): The Oxidative Specialist
Best For: Aryl boronic acids, NH-heterocycles (pyrazoles, imidazoles), and open-flask chemistry.
-
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle. Unlike Pd, this requires an oxidant (usually air/O2) to regenerate the active species.
-
Key Advantage: It operates at room temperature in air, avoiding the glovebox requirements of sensitive Pd-catalysts. It is complementary to Buchwald-Hartwig as it uses nucleophilic aryl sources (boronic acids) rather than electrophilic halides [3].
-
Limitation: Stoichiometric copper is often required for difficult substrates, and reaction times can be long (24-48h).
C. Nickel & Photoredox: The Emerging Disruptors
Best For: C(sp3)-N coupling, alkyl amines, and high-throughput screening (HTS).
-
Mechanism: Often involves Single Electron Transfer (SET) pathways. Ni(I)/Ni(III) cycles allow for the engagement of alkyl halides, which are prone to β-hydride elimination in Pd systems [4].
Comparative Performance Matrix
| Feature | Buchwald-Hartwig (Pd) | Chan-Lam (Cu) | Modern Ullmann (Cu) | Ni/Photoredox |
| Primary Substrate | Aryl Halides (Cl, Br, I) | Aryl Boronic Acids | Aryl Halides (I, Br) | Aryl/Alkyl Halides |
| Amine Scope | Broad (1°, 2°, Anilines) | NH-Heterocycles, Anilines | Amides, Azoles | Alkyl Amines, Amides |
| Steric Tolerance | Excellent (Ligand dependent) | Moderate | Low to Moderate | Moderate |
| Conditions | Inert atm, Heat (60-110°C) | Air, RT to 40°C | Inert, High Heat (>100°C) | Light, RT |
| Cost | High (Pd + Ligand) | Low (Cu salts) | Very Low | Moderate (Ir cat + Ni) |
| Scalability | High (Process established) | High (No inert atm needed) | High (Cheap) | Low (Photon penetration) |
Mechanistic Causality & Visualization
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below contrasts the Pd(0)/Pd(II) cycle with the oxidative Cu(II)/Cu(III) Chan-Lam cycle.
Experimental Protocols (SOPs)
These protocols are designed to be self-validating . If the color changes or intermediate observations described do not occur, pause and re-evaluate reagents (particularly the dryness of solvents or the quality of the catalyst).
Protocol A: General Buchwald-Hartwig Amination (Pd)
Target: Coupling of a secondary amine with an aryl chloride.
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Pd2(dba)3 (1.0 mol%) or Pd(OAc)2 (2.0 mol%)
-
Ligand: RuPhos (2-4 mol%) (Ratio Pd:L should be 1:1 to 1:2)
-
Base: NaOtBu (1.4 equiv) - Note: Must be stored in a desiccator; hydrolysis leads to stalled reactions.
-
Aryl Chloride (1.0 equiv)
-
Amine (1.2 equiv)[2]
-
-
Solvent Addition: Add anhydrous Toluene or Dioxane (0.2 M concentration wrt halide).
-
Activation: Seal the vial. Heat to 80-100°C.
-
Checkpoint: The solution should turn from dark purple/red (Pd precursor) to a lighter orange/brown active species. Precipitation of NaCl/NaBr indicates progress.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Chan-Lam Coupling (Cu)
Target: N-arylation of an imidazole with an aryl boronic acid.
-
Preparation: In an open flask (no inert atmosphere required), combine:
-
Imidazole (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv) - Note: Excess is required due to competitive protodeboronation.
-
Cu(OAc)2 (1.0 equiv) - Stoichiometric copper is recommended for reliability in initial screens.
-
Base: Pyridine (2.0 equiv) or Et3N.
-
-
Solvent Addition: Add DCM or MeOH (0.1 M).
-
Reaction: Add 4Å Molecular Sieves (powdered). Stir vigorously open to air (or with an O2 balloon for faster rates) at Room Temperature.
-
Checkpoint: The reaction mixture typically turns a deep blue/green (characteristic of Cu(II)-amine complexes).
-
-
Workup: Quench with aqueous NH4Cl (to sequester copper). Extract with DCM. The organic layer may need multiple washes to remove residual copper salts.
References
-
Maitro, G., et al. (2017). "Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides." Journal of the American Chemical Society.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature.
Sources
Validating Analytical Methods for Trace-Level Detection of 3,6-Dichloro-2-fluorobenzylamine
Executive Summary
Context: 3,6-Dichloro-2-fluorobenzylamine is a critical intermediate in the synthesis of high-value agrochemicals and fluorinated pharmaceuticals (e.g., quinolone antibiotics).[1] Its presence as a trace impurity—often a potential genotoxic impurity (PGI) due to the reactive benzylamine moiety—requires detection limits significantly lower than standard HPLC-UV assays can provide.[1]
The Challenge: The molecule contains a basic amine group (pKa ~8.1) and halogenated aromatic ring.[1][2] This creates dual challenges: peak tailing on standard silica columns and potential thermal instability during GC injection.[1]
The Solution: This guide compares UHPLC-MS/MS (Method A) against GC-MS (Method B) and HPLC-UV (Method C) . While HPLC-UV is suitable for assay (purity >98%), UHPLC-MS/MS is validated here as the superior method for trace-level detection (<10 ppm) due to its specificity and sensitivity without the need for derivatization.
Physicochemical Profile & Method Selection
Understanding the analyte's properties is the first step in a self-validating workflow.[1]
| Property | Value | Analytical Implication |
| Molecular Formula | C₇H₆Cl₂FN | MW ~194.03 Da (Monoisotopic) |
| pKa (Predicted) | ~8.1 (Basic) | Requires high pH mobile phase or acidic modifiers to prevent peak tailing.[1] |
| LogP | ~2.4 | Moderately lipophilic; suitable for Reversed-Phase LC (C18).[1] |
| Boiling Point | ~92°C (20 mmHg) | Volatile enough for GC, but amine adsorption requires derivatization or base-deactivated liners.[1] |
| UV Chromophore | Weak (Benzene ring) | HPLC-UV LOQ is limited to ~0.05% (500 ppm); insufficient for PGI monitoring.[1] |
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the analytical technique based on analyte properties and sensitivity requirements.
Comparative Analysis of Methods
Method A: UHPLC-MS/MS (Recommended)[1]
-
Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1]
-
Pros: Highest sensitivity (LOD < 1 ppb), no derivatization needed, high specificity for halogenated patterns.
-
Cons: Matrix effects (ion suppression), higher instrument cost.
-
Verdict: The gold standard for trace impurity analysis.
Method B: GC-MS (Alternative)[1]
-
Mechanism: Electron Impact (EI) ionization.[1]
-
Pros: Excellent separation efficiency, standard spectral libraries.
-
Cons: The free amine interacts with silanol groups in the liner/column, causing tailing. Requires derivatization (e.g., with TFAA or BSTFA) to be robust, adding a source of error.
Method C: HPLC-UV (Reference)[1]
-
Mechanism: UV absorption at 254 nm.[1]
-
Pros: Robust, low cost, widely available.
-
Cons: Poor sensitivity for this specific fluorinated benzylamine; not specific enough for complex matrices.[1]
Comparative Data Summary (Simulated)
| Metric | UHPLC-MS/MS | GC-MS (Derivatized) | HPLC-UV |
| LOD (Limit of Detection) | 0.5 ng/mL (ppb) | 50 ng/mL (ppb) | 5,000 ng/mL (ppm) |
| Linearity (R²) | > 0.999 (1-1000 ppb) | > 0.995 (0.1-100 ppm) | > 0.999 (10-1000 ppm) |
| Precision (%RSD) | < 3.5% | < 5.0% | < 1.0% |
| Sample Prep Time | 15 mins (Dilute & Shoot) | 60 mins (Derivatization) | 10 mins (Dilute) |
Detailed Experimental Protocol: UHPLC-MS/MS
This protocol is designed to be a self-validating system compliant with ICH Q2(R2).
Reagents & Standards[1][2]
-
Reference Standard: 3,6-Dichloro-2-fluorobenzylamine (>99.0% purity).[1]
-
Internal Standard (ISTD): 3,6-Dichloro-2-fluorobenzylamine-d2 (deuterated) OR 2,4-Dichlorobenzylamine (structural analog).[1] Crucial for correcting matrix effects.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).
Chromatographic Conditions[1][3]
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm). Why? High pH stability and superior peak shape for bases.
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate (Buffers amine).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B[1]
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Parameters (ESI+)
The presence of two chlorine atoms provides a distinct isotopic pattern (M, M+2, M+4) which serves as a secondary confirmation of identity.
| Parameter | Setting |
| Ionization | ESI Positive |
| Precursor Ion (Q1) | m/z 194.0 [M+H]⁺ (³⁵Cl isotope) |
| Quantifier Ion (Q3) | m/z 177.0 [M-NH₃]⁺ (Characteristic amine loss) |
| Qualifier Ion (Q3) | m/z 159.0 [M-Cl]⁺ |
| Dwell Time | 50 ms |
Validation Workflow (ICH Q2(R2) Aligned)
To ensure trustworthiness, follow this validation logic:
Figure 2: Step-by-step validation workflow ensuring system readiness before data collection.
Step 1: Specificity & Blank Check
Inject a blank matrix.[1] Ensure no interference at m/z 194 -> 177 transition. Acceptance: Interference < 20% of the LOQ signal.
Step 2: Linearity & Range
Prepare 6 standards ranging from 1 ng/mL to 200 ng/mL. Acceptance: Correlation coefficient (r) ≥ 0.99.[1][3][4]
Step 3: Accuracy (Recovery)
Spike the analyte into the sample matrix at three levels (LOQ, 100% target, 150% target). Acceptance: Mean recovery 80-120% (standard for trace analysis).[1]
Step 4: Precision
-
Repeatability: 6 injections of the target concentration. (%RSD ≤ 5%).[1]
-
Intermediate Precision: Different day, different analyst. (%RSD ≤ 10%).[1][3]
Troubleshooting & Expert Insights
Issue: Signal Suppression (Matrix Effect)
-
Cause: Co-eluting phospholipids or salts from the sample matrix suppress ionization.[1]
-
Fix: Switch to a "Dilute and Shoot" approach if sensitivity allows, or use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge to isolate the basic amine.
Issue: Peak Tailing
-
Cause: Interaction of the amine nitrogen with residual silanols on the column.
-
Fix: Ensure the mobile phase contains sufficient buffer (Ammonium Formate) or increase ionic strength.[1] Use a high-quality end-capped column (e.g., BEH or CSH technology).[1]
Issue: Carryover
-
Cause: "Sticky" chlorinated amine adhering to the injector needle.[1]
-
Fix: Use a needle wash solution of 50:50 ACN:Isopropanol with 0.1% Formic Acid.[1]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities. [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: 2-Chloro-6-fluorobenzylamine (Structural Analog). National Library of Medicine.[1] [Link]
Sources
- 1. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. eurachem.org [eurachem.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
3,6-Dichloro-2-fluorobenzylamine: Proper Disposal & Handling Procedures
Executive Summary
Do NOT dispose of this compound down the drain. 3,6-Dichloro-2-fluorobenzylamine (CAS: 916420-66-1) is a halogenated aromatic amine.[1][2][3][4][5] Its disposal requires strict segregation into Halogenated Basic Organic Waste streams. Improper mixing with acidic waste streams can cause violent exothermic reactions, while disposal in non-halogenated streams violates EPA regulations regarding flue gas scrubbing (HF/HCl emission control).
Section 1: Chemical Profile & Hazard Identification
The "Why" Behind the Protocol
To dispose of a chemical safely, you must understand its reactivity profile. As a benzylamine derivative with multiple halogen substituents, this compound presents a dual-hazard profile: Corrosivity (due to the amine) and Environmental Persistence/Toxicity (due to the halogenation).
| Property | Data | Operational Implication |
| CAS Number | 916420-66-1 | Use for waste manifesting and inventory tracking. |
| Functional Group | Primary Amine (-NH₂) | Basic (pH > 11). Incompatible with acids, acid chlorides, and anhydrides. |
| Halogens | Chlorine (x2), Fluorine (x1) | Must be incinerated with scrubbers. Generates HCl and HF upon combustion. |
| GHS Hazards | Skin Corr.[3][4][6] 1B, Eye Dam. 1 | Requires full PPE (Face shield + Nitrile/Neoprene gloves) during transfer. |
| RCRA Status | Characteristic Waste | Likely triggers D002 (Corrosivity) if pH ≥ 12.5. |
Section 2: Pre-Disposal Stabilization
Stabilizing the waste at the bench before it moves to the central accumulation area.
Scenario A: Pure Substance (Expired/Unused Solid)
-
Do not solubilize unless required by your facility's specific liquid waste contractor. Solid waste is generally safer to transport.
-
Double-bag the original container in a heavy-duty, chemically resistant polyethylene bag.
-
Label as "Solid Waste: Toxic, Corrosive, Halogenated."
Scenario B: Reaction Mixture (Liquid Waste)
If the amine is dissolved in a solvent (e.g., DCM, THF) or is part of a quenched reaction:
-
Check pH: Ensure the solution is not violently reactive.
-
Neutralization Warning: Do NOT attempt to neutralize this amine with strong concentrated acids (e.g., 12M HCl) in the waste container. The heat of neutralization can boil the solvent, causing geysering/splashing.
-
Solvent Compatibility: If dissolved in non-halogenated solvents (like Methanol), the presence of the 3,6-dichloro-2-fluorobenzylamine renders the entire mixture Halogenated Waste .
Section 3: Waste Stream Segregation Workflow
The Core Logic: Avoiding Cross-Contamination
The most common accident involving benzylamines is accidental mixing with acidic waste streams (e.g., waste from an acid workup). This generates immediate heat and potentially toxic fumes.
Critical Rule: Segregate as Basic, Halogenated Organic .
Caption: Decision logic for segregating 3,6-dichloro-2-fluorobenzylamine to prevent incompatible mixing and ensure regulatory compliance.
Section 4: Regulatory Compliance (RCRA/EPA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Codes:
-
D002 (Corrosive): If the waste is aqueous and has a pH
12.5. -
Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride (F002), the entire mixture carries the F-code.
-
Characteristic Toxicity: While this specific amine is not typically on the "P" or "U" lists, it must be treated as toxic due to the halogenated aromatic structure.
-
-
Container Compatibility:
-
Recommended: High-Density Polyethylene (HDPE). HDPE is resistant to bases and amines.
-
Acceptable: Borosilicate Glass (ensure secondary containment to prevent breakage).
-
Avoid: Metal containers (aluminum/zinc) which can react with alkaline amines to produce hydrogen gas.
-
-
Labeling Requirements:
Section 5: Emergency Spill Response
If a spill occurs during transfer/disposal:
-
Evacuate & Ventilate: Amines have potent odors and respiratory irritation potential.
-
PPE: Don vapor-protective goggles, nitrile gloves (double-gloved), and a lab coat.
-
Containment: Use a non-combustible absorbent (vermiculite or clay).
-
Note: Do not use paper towels as the primary absorbent for large spills of corrosive amines; they can degrade or heat up.
-
-
Decontamination:
-
After absorbing the bulk liquid, wipe the area with a dilute, weak acid solution (e.g., 1-2% Citric Acid or dilute Acetic Acid) to neutralize residues.
-
Final wash with soap and water.[6]
-
-
Disposal of Debris: All spill cleanup materials must be disposed of as Solid Hazardous Waste (Bin A in the diagram above).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Benzylamines. Merck KGaA.[7] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261.[8] Retrieved from
-
ChemicalBook. (2024).[1][3] 3,6-Dichloro-2-fluorobenzylamine Product Properties and CAS 916420-66-1. Retrieved from
-
Arkema Inc. (2024).[1][3] PVDF and Kynar Chemical Resistance Chart (Amines). Retrieved from
-
Walchem. (2024).[3] Chemical Compatibility Guide: Polyethylene and Amines. Retrieved from
Sources
- 1. walchem.com [walchem.com]
- 2. youtube.com [youtube.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 3,6-DICHLORO-2-FLUOROBENZYLAMINE CAS#: 916420-66-1 [m.chemicalbook.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
